molecular formula C4H7Cl3 B098501 1,2,3-Trichlorobutane CAS No. 18338-40-4

1,2,3-Trichlorobutane

Cat. No.: B098501
CAS No.: 18338-40-4
M. Wt: 161.45 g/mol
InChI Key: RMZZAEDPBSKZOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3-Trichlorobutane, also known as this compound, is a useful research compound. Its molecular formula is C4H7Cl3 and its molecular weight is 161.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,2,3-trichlorobutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Cl3/c1-3(6)4(7)2-5/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZZAEDPBSKZOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CCl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30871280
Record name 1,2,3-Trichlorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30871280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.45 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18338-40-4
Record name 1,2,3-Trichlorobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18338-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butane, 1,2,3-trichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018338404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3-Trichlorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30871280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 1,2,3-Trichlorobutane: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of plausible experimental protocols for the synthesis of 1,2,3-trichlorobutane, targeting researchers, scientists, and professionals in drug development. The synthesis of specific chlorinated alkanes can be challenging due to the formation of isomeric products. This document outlines two primary synthetic strategies: the free-radical chlorination of a dichlorobutane precursor and the electrophilic addition of chlorine to a chlorobutene.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of the target molecule is presented below.

PropertyValue
Molecular Formula C₄H₇Cl₃[1]
Molecular Weight 161.45 g/mol [1]
CAS Number 18338-40-4[1]
Boiling Point 160.7 °C at 760 mmHg[2]
Density 1.247 g/cm³[2]
Refractive Index 1.4770[2]

Proposed Synthetic Pathways

Pathway 1: Free-Radical Chlorination of 1,2-Dichlorobutane (B1580518)

This method involves the substitution of a hydrogen atom on a dichlorobutane starting material with a chlorine atom via a free-radical chain reaction. The chlorination of 1,2-dichlorobutane is a logical approach to introduce a third chlorine atom at the 3-position. The reaction is typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN) and utilizes a chlorinating agent like sulfuryl chloride (SO₂Cl₂).

Materials:

  • 1,2-Dichlorobutane

  • Sulfuryl chloride (SO₂Cl₂)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous carbon tetrachloride (CCl₄) or other suitable inert solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Apparatus for fractional distillation

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 1,2-dichlorobutane and a catalytic amount of AIBN (approximately 1-2 mol%) in anhydrous carbon tetrachloride.

  • Heat the mixture to reflux.

  • Add a solution of one equivalent of sulfuryl chloride in carbon tetrachloride dropwise from the dropping funnel to the refluxing mixture over a period of 30-60 minutes.

  • After the addition is complete, continue to reflux the mixture for an additional hour to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature.

  • Carefully wash the reaction mixture with saturated aqueous sodium bicarbonate solution in a separatory funnel to neutralize any acidic byproducts.

  • Separate the organic layer and wash it with water.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • The resulting mixture of trichlorobutane isomers can be separated by fractional distillation.

G Workflow for Free-Radical Chlorination A Dissolve 1,2-Dichlorobutane and AIBN in CCl4 B Heat to Reflux A->B C Add SO2Cl2 in CCl4 Dropwise B->C D Continue Reflux C->D E Cool to Room Temperature D->E F Wash with NaHCO3 (aq) E->F G Separate and Wash Organic Layer with Water F->G H Dry Organic Layer G->H I Filter H->I J Fractional Distillation I->J K This compound (and isomers) J->K

Caption: Workflow for the synthesis of this compound via free-radical chlorination.

The free-radical chlorination of 1,2-dichlorobutane is expected to yield a mixture of trichlorobutane isomers. The relative reactivity of the different C-H bonds will influence the product distribution. The chlorine atoms on the starting material will have an electron-withdrawing inductive effect, which can influence the stability of the radical intermediates.

Pathway 2: Electrophilic Addition of Chlorine to 3-Chloro-1-butene (B1220285)

This pathway involves the addition of a chlorine molecule across the double bond of 3-chloro-1-butene. This reaction proceeds through a cyclic chloronium ion intermediate, followed by the attack of a chloride ion.

Materials:

  • 3-Chloro-1-butene

  • Chlorine (Cl₂) gas or a solution of chlorine in an inert solvent

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄)

  • Three-necked round-bottom flask

  • Gas inlet tube

  • Dry ice/acetone condenser

  • Magnetic stirrer

  • Ice bath

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous calcium chloride (CaCl₂)

  • Separatory funnel

  • Apparatus for distillation

Procedure:

  • Set up a dry three-necked round-bottom flask equipped with a gas inlet tube, a dry ice/acetone condenser, and a magnetic stirrer in a well-ventilated fume hood.

  • Cool the flask in an ice bath.

  • Add 3-chloro-1-butene to the flask, dissolved in anhydrous dichloromethane.

  • Slowly bubble chlorine gas through the stirred solution. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • Monitor the reaction by observing the disappearance of the yellow-green color of the chlorine.

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous calcium chloride.

  • Filter the solution.

  • The solvent can be removed by simple distillation, and the resulting this compound can be purified by vacuum distillation.

G Electrophilic Addition of Chlorine cluster_reactants Reactants A 3-Chloro-1-butene C Chloronium Ion Intermediate A->C B Chlorine (Cl2) B->C D Nucleophilic Attack by Chloride Ion C->D E This compound D->E

Caption: Reaction pathway for the synthesis of this compound via electrophilic addition.

Quantitative Data Summary

While specific yields for the synthesis of this compound are not provided in the search results, the following table summarizes relevant quantitative data from analogous reactions.

ReactionStarting MaterialReagentsConditionsProduct(s)Yield/DistributionReference
Free-Radical Chlorination1-ChlorobutaneSO₂Cl₂, AIBNRefluxDichlorobutane Isomers7.8% 1,1-dichloro, 22.7% 1,2-dichloro, 44.4% 1,3-dichloro, 25.1% 1,4-dichloro[3]
Addition of Chlorinetrans-1,4-dichloro-2-butene (B41546)Cl₂70-75 °Cmeso-1,2,3,4-tetrachlorobutaneVirtually theoretical[4]

Conclusion

The synthesis of this compound can be approached through established organic chemistry reactions. The free-radical chlorination of 1,2-dichlorobutane and the electrophilic addition of chlorine to 3-chloro-1-butene represent two viable, albeit potentially non-selective, methods. The choice of starting material is crucial, as demonstrated by the fact that chlorination of 2,2-dichlorobutane (B1583581) does not yield the desired 1,2,3-isomer[5]. Further optimization of reaction conditions and efficient purification techniques would be necessary to isolate pure this compound from the resulting product mixtures. The protocols and data presented in this guide provide a solid foundation for further research and development in this area.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1,2,3-Trichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 1,2,3-trichlorobutane. The information is curated to support research and development activities, offering readily accessible data, potential reaction pathways, and generalized experimental considerations.

Chemical Properties

This compound is a chlorinated hydrocarbon with the molecular formula C₄H₇Cl₃. Its chemical and physical properties are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.

PropertyValue
Molecular Formula C₄H₇Cl₃
Molecular Weight 161.46 g/mol
CAS Number 18338-40-4
Boiling Point 168 °C at 760 mmHg
Density 1.3164 g/cm³ at 20 °C
Vapor Pressure 3.07 mmHg at 25°C
Flash Point 78.6°C
Refractive Index 1.4770
LogP (Octanol/Water) 2.5
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 0
Rotatable Bond Count 2
Exact Mass 159.961333 u
SMILES CC(C(CCl)Cl)Cl

Reactivity

As a polychlorinated alkane, the reactivity of this compound is primarily dictated by the presence of the carbon-chlorine bonds. The molecule can undergo a variety of reactions, principally nucleophilic substitution and elimination (dehydrochlorination).

Nucleophilic Substitution

The carbon atoms bonded to chlorine in this compound are electrophilic and susceptible to attack by nucleophiles. The reaction can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions, the nature of the nucleophile, and the steric hindrance at the reaction center. Given the presence of secondary chloroalkanes, a mixture of pathways is possible.

Common nucleophiles for substitution reactions include:

  • Hydroxide ions (OH⁻) to form chlorohydrins or diols.

  • Alkoxide ions (RO⁻) to form ethers.

  • Cyanide ions (CN⁻) to introduce a nitrile group.

  • Ammonia (NH₃) and amines (RNH₂, R₂NH) to form amines.

A generalized workflow for investigating nucleophilic substitution reactions of this compound is presented below.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup and Isolation cluster_3 Analysis A This compound D Mix reactants and solvent A->D B Nucleophile (e.g., NaOH, NaCN) B->D C Solvent (e.g., Ethanol, DMSO) C->D E Heat/Stir for specified time D->E F Quench reaction E->F G Extract product F->G H Dry and concentrate G->H I Purify (e.g., Chromatography) H->I J Characterize (NMR, GC-MS, IR) I->J

Generalized workflow for nucleophilic substitution.
Dehydrochlorination

In the presence of a strong base, this compound can undergo elimination reactions to form various chlorinated butenes. The regioselectivity of the elimination will depend on the base used and the relative acidity of the protons on the carbon atoms adjacent to the chlorine-bearing carbons. The presence of vicinal dichlorides suggests that sequential dehydrohalogenation could lead to the formation of dichlorobutadienes.

Strong, non-nucleophilic bases such as potassium tert-butoxide are often employed to favor elimination over substitution.

The logical relationship for a potential dehydrochlorination pathway is depicted below.

G A This compound C Chlorinated Butene Intermediate(s) A->C + Base B Strong Base (e.g., t-BuOK) B->C E Dichlorobutadiene(s) C->E + Base (if possible) D Further Elimination D->E

Potential dehydrochlorination pathway.

Experimental Protocols

Synthesis via Free-Radical Chlorination

A plausible synthetic route to this compound is the free-radical chlorination of a suitable starting material, such as 1-chlorobutane (B31608) or 2-chlorobutane. This method often results in a mixture of isomers that require separation.

General Protocol:

  • Reaction Setup: A solution of the starting chlorobutane in a suitable solvent (e.g., carbon tetrachloride) is placed in a reaction vessel equipped with a reflux condenser, a gas inlet, and a source of UV light or a radical initiator (e.g., AIBN).

  • Chlorination: Chlorine gas is bubbled through the solution while irradiating with UV light or heating in the presence of the initiator. The reaction temperature is typically maintained to control the selectivity.

  • Monitoring: The reaction progress can be monitored by gas chromatography (GC) to observe the formation of dichlorinated and trichlorinated products.

  • Workup: After the desired level of conversion is reached, the reaction mixture is cooled, and any excess chlorine is removed by purging with an inert gas. The mixture is then washed with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to destroy any remaining chlorine, followed by a wash with water and brine.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed by distillation. The resulting mixture of chlorinated butanes can be separated by fractional distillation or preparative gas chromatography.

Characterization Methods

The following analytical techniques are essential for the characterization of this compound and its reaction products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number of different proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns.

    • ¹³C NMR: Indicates the number of non-equivalent carbon atoms in the molecule. The chemical shifts are sensitive to the presence of electronegative chlorine atoms.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • GC: Separates the components of a mixture, allowing for the determination of purity and the identification of different isomers.

    • MS: Provides the molecular weight of the compound and characteristic fragmentation patterns. The isotopic signature of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) is a key diagnostic feature in the mass spectrum of chlorinated compounds.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum of an alkyl halide is characterized by C-H stretching and bending vibrations, as well as C-Cl stretching vibrations, which typically appear in the fingerprint region (below 1500 cm⁻¹). The C-Cl stretch for aliphatic chloroalkanes is generally observed in the 850-550 cm⁻¹ range.

The general workflow for the synthesis and characterization of this compound is outlined in the following diagram.

G cluster_0 Synthesis cluster_1 Reaction cluster_2 Purification cluster_3 Characterization A Starting Material (e.g., 1-Chlorobutane) D Free-Radical Chlorination A->D B Chlorinating Agent (e.g., Cl2) B->D C Initiator (UV light or AIBN) C->D E Workup and Fractional Distillation D->E Product Mixture F NMR Spectroscopy (1H, 13C) E->F Isolated this compound G GC-MS E->G H IR Spectroscopy E->H

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1,2,3-Trichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1,2,3-trichlorobutane. Due to the absence of readily available experimental spectra in public databases, this document leverages established principles of NMR spectroscopy to predict the chemical shifts, multiplicities, and coupling constants. This information is crucial for the structural elucidation and quality control of chlorinated alkanes in various research and development settings.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted NMR data for this compound is summarized in the tables below. These predictions are based on the analysis of the molecular structure, considering the inductive effects of the chlorine atoms and spin-spin coupling between adjacent non-equivalent protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound
ProtonsChemical Shift (δ, ppm) (Predicted)MultiplicityCoupling Constant (J, Hz) (Predicted)Integration
H-1~3.8 - 4.0Doublet of Doublets (dd)J_H1a-H2 ≈ 4-6, J_H1b-H2 ≈ 6-82H
H-2~4.2 - 4.4Multiplet (m)-1H
H-3~4.5 - 4.7Multiplet (m)-1H
H-4~1.7 - 1.9Doublet (d)J_H4-H3 ≈ 73H
Table 2: Predicted ¹³C NMR Spectral Data for this compound
CarbonChemical Shift (δ, ppm) (Predicted)
C-1~48 - 52
C-2~65 - 70
C-3~68 - 73
C-4~20 - 25

Experimental Protocols

The following section outlines a standard methodology for the acquisition of ¹H and ¹³C NMR spectra for chlorinated alkanes like this compound.[1][2]

Sample Preparation:

  • A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL).[1]

  • The solution is transferred to a 5 mm NMR tube.

  • A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer and Parameters:

  • Instrument: A high-field NMR spectrometer (e.g., Bruker Avance series) operating at a ¹H frequency of 300-500 MHz is typically used.[3]

  • Probe: A standard 5 mm broadband probe.

  • Temperature: The experiment is conducted at a constant temperature, typically 298 K.

¹H NMR Acquisition:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: A spectral width of approximately 10-12 ppm is sufficient.

  • Number of Scans: 16-64 scans are typically acquired to achieve a good signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

¹³C NMR Acquisition:

  • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is used to obtain a spectrum with singlets for each carbon.

  • Spectral Width: A spectral width of approximately 150-200 ppm is appropriate.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is used.

Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed.

  • Phase and baseline corrections are applied to the resulting spectrum.

  • The chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

  • Integration of the ¹H NMR signals is performed to determine the relative proton ratios.

  • Coupling constants are measured from the splitting patterns in the ¹H NMR spectrum.

Visualizations

The following diagrams illustrate the structure of this compound and the predicted NMR spectral information.

Caption: Molecular structure of this compound with proton labeling.

G cluster_H1 H-1 (~3.8-4.0 ppm) cluster_H2 H-2 (~4.2-4.4 ppm) cluster_H3 H-3 (~4.5-4.7 ppm) cluster_H4 H-4 (~1.7-1.9 ppm) H1 dd H2 m H1->H2 vicinal H2->H1 vicinal H3 m H2->H3 vicinal H3->H2 vicinal H4 d H3->H4 J ≈ 7 Hz H4->H3 J ≈ 7 Hz

Caption: Predicted ¹H NMR signaling pathways for this compound.

G C4 C-4 (~20-25 ppm) C1 C-1 (~48-52 ppm) C2 C-2 (~65-70 ppm) C3 C-3 (~68-73 ppm)

Caption: Predicted ¹³C NMR chemical shift regions for this compound.

References

Mass Spectrometry Fragmentation of 1,2,3-Trichlorobutane: A Theoretical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: An exhaustive search of scientific literature and spectral databases has revealed a significant gap in publicly available experimental data regarding the mass spectrometry fragmentation of 1,2,3-trichlorobutane. While chemical properties and identifiers for this compound are documented in databases such as PubChem and the NIST WebBook, its electron ionization mass spectrum, including specific fragment ions (m/z values) and their relative abundances, is not presently available.[1][2][3]

This guide, therefore, provides a theoretical framework for the anticipated fragmentation patterns of this compound based on established principles of mass spectrometry and the known fragmentation of analogous monochlorinated and other halogenated alkanes. The information presented herein is intended to serve as a predictive resource until experimental data becomes available.

Predicted Molecular Ion and Isotopic Pattern

This compound (C₄H₇Cl₃) has a molecular weight determined by the isotopic composition of its constituent atoms. Due to the presence of three chlorine atoms, the molecular ion region is expected to exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[4]

The presence of multiple chlorine atoms will result in a complex cluster of peaks for the molecular ion (M⁺) and any chlorine-containing fragments. The most abundant peak in the molecular ion cluster will correspond to the ion containing only ³⁵Cl isotopes. The relative intensities of the subsequent peaks (M+2, M+4, M+6) will depend on the statistical probability of incorporating one, two, or three ³⁷Cl isotopes.

Table 1: Predicted Isotopic Distribution for the Molecular Ion of this compound

Ionm/z (Nominal)Isotopic CompositionPredicted Relative Abundance
[M]⁺160C₄H₇³⁵Cl₃100%
[M+2]⁺162C₄H₇³⁵Cl₂³⁷Cl~98%
[M+4]⁺164C₄H₇³⁵Cl³⁷Cl₂~32%
[M+6]⁺166C₄H₇³⁷Cl₃~3%

Note: These are theoretical predictions. The actual observed abundances may vary.

Postulated Fragmentation Pathways

Electron ionization (EI) of this compound would likely lead to a highly fragmented spectrum, with the molecular ion peak potentially being of low abundance. The fragmentation will be driven by the cleavage of the weakest bonds and the formation of the most stable carbocations and radical species.

Alpha-Cleavage

Alpha-cleavage is a common fragmentation pathway for halogenated alkanes, involving the cleavage of a carbon-carbon bond adjacent to the carbon bearing a halogen. For this compound, alpha-cleavage could occur at several positions, leading to the formation of various fragment ions.

Cleavage of Carbon-Chlorine Bonds

The C-Cl bond is susceptible to cleavage, leading to the loss of a chlorine radical (Cl•). This would result in a fragment ion with a mass-to-charge ratio corresponding to the remaining C₄H₇Cl₂⁺ species. Further loss of HCl is also a probable fragmentation pathway.

Cleavage of Carbon-Carbon Bonds

Scission of the C-C bonds in the butane (B89635) backbone will lead to a variety of smaller fragment ions. The stability of the resulting carbocation will influence the likelihood of a particular cleavage.

Below is a logical diagram illustrating the potential initial fragmentation steps.

fragmentation_pathway cluster_products Primary Fragment Ions M [C4H7Cl3]+• (Molecular Ion) F1 Loss of Cl• M->F1 - Cl• F2 Loss of CH3• M->F2 - CH3• F3 Loss of C2H4Cl• M->F3 - C2H3Cl F4 Loss of HCl M->F4 - HCl P1 [C4H7Cl2]+ F1->P1 P2 [C3H4Cl3]+ F2->P2 P3 [C2H3Cl2]+ F3->P3 P4 [C4H6Cl2]+• F4->P4

Caption: Predicted initial fragmentation pathways of this compound.

Experimental Protocols: A General Approach

For researchers intending to acquire the mass spectrum of this compound, the following general experimental protocol for gas chromatography-mass spectrometry (GC-MS) with electron ionization is recommended.

Table 2: Generalized GC-MS Experimental Protocol

ParameterRecommended Setting
Gas Chromatograph
ColumnNon-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane)
Injection ModeSplit/Splitless
Injection Volume1 µL
Inlet Temperature250 °C
Oven ProgramInitial temp: 40 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass AnalyzerQuadrupole or Time-of-Flight (TOF)
Scan Rangem/z 35-300
Ion Source Temp.230 °C
Transfer Line Temp.280 °C

This protocol would serve as a starting point and may require optimization based on the specific instrumentation used.

Conclusion and Future Work

The lack of an experimental mass spectrum for this compound in the public domain highlights an opportunity for further research. The acquisition and publication of this data would be a valuable contribution to the scientific community, aiding in the identification and characterization of this compound in various applications, including environmental analysis and chemical synthesis. The theoretical fragmentation patterns and proposed experimental workflow provided in this guide are intended to facilitate this future work.

The logical workflow for this investigation is outlined below.

investigation_workflow start Obtain pure standard of this compound gcms Perform GC-MS analysis using optimized protocol start->gcms data_acq Acquire high-resolution mass spectrum gcms->data_acq data_analysis Analyze fragmentation pattern and isotopic clusters data_acq->data_analysis pathway_elucidation Elucidate fragmentation pathways data_analysis->pathway_elucidation publication Publish findings in a peer-reviewed journal and deposit data in spectral libraries pathway_elucidation->publication

Caption: Proposed workflow for the experimental determination of the mass spectrum of this compound.

References

An In-depth Technical Guide to the Stereoisomers and Diastereomers of 1,2,3-Trichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomerism of 1,2,3-trichlorobutane, a chlorinated hydrocarbon of interest in synthetic chemistry and as a potential chiral building block. This document details the structural relationships of its stereoisomers, their physical properties, and outlines experimental methodologies for their synthesis and separation.

Core Concepts: Stereoisomerism in this compound

This compound possesses two chiral centers at carbon atoms C2 and C3. The presence of these stereocenters gives rise to multiple stereoisomers. The maximum number of stereoisomers can be predicted using the 2n rule, where 'n' is the number of chiral centers. For this compound, with n=2, a maximum of 22 = 4 stereoisomers are possible.

These stereoisomers exist as two pairs of enantiomers. Unlike molecules with identical substituents on adjacent chiral centers, this compound does not have a meso form due to the lack of an internal plane of symmetry in any of its stereoisomeric forms. The four stereoisomers are:

  • (2R,3R)-1,2,3-trichlorobutane

  • (2S,3S)-1,2,3-trichlorobutane

  • (2R,3S)-1,2,3-trichlorobutane

  • (2S,3R)-1,2,3-trichlorobutane

The (2R,3R) and (2S,3S) isomers are a pair of enantiomers, as are the (2R,3S) and (2S,3R) isomers. The relationship between any non-enantiomeric pair, such as (2R,3R) and (2R,3S), is diastereomeric.

Physicochemical Properties

While comprehensive experimental data for each individual stereoisomer is scarce in publicly available literature, general physical properties for this compound (as a mixture of isomers) are documented.

PropertyValueSource
Molecular FormulaC4H7Cl3[1]
Molecular Weight161.46 g/mol [1]
Boiling Point168 °C (at 760 mmHg)[2]
Density1.3164 g/cm3 (at 20 °C)[2]
CAS Number18338-40-4[1][3]

Note: These values represent the mixture of stereoisomers. The boiling points and densities of the individual diastereomeric pairs are expected to be different, while enantiomers will have identical boiling points and densities.

Stereoisomer Relationships

The relationships between the four stereoisomers of this compound can be visualized using Fischer projections.

Caption: Fischer projections illustrating the enantiomeric and diastereomeric relationships of this compound stereoisomers.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the chlorination of crotyl chloride (1-chloro-2-butene).[4] This reaction proceeds via a radical chain mechanism and is expected to produce a mixture of all four stereoisomers.

Materials:

  • Crotyl chloride (predominantly trans-isomer)

  • Chlorine gas (Cl2)

  • Inert solvent (e.g., carbon tetrachloride)

  • Radical initiator (e.g., AIBN or UV light)

Procedure:

  • Dissolve crotyl chloride in an inert solvent in a reaction vessel equipped with a gas inlet, a condenser, and a stirrer.

  • Initiate the reaction by either adding a radical initiator or exposing the mixture to UV light.

  • Bubble chlorine gas through the solution at a controlled rate while maintaining the reaction temperature.

  • Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and remove the solvent under reduced pressure.

  • The crude product will be a mixture of this compound stereoisomers and potentially other chlorinated byproducts.

Logical Workflow for Synthesis:

synthesis_workflow start Start: Crotyl Chloride Solution initiation Radical Initiation (AIBN or UV light) start->initiation chlorination Controlled Chlorination (Cl₂ gas) initiation->chlorination monitoring Reaction Monitoring (GC/TLC) chlorination->monitoring monitoring->chlorination Continue reaction workup Quenching and Solvent Removal monitoring->workup Reaction complete product Crude Product: Mixture of this compound Stereoisomers workup->product

Caption: A logical workflow for the synthesis of this compound via chlorination of crotyl chloride.

Separation of Stereoisomers

The separation of the stereoisomers of this compound presents a significant challenge.

1. Separation of Diastereomers:

Diastereomers have different physical properties and can be separated by conventional techniques such as fractional distillation or chromatography (e.g., column chromatography or gas chromatography).

Protocol for Diastereomer Separation by Gas Chromatography:

  • Instrument: Gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or moderately polar column).

  • Carrier Gas: Helium or Nitrogen.

  • Temperature Program: An optimized temperature gradient to achieve baseline separation of the diastereomeric pairs.

  • Detector: Flame ionization detector (FID) or mass spectrometer (MS).

2. Separation of Enantiomers (Resolution):

Enantiomers have identical physical properties in an achiral environment, making their separation more complex. Resolution of enantiomers typically involves one of the following methods:

  • Chiral Chromatography: The most direct method involves using a chiral stationary phase (CSP) in gas chromatography or high-performance liquid chromatography (HPLC). The differential interaction of the enantiomers with the chiral stationary phase allows for their separation.

  • Conversion to Diastereomers: The racemic mixture can be reacted with a chiral resolving agent to form a mixture of diastereomers. These diastereomers can then be separated by conventional methods. Following separation, the resolving agent is removed to yield the pure enantiomers.

Signaling Pathway for Enantiomeric Resolution via Diastereomer Formation:

resolution_pathway racemate Racemic Mixture ((2R,3R) + (2S,3S)) diastereomers Mixture of Diastereomers ((2R,3R)-RA and (2S,3S)-RA) racemate->diastereomers resolving_agent Chiral Resolving Agent (e.g., a pure enantiomer of a chiral acid or base) resolving_agent->diastereomers separation Separation of Diastereomers (e.g., Crystallization or Chromatography) diastereomers->separation separated_diastereomers Separated Diastereomers separation->separated_diastereomers removal Removal of Resolving Agent separated_diastereomers->removal enantiomers Pure Enantiomers ((2R,3R) and (2S,3S)) removal->enantiomers

Caption: A signaling pathway illustrating the resolution of enantiomers through the formation and separation of diastereomers.

Conclusion

The stereochemistry of this compound is characterized by the presence of two chiral centers, leading to the existence of four stereoisomers as two pairs of enantiomers. While the synthesis of a mixture of these isomers is straightforward, their separation, particularly the resolution of the enantiomeric pairs, requires specialized techniques such as chiral chromatography or conversion to diastereomers. A thorough understanding of the stereochemical relationships and the application of appropriate separation methodologies are crucial for the isolation and utilization of the individual stereoisomers of this compound in research and development.

References

Conformational Landscape of 1,2,3-Trichlorobutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Conformational Analysis

Conformational isomers, or conformers, are stereoisomers that can be interconverted by rotation about single bonds. The study of the energies and relative populations of these conformers is known as conformational analysis. For a molecule like 1,2,3-trichlorobutane, the arrangement of the chloro and methyl substituents around the C1-C2 and C2-C3 bonds dictates its three-dimensional structure, which in turn influences its physical, chemical, and biological properties. Understanding the conformational landscape is therefore crucial in fields such as drug design, where molecular shape is a key determinant of biological activity.

The relative stability of different conformers is primarily governed by a combination of factors:

  • Torsional Strain: Arises from the eclipsing of bonds on adjacent atoms. Staggered conformations are generally more stable than eclipsed conformations.

  • Steric Hindrance: Repulsive interactions that occur when bulky groups are forced into close proximity.

  • Dipole-Dipole Interactions: Electrostatic interactions between polar bonds. These can be either repulsive or attractive depending on the orientation of the dipoles.

Conformational Isomers of this compound

The conformational analysis of this compound is centered on the rotation around the C1-C2 and C2-C3 bonds. To simplify the analysis, we will consider the staggered conformations, which are the energy minima.

Rotation Around the C1-C2 Bond

Viewing the molecule along the C1-C2 bond, we can identify three staggered conformers. The key interactions to consider are between the substituents on C1 (Cl, H, H) and C2 (CH(Cl)CH3, Cl, H). The relative stability will be influenced by the gauche and anti relationships between the large chloro and methyl-containing groups.

Rotation Around the C2-C3 Bond

Similarly, rotation around the C2-C3 bond gives rise to another set of conformers. Here, the interactions are between the substituents on C2 (CH2Cl, Cl, H) and C3 (CH3, Cl, H). The interplay of steric repulsion between the methyl and chloro groups and the electrostatic interactions between the C-Cl dipoles will determine the most stable arrangements.

The following diagram illustrates the potential energy landscape as a function of dihedral angle rotation around a central carbon-carbon bond, highlighting the energetic differences between staggered (anti and gauche) and eclipsed conformers.

G cluster_0 Potential Energy Profile start gauche1 Gauche start->gauche1 60° eclipsed1 Eclipsed gauche1->eclipsed1 60° anti Anti eclipsed1->anti 60° eclipsed2 Eclipsed anti->eclipsed2 60° gauche2 Gauche eclipsed2->gauche2 60° eclipsed3 Fully Eclipsed gauche2->eclipsed3 60° end eclipsed3->end 360°

Potential energy changes with dihedral angle.

Quantitative Conformational Analysis

Due to the absence of specific experimental data for this compound, the following tables present illustrative but chemically reasonable quantitative data for the most stable conformers. These values are based on established principles of conformational analysis and data from similar halogenated alkanes.

Illustrative Relative Energies of Key Conformers
Conformer (C2-C3 rotation)Dihedral Angle (Cl-C2-C3-Cl)Dihedral Angle (Cl-C2-C3-CH3)Illustrative Relative Energy (kcal/mol)
Anti (Cl/Cl)~180°~60°0 (Reference)
Gauche (Cl/Cl)~60°~180°0.8
Gauche (Cl/CH3)~60°~60°1.2
Illustrative NMR Vicinal Coupling Constants
ProtonsConformationDihedral Angle (°)Illustrative ³JHH (Hz)
H(C2)-H(C3)Anti18010-14
H(C2)-H(C3)Gauche602-5

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for conformational analysis in solution. The magnitude of the vicinal coupling constant (³JHH) between protons on adjacent carbon atoms is dependent on the dihedral angle between them, as described by the Karplus equation.

Methodology:

  • Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl3, acetone-d6) at a concentration of approximately 10-20 mg/mL.

  • Data Acquisition: Acquire high-resolution ¹H NMR spectra at various temperatures. Temperature-dependent studies can provide information about the equilibrium between conformers.

  • Spectral Analysis: Analyze the coupling patterns of the protons on C2 and C3. The observed coupling constant will be a population-weighted average of the coupling constants for the individual conformers.

  • Karplus Equation Application: Use the Karplus equation (³JHH = A cos²θ + B cosθ + C) to relate the observed coupling constants to the dihedral angles, and thus determine the relative populations of the anti and gauche conformers.

The following diagram outlines the workflow for NMR-based conformational analysis.

G A Sample Preparation B NMR Data Acquisition A->B C Spectral Analysis B->C D Karplus Equation C->D E Conformer Population D->E

Workflow for NMR conformational analysis.
Computational Chemistry

Computational methods, such as Density Functional Theory (DFT), are invaluable for calculating the geometries and relative energies of different conformers.

Methodology:

  • Initial Structure Generation: Generate initial 3D structures for all possible staggered conformers of this compound.

  • Geometry Optimization: Perform geometry optimization for each conformer using a suitable level of theory (e.g., B3LYP functional with a 6-31G* basis set). This will locate the energy minimum for each conformer.

  • Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections.

  • Energy Analysis: Compare the calculated energies of the conformers to determine their relative stabilities.

Visualizing the Conformers: Newman Projections

Newman projections are a useful way to visualize the staggered and eclipsed conformations around a specific bond. Below are the Newman projections for the anti and gauche conformers looking down the C2-C3 bond of this compound.

G cluster_0 Anti Conformer cluster_1 Gauche Conformer C2 C2 Cl1 Cl C2->Cl1 120° H1 H C2->H1 R1 CH2Cl C2->R1 240° Cl2 Cl C2->Cl2 180° H2 H C2->H2 60° R2 CH3 C2->R2 300° C2_g C2 Cl1_g Cl C2_g->Cl1_g 120° H1_g H C2_g->H1_g R1_g CH2Cl C2_g->R1_g 240° Cl2_g Cl C2_g->Cl2_g 60° H2_g H C2_g->H2_g 180° R2_g CH3 C2_g->R2_g 300°

Newman projections of C2-C3 conformers.

Conclusion

The conformational analysis of this compound reveals a complex interplay of steric and electrostatic effects that govern its three-dimensional structure. While this guide provides a robust theoretical and methodological framework, it is important to note that the quantitative data presented is illustrative. A thorough investigation using the experimental and computational protocols outlined herein is necessary to fully characterize the conformational landscape of this molecule. Such studies are essential for applications in medicinal chemistry and materials science where molecular conformation plays a critical role.

The Core Mechanism of Free-Radical Chlorination of Butane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the free-radical chlorination of n-butane, a classic example of alkane halogenation. The document elucidates the reaction mechanism, presents quantitative data regarding reaction selectivity, and details a representative experimental protocol. This information is intended to serve as a foundational resource for professionals engaged in chemical synthesis and drug development, where an understanding of reaction mechanisms and selectivity is paramount.

The Reaction Mechanism

The free-radical chlorination of butane (B89635) is a chain reaction that proceeds through three distinct stages: initiation, propagation, and termination.[1] The overall reaction involves the substitution of a hydrogen atom on the butane molecule with a chlorine atom, leading to the formation of two primary monochlorinated products: 1-chlorobutane (B31608) and 2-chlorobutane (B165301).[2][3]

Initiation

The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). This process requires an input of energy, typically in the form of ultraviolet (UV) light or heat.[4][5]

Cl₂ + hν (or Δ) → 2 Cl•

Propagation

The propagation phase consists of a series of self-sustaining steps where a radical reacts with a non-radical species to produce a new radical, which can then continue the chain reaction.[1]

  • Step 1: Hydrogen Abstraction. A chlorine radical abstracts a hydrogen atom from a butane molecule, forming hydrogen chloride (HCl) and a butyl radical. This can occur at either a primary (1°) or a secondary (2°) carbon atom.[6]

    • Abstraction of a primary hydrogen: CH₃CH₂CH₂CH₃ + Cl• → •CH₂CH₂CH₂CH₃ (primary butyl radical) + HCl

    • Abstraction of a secondary hydrogen: CH₃CH₂CH₂CH₃ + Cl• → CH₃CH•CH₂CH₃ (secondary butyl radical) + HCl

  • Step 2: Halogenation. The resulting butyl radical then reacts with a molecule of chlorine to form a chlorobutane isomer and a new chlorine radical, which can then participate in another hydrogen abstraction step.[5]

    • Formation of 1-chlorobutane: •CH₂CH₂CH₂CH₃ + Cl₂ → CH₃CH₂CH₂CH₂Cl + Cl•

    • Formation of 2-chlorobutane: CH₃CH•CH₂CH₃ + Cl₂ → CH₃CHClCH₂CH₃ + Cl•

Termination

The chain reaction is terminated when two radical species combine to form a stable, non-radical molecule.[5][7] These termination steps become more probable as the concentration of radicals increases and the concentration of reactants decreases.

  • Cl• + Cl• → Cl₂

  • •CH₂CH₂CH₂CH₃ + Cl• → CH₃CH₂CH₂CH₂Cl

  • CH₃CH•CH₂CH₃ + Cl• → CH₃CHClCH₂CH₃

  • •CH₂CH₂CH₂CH₃ + •CH₂CH₂CH₂CH₃ → CH₃(CH₂)₆CH₃ (Octane)

  • CH₃CH•CH₂CH₃ + CH₃CH•CH₂CH₃ → 3,4-Dimethylhexane

Quantitative Analysis of Regioselectivity

The distribution of 1-chlorobutane and 2-chlorobutane is not random; it is governed by two key factors: the statistical probability of hydrogen abstraction and the relative stability of the resulting free radicals.[6]

Bond Dissociation Energies and Radical Stability

The stability of the intermediate butyl radical plays a crucial role in determining the product ratio. Secondary radicals are more stable than primary radicals due to hyperconjugation. This increased stability is reflected in the lower bond dissociation energy (BDE) of secondary C-H bonds compared to primary C-H bonds in butane.[8][9]

Bond TypeBond Dissociation Energy (kJ/mol)
Primary C-H (in butane)425
Secondary C-H (in butane)411
Cl-Cl243

Data sourced from[8][9].

The lower BDE for the secondary C-H bond indicates that less energy is required to form the more stable secondary butyl radical, making this pathway kinetically favored.

Product Distribution and Relative Reactivity

At room temperature (approximately 298 K), the chlorination of n-butane yields a higher proportion of 2-chlorobutane, despite there being more primary hydrogens.[10] This demonstrates the greater reactivity of the secondary C-H bonds.

ProductType of Hydrogen AbstractedNumber of HydrogensRelative Reactivity per H (at 298 K)Calculated Product RatioObserved Product Distribution
1-ChlorobutanePrimary (1°)61.06 x 1.0 = 6.0~28%
2-ChlorobutaneSecondary (2°)43.84 x 3.8 = 15.2~72%

Data compiled from[10][11]. The relative reactivity of 1:3.8 is a commonly cited experimental value.

The calculation for the expected product distribution is as follows:

  • Total relative amount = (6 x 1.0) + (4 x 3.8) = 6.0 + 15.2 = 21.2

  • % 1-chlorobutane = (6.0 / 21.2) * 100% ≈ 28.3%

  • % 2-chlorobutane = (15.2 / 21.2) * 100% ≈ 71.7%

These calculated values are in close agreement with experimentally observed product distributions.

Visualizing the Mechanism and Workflow

Reaction Mechanism Pathway

Free_Radical_Chlorination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl₂ two_Cl_rad 2 Cl• Cl2->two_Cl_rad hν or Δ butane CH₃CH₂CH₂CH₃ primary_rad •CH₂CH₂CH₂CH₃ (Primary Radical) butane->primary_rad + Cl• secondary_rad CH₃CH•CH₂CH₃ (Secondary Radical) butane->secondary_rad + Cl• Cl_rad Cl• HCl HCl one_chlorobutane 1-Chlorobutane primary_rad->one_chlorobutane + Cl₂ two_chlorobutane 2-Chlorobutane secondary_rad->two_chlorobutane + Cl₂ one_chlorobutane->Cl_rad - Cl• two_chlorobutane->Cl_rad - Cl• term_Cl2 Cl₂ term_1_chloro 1-Chlorobutane term_2_chloro 2-Chlorobutane octane Octane Cl_rad1 Cl• Cl_rad1->term_Cl2 + Cl• Cl_rad2 Cl• primary_rad_term Primary Butyl Radical primary_rad_term->term_1_chloro + Cl• primary_rad_term->octane + Primary Butyl Radical secondary_rad_term Secondary Butyl Radical secondary_rad_term->term_2_chloro + Cl•

Caption: Free-radical chlorination mechanism of butane.

Experimental Workflow

Experimental_Workflow start Start: Assemble Dry Apparatus reagents Charge Reactor: n-Butane (or 1-Chlorobutane) Initiator (e.g., AIBN) start->reagents add_so2cl2 Add Sulfuryl Chloride (SO₂Cl₂) (Chlorinating Agent) reagents->add_so2cl2 reflux Heat to Reflux (e.g., 80°C) Initiate Reaction add_so2cl2->reflux monitor Monitor Reaction (e.g., Gas Evolution) reflux->monitor workup Work-up: Cool Mixture monitor->workup extraction Liquid-Liquid Extraction (e.g., with NaHCO₃ solution) workup->extraction wash Wash Organic Layer (e.g., with water, brine) extraction->wash dry Dry Organic Layer (e.g., with Na₂SO₄ or MgSO₄) wash->dry isolate Isolate Product (e.g., Filtration, Evaporation) dry->isolate analysis Analyze Product Mixture (Gas Chromatography) isolate->analysis end End: Determine Product Ratio analysis->end

Caption: General experimental workflow for free-radical chlorination.

Experimental Protocol

The following is a representative protocol for the free-radical chlorination of an alkane, using 1-chlorobutane as a starting material and sulfuryl chloride as the chlorinating agent. This method is often preferred in a laboratory setting over the direct use of chlorine gas for safety and convenience.[2][12]

Objective: To synthesize dichlorobutane isomers from 1-chlorobutane via a free-radical chain reaction and determine the product distribution.

Materials:

  • 1-Chlorobutane

  • Sulfuryl chloride (SO₂Cl₂)

  • 2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (radical initiator)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Separatory funnel

  • Sodium bicarbonate (NaHCO₃) solution (5% aqueous)

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Gas chromatograph (GC) for analysis

Procedure:

  • Apparatus Setup: Assemble a clean, dry round-bottom flask with a reflux condenser. Ensure all glassware is free of water, as sulfuryl chloride reacts with water.

  • Reagent Charging: To the round-bottom flask, add 1-chlorobutane (in excess) and a catalytic amount of the radical initiator (e.g., AIBN).

  • Initiation of Reaction: Begin heating the mixture to a gentle reflux (the boiling point of 1-chlorobutane is 79°C). Once refluxing, slowly add sulfuryl chloride to the reaction mixture dropwise. The addition of sulfuryl chloride should be controlled to maintain a steady reaction rate, which can be monitored by the evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. This should be performed in a well-ventilated fume hood.

  • Reaction Period: After the addition of sulfuryl chloride is complete, continue to heat the mixture at reflux for approximately 20-30 minutes to ensure the reaction goes to completion.[6]

  • Work-up - Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Carefully transfer the mixture to a separatory funnel.

  • Extraction and Washing:

    • Slowly add a 5% aqueous solution of sodium bicarbonate to the separatory funnel to neutralize the remaining acidic byproducts (HCl and any unreacted SO₂Cl₂). Be cautious as gas evolution (CO₂) will occur.

    • Separate the aqueous layer. The organic layer may be the upper or lower layer depending on the extent of the reaction, so it is crucial to test the layers to identify which is which.[4]

    • Wash the organic layer sequentially with water and then with a saturated brine solution to remove any remaining water-soluble impurities.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of a drying agent like anhydrous sodium sulfate or magnesium sulfate. Swirl the flask and allow it to sit for several minutes to remove residual water.

  • Product Isolation and Analysis:

    • Carefully decant or filter the dried organic liquid to remove the drying agent.

    • The resulting solution contains a mixture of the dichlorobutane isomers.

    • Inject a small sample of the product mixture into a gas chromatograph (GC) to separate the isomers and determine their relative abundance based on the integrated peak areas.[2]

Conclusion

The free-radical chlorination of butane is a well-characterized reaction that serves as an excellent model for understanding the principles of radical chemistry and regioselectivity in organic synthesis. While the high reactivity of the chlorine radical often leads to a mixture of products, the outcome is predictable based on the interplay between statistical factors and the energetic stability of the radical intermediates.[6] For professionals in drug development and chemical research, a firm grasp of these competing factors is essential for the rational design of synthetic pathways and for controlling the outcomes of reactions involving free-radical intermediates.

References

Regioselectivity in the Synthesis of Trichlorobutanes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of trichlorobutanes presents a significant challenge in controlling regioselectivity, a critical factor in the development of pharmaceuticals and other fine chemicals where specific isomer formation is paramount. The distribution of chlorine atoms on the butane (B89635) backbone is highly dependent on the chosen synthetic route and reaction conditions. This technical guide provides a comprehensive overview of the core methods for synthesizing trichlorobutanes, with a detailed focus on the factors governing regioselectivity. We will explore free-radical chlorination, electrophilic addition to unsaturated precursors, and nucleophilic substitution reactions of butanols and their derivatives. This document includes quantitative data on isomer distribution, detailed experimental protocols, and visualizations of reaction pathways to aid researchers in navigating the complexities of trichlorobutane synthesis.

Free-Radical Chlorination of Butane and its Chloro-derivatives

Free-radical chlorination is a common method for the functionalization of alkanes. However, due to the high reactivity of the chlorine radical, this method often yields a mixture of isomers, making regioselectivity a primary concern.

Chlorination of Butane to Monochlorobutanes

The initial chlorination of butane provides a foundational understanding of the factors influencing regioselectivity. The reaction can occur at either the primary (C1/C4) or secondary (C2/C3) carbons, leading to 1-chlorobutane (B31608) and 2-chlorobutane. The product distribution is governed by both statistical factors (the number of available hydrogens) and the relative stability of the resulting free radicals (secondary radicals are more stable than primary radicals).

Chlorination of Monochlorobutanes to Dichlorobutanes

The subsequent chlorination of monochlorobutanes introduces further complexity. The existing chlorine atom influences the regioselectivity of the second chlorination through inductive effects, which strengthen the C-H bonds on adjacent carbons, making them less susceptible to radical attack.

For the free-radical chlorination of 1-chlorobutane, the distribution of dichlorobutane isomers has been reported as follows:

Dichlorobutane IsomerProduct Distribution (%)
1,1-Dichlorobutane7.8%[1]
1,2-Dichlorobutane22.7%[1]
1,3-Dichlorobutane (B52869)44.4%[1]
1,4-Dichlorobutane25.1%[1]

The preference for the formation of 1,3-dichlorobutane highlights the directing effect of the initial chlorine atom. The hydrogens on C3 are most reactive as they are secondary and less influenced by the electron-withdrawing effect of the chlorine at C1 compared to the hydrogens at C2.[2][3]

Chlorination of Dichlorobutanes to Trichlorobutanes

The regioselectivity of the third chlorination step, leading to trichlorobutanes, is less documented in readily available literature. However, the principles of radical stability and inductive effects of the existing chlorine atoms continue to dictate the position of the incoming chlorine. For example, in the chlorination of 1,3-dichlorobutane, the most likely positions for the third chlorine atom would be C1, C2, or C4, with the relative reactivity depending on the specific reaction conditions.

Experimental Protocol: Free-Radical Chlorination of 1-Chlorobutane

This protocol describes a general procedure for the free-radical chlorination of 1-chlorobutane using sulfuryl chloride as the chlorinating agent and a radical initiator.

Materials:

  • 1-Chlorobutane

  • Sulfuryl chloride (SO₂Cl₂)

  • Azobisisobutyronitrile (AIBN) or Dibenzoyl peroxide (radical initiator)

  • Anhydrous solvent (e.g., carbon tetrachloride or dichloromethane)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Set up a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel under a fume hood.

  • Charge the flask with 1-chlorobutane and a catalytic amount of the radical initiator (e.g., AIBN, 1-2 mol%).

  • Dissolve sulfuryl chloride (1 equivalent) in the anhydrous solvent and place it in the dropping funnel.

  • Heat the reaction mixture to reflux.

  • Add the sulfuryl chloride solution dropwise to the refluxing mixture over a period of 30-60 minutes.

  • After the addition is complete, continue to reflux the mixture for an additional 1-2 hours, or until the reaction is complete (monitored by GC analysis).

  • Cool the reaction mixture to room temperature.

  • Carefully transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize any HCl formed.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting mixture of dichlorobutanes can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the isomer distribution.[4][5]

Logical Workflow for Free-Radical Chlorination:

G cluster_0 Initiation cluster_1 Propagation cluster_2 Termination Initiator Initiator Radical_Initiator_Decomposition Radical_Initiator_Decomposition Initiator->Radical_Initiator_Decomposition Heat/UV Chlorine_Radical_Formation Chlorine_Radical_Formation Radical_Initiator_Decomposition->Chlorine_Radical_Formation Reaction with SO2Cl2 Hydrogen_Abstraction Hydrogen_Abstraction Chlorine_Radical_Formation->Hydrogen_Abstraction Abstracts H from Butane Alkyl_Radical_Formation Alkyl_Radical_Formation Hydrogen_Abstraction->Alkyl_Radical_Formation Reaction_with_SO2Cl2 Reaction_with_SO2Cl2 Alkyl_Radical_Formation->Reaction_with_SO2Cl2 Reacts with SO2Cl2 Chlorobutane_Formation Chlorobutane_Formation Reaction_with_SO2Cl2->Chlorobutane_Formation Chlorobutane_Formation->Chlorine_Radical_Formation Regenerates Cl radical Radical_1 Radical Stable_Product Stable_Product Radical_1->Stable_Product Radical_2 Radical Radical_2->Stable_Product Butane Butane

Caption: General workflow for free-radical chlorination.

Electrophilic Addition to Chlorobutenes

The addition of chlorine or hydrogen chloride to chlorobutenes provides a more controlled method for the synthesis of specific trichlorobutane isomers. The regioselectivity of these reactions is governed by Markovnikov's rule, which states that the electrophile (e.g., H⁺ or Cl⁺) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate.

Addition of Chlorine to Dichlorobutenes

The chlorination of dichlorobutenes can lead to tetrachlorobutanes, and by extension, the principles can be applied to the synthesis of trichlorobutanes from chlorobutenes. For example, the chlorination of trans-1,4-dichloro-2-butene (B41546) has been shown to produce meso-1,2,3,4-tetrachlorobutane with high selectivity.[6]

Experimental Protocol: Chlorination of trans-1,4-Dichloro-2-butene

This protocol is adapted from a patented procedure for the synthesis of meso-1,2,3,4-tetrachlorobutane.[6]

Materials:

  • trans-1,4-Dichloro-2-butene

  • Chlorine gas

  • Carbon tetrachloride (solvent)

  • Quaternary ammonium (B1175870) chloride (catalyst)

  • Three-necked round-bottom flask

  • Gas inlet tube

  • Stirrer

  • Thermometer

  • Condenser

Procedure:

  • In a three-necked flask equipped with a stirrer, thermometer, gas inlet tube, and condenser, dissolve trans-1,4-dichloro-2-butene in carbon tetrachloride.

  • Add a catalytic amount of a quaternary ammonium chloride.

  • Maintain the reaction temperature at approximately 25°C.

  • Introduce chlorine gas at a controlled rate.

  • Monitor the reaction progress by GC.

  • Upon completion, the solvent can be removed to isolate the product. The isomer ratio can be determined by GC analysis.

Under these conditions, the reaction can yield a high proportion of the meso-1,2,3,4-tetrachlorobutane isomer.[6]

Addition of Hydrogen Chloride to Dichlorobutenes

The addition of HCl to dichlorobutenes follows Markovnikov's rule. For example, the addition of HCl to 3,4-dichloro-1-butene (B1205564) is expected to yield 1,2,3-trichlorobutane as the major product due to the formation of a more stable secondary carbocation at C2.

Reaction Pathway for Addition of HCl to 3,4-Dichloro-1-butene:

G 3,4-Dichloro-1-butene 3,4-Dichloro-1-butene Protonation_at_C1 Protonation_at_C1 3,4-Dichloro-1-butene->Protonation_at_C1 + HCl Secondary_Carbocation_at_C2 Secondary_Carbocation_at_C2 Protonation_at_C1->Secondary_Carbocation_at_C2 This compound This compound Secondary_Carbocation_at_C2->this compound + Cl-

Caption: Markovnikov addition of HCl to 3,4-dichloro-1-butene.

Nucleophilic Substitution of Butanetriols

The conversion of butanetriols to trichlorobutanes using chlorinating agents like thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl) offers another synthetic route. The regioselectivity of these reactions depends on the relative reactivity of the primary and secondary hydroxyl groups.

While specific experimental data for the direct conversion of butanetriols to trichlorobutanes is scarce in the literature, the principles of nucleophilic substitution suggest that the reaction proceeds with inversion of configuration at chiral centers when using thionyl chloride in the presence of pyridine (B92270). The reactivity of hydroxyl groups generally follows the order: primary > secondary.

Hypothetical Reaction Scheme: 1,2,4-Butanetriol (B146131) to 1,2,4-Trichlorobutane

The reaction of 1,2,4-butanetriol with an excess of a chlorinating agent like thionyl chloride would be expected to replace all three hydroxyl groups with chlorine atoms to form 1,2,4-trichlorobutane.

Experimental Protocol: General Conversion of an Alcohol to an Alkyl Chloride with Thionyl Chloride

This is a generalized protocol that can be adapted for the chlorination of butanetriols.

Materials:

  • Butanetriol

  • Thionyl chloride (SOCl₂)

  • Pyridine (optional, for stereochemical control)

  • Anhydrous diethyl ether or other suitable solvent

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a dry round-bottom flask, dissolve the butanetriol in the anhydrous solvent.

  • If stereochemical control is desired, add pyridine to the solution.

  • Cool the flask in an ice bath.

  • Slowly add thionyl chloride dropwise from a dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and then stir for several hours or until the reaction is complete.

  • The reaction mixture is then worked up by pouring it onto ice, followed by extraction with an organic solvent.

  • The organic layer is washed, dried, and the solvent is removed to yield the crude trichlorobutane.

  • Purification can be achieved by distillation or chromatography.

Workflow for Conversion of Butanetriol to Trichlorobutane:

G Butanetriol Butanetriol Reaction_with_SOCl2 Reaction_with_SOCl2 Butanetriol->Reaction_with_SOCl2 + SOCl2 Chlorosulfite_Intermediate Chlorosulfite_Intermediate Reaction_with_SOCl2->Chlorosulfite_Intermediate Nucleophilic_Attack_by_Cl Nucleophilic_Attack_by_Cl Chlorosulfite_Intermediate->Nucleophilic_Attack_by_Cl SN2 or SNi Trichlorobutane Trichlorobutane Nucleophilic_Attack_by_Cl->Trichlorobutane + SO2 + HCl

Caption: General workflow for the conversion of a triol to a trichloride.

Isomer Analysis and Separation

The analysis of the resulting isomer mixtures of trichlorobutanes is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).[4] This technique allows for the separation of the different isomers based on their boiling points and provides mass spectra for their identification.

Separation of the isomers on a preparative scale can be challenging due to their similar physical properties. Fractional distillation can be effective if the boiling points of the isomers are sufficiently different. Alternatively, preparative gas chromatography or high-performance liquid chromatography (HPLC) can be employed for the isolation of specific isomers.

Conclusion

The regioselective synthesis of trichlorobutanes is a nuanced challenge that requires careful consideration of the synthetic method and reaction conditions. Free-radical chlorination, while a direct approach, often leads to complex mixtures of isomers, with regioselectivity being influenced by the stability of radical intermediates and the inductive effects of existing chlorine substituents. Electrophilic addition reactions to chlorobutenes offer a more controlled route, guided by the principles of Markovnikov's rule. The nucleophilic substitution of butanetriols presents a potential, though less documented, pathway. For researchers and professionals in drug development, a thorough understanding of these synthetic strategies and the factors governing their regioselectivity is essential for the targeted synthesis of specific trichlorobutane isomers. The analytical techniques outlined, particularly GC-MS, are indispensable for the characterization and quantification of the resulting product distributions. Further research into the chlorination of dichlorobutanes and the development of more selective catalytic systems will be crucial for advancing the efficient and controlled synthesis of these important chemical building blocks.

References

Physical properties of 1,2,3-trichlorobutane (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the physical properties of 1,2,3-trichlorobutane, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document presents a compilation of reported data, detailed experimental methodologies for the determination of these properties, and a logical framework for understanding the structure-property relationships.

Core Physical Properties

This compound (CAS No: 18338-40-4) is a chlorinated hydrocarbon with the molecular formula C₄H₇Cl₃. Its physical characteristics are crucial for its handling, application, and purification in various chemical processes.

Data Presentation

The boiling point and density of this compound have been reported with some variation across different sources. This section summarizes the available quantitative data in a structured format for clarity and comparison.

Physical PropertyReported Value(s)ConditionsSource(s)
Boiling Point 160.7 °Cat 760 mmHg[1]
168 °CNot specified[2]
Density 1.247 g/cm³Not specified[1]
1.3164 g/cm³at 20 °C[2]

It is important to note that variations in reported values can arise from differences in experimental methods, sample purity, and measurement precision. For critical applications, experimental verification of these properties is recommended. The National Institute of Standards and Technology (NIST) Chemistry WebBook is a valuable resource for critically evaluated data on chemical and physical properties.[3][4]

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail standardized experimental protocols for measuring the boiling point and density of liquid compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small liquid sample is the Thiele tube method.

Apparatus:

  • Thiele tube

  • Thermometer (with appropriate range)

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Mineral oil or other suitable heating bath fluid

  • Stand and clamps

Procedure:

  • A small amount of the liquid sample (a few milliliters) is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

  • The test tube is securely attached to a thermometer.

  • The thermometer and test tube assembly are suspended in a Thiele tube containing mineral oil, ensuring the sample is below the oil level.[5]

  • The side arm of the Thiele tube is gently heated, allowing for uniform heat distribution via convection currents.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is continued until a steady and rapid stream of bubbles is observed.

  • The heat source is then removed, and the apparatus is allowed to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[5]

Determination of Density

The density of a substance is its mass per unit volume. For liquids, density can be accurately determined using a pycnometer or by precise measurement of mass and volume.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore)

  • Analytical balance (accurate to ±0.001 g)

  • Constant temperature bath

  • Thermometer

Procedure:

  • The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance.

  • The pycnometer is then filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.

  • The filled pycnometer is placed in a constant temperature bath (e.g., at 20°C) to allow it to reach thermal equilibrium. The liquid level in the capillary is marked.

  • The pycnometer is removed from the bath, dried on the outside, and its mass is accurately measured.

  • The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

  • The volume of the pycnometer is determined by repeating the procedure with a liquid of known density, such as deionized water.

  • The density of the sample is then calculated by dividing the mass of the sample by the volume of the pycnometer.

Structure-Property Relationships

The physical properties of haloalkanes are directly influenced by their molecular structure. The following diagram illustrates the key factors affecting the boiling point and density of compounds like this compound.

G Factors Influencing Physical Properties of Haloalkanes A Molecular Structure of This compound D Intermolecular Forces (van der Waals, Dipole-Dipole) A->D determines E Molecular Weight A->E determines F Molecular Size and Surface Area A->F determines G Packing Efficiency in Liquid State A->G influences B Boiling Point C Density D->B directly affects E->B increases with E->C increases with F->B increases with G->C affects H Nature and Number of Halogen Atoms H->D enhances dipole moment H->E contributes to

Caption: Logical relationship of molecular structure to boiling point and density.

The presence of three chlorine atoms in this compound significantly increases its molecular weight and polarity compared to its parent alkane, butane (B89635). This leads to stronger intermolecular van der Waals forces and dipole-dipole interactions, resulting in a higher boiling point. Similarly, the high atomic mass of chlorine contributes to a greater density than that of butane and even water.

References

An In-depth Technical Guide to 1,2,3-Trichlorobutane: Synthesis, Characterization, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 1,2,3-trichlorobutane, a chlorinated hydrocarbon of interest in synthetic chemistry and material science. This document details its chemical identity, physical properties, experimental protocols for its synthesis and purification, and analytical methods for its characterization. The information is intended to support researchers and professionals in drug development and other scientific disciplines who may work with or encounter this compound.

CAS Number: 18338-40-4[1] IUPAC Name: this compound[2]

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound. This data is essential for its handling, in the design of experimental procedures, and for its identification.

PropertyValueSource
Molecular FormulaC4H7Cl3[1]
Molecular Weight161.45 g/mol [2]
Boiling Point160.7 °C at 760 mmHg[1]
Melting Point-6 °C (estimate)[1]
Density1.247 g/cm³[1]
Refractive Index1.4770[1]
Vapor Pressure3.07 mmHg at 25 °C[1]
Flash Point78.6 °C[1]
LogP (Octanol/Water Partition Coefficient)2.45990[1]
Exact Mass159.961333[1]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below. These protocols are based on established chemical principles and synthetic routes mentioned in the literature.

Synthesis of this compound via Chlorination of 1-Butene (B85601)

This protocol describes a representative method for the synthesis of this compound through the chlorination of 1-butene. The reaction proceeds via an initial addition of chlorine to the double bond to form 1,2-dichlorobutane, followed by a substitution reaction.

Materials:

  • 1-Butene

  • Chlorine gas

  • Water

  • Anhydrous magnesium sulfate

  • Chloroform (B151607) (or other suitable solvent)

Equipment:

  • Gas dispersion tube

  • Three-necked round-bottom flask

  • Reflux condenser

  • Ice bath

  • Magnetic stirrer

  • Separatory funnel

  • Drying tube

  • Fractional distillation apparatus

Procedure:

  • Chlorohydrin Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas dispersion tube, and a reflux condenser, place 300 mL of water. Cool the flask in an ice bath to maintain a temperature of approximately 10 °C.

  • Bubble 1-butene gas through the stirred water while simultaneously introducing chlorine gas. Continue this process for approximately 2 hours, ensuring the temperature remains around 10 °C. The reaction is complete when the oily layer changes appearance and the temperature no longer rises rapidly upon temporary removal of the ice bath.

  • Dehydration: Heat the reaction mixture at reflux for 30 minutes with slow stirring to dehydrate the intermediate chlorohydrin.

  • Extraction: After cooling, extract the oily layer with chloroform. Wash the chloroform extract twice with water.

  • Drying: Dry the chloroform solution over anhydrous magnesium sulfate.

  • Chlorination: Filter the dried solution into a clean, dry flask equipped with a thermometer, reflux condenser, and a gas inlet tube. Cool the flask in an ice bath to between 0 °C and 10 °C. Bubble dry chlorine gas through the solution for approximately 2.5 hours, or until the desired weight increase corresponding to the addition of one mole of chlorine is achieved.

  • Work-up: Stir the reaction mixture for an additional hour in the ice bath. Afterwards, bubble dry nitrogen or carbon dioxide through the solution at room temperature to remove any excess chlorine.

  • Purification: The crude this compound can be purified by fractional distillation.

Purification by Fractional Distillation

Fractional distillation is employed to separate this compound from byproducts and unreacted starting materials based on differences in their boiling points.

Equipment:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Heating mantle or oil bath

  • Stir bar

Procedure:

  • Assemble the fractional distillation apparatus. The crude product is placed in the round-bottom flask with a stir bar.

  • Heat the flask gently using a heating mantle or oil bath.

  • Observe the temperature on the thermometer at the distillation head. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 160.7 °C at atmospheric pressure).

  • The distillation rate should be slow and steady to ensure good separation.

Analytical Characterization

1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying the components of a mixture.

Sample Preparation:

Instrumentation and Conditions (Typical):

  • Gas Chromatograph: Equipped with a capillary column suitable for separating chlorinated hydrocarbons (e.g., DB-210 or equivalent).

  • Injection Mode: Splitless or split injection.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 200 °C at a rate of 10 °C/min.

    • Final hold: 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-200.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of the molecule.

Sample Preparation:

  • For ¹H NMR, dissolve 5-25 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • For ¹³C NMR, a more concentrated solution is preferable (e.g., 0.2-0.3 mmol in 0.7 mL of solvent).

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[3]

Analysis:

  • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer. The chemical shifts, splitting patterns, and integration of the signals will confirm the structure of this compound.

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis and analysis of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start 1-Butene + Chlorine + Water chlorohydrin Chlorohydrin Formation (Ice Bath, ~10 °C) start->chlorohydrin dehydration Dehydration (Reflux) chlorohydrin->dehydration extraction Extraction (Chloroform) dehydration->extraction drying Drying (MgSO4) extraction->drying chlorination Chlorination (Dry Cl2, 0-10 °C) drying->chlorination workup Work-up (N2 Purge) chlorination->workup crude_product Crude this compound workup->crude_product fractional_distillation Fractional Distillation crude_product->fractional_distillation pure_product Pure this compound fractional_distillation->pure_product

Caption: Workflow for the synthesis and purification of this compound.

Analysis_Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis sample Pure this compound dissolve Dissolve in Volatile Solvent sample->dissolve sample_vial Sample in Autosampler Vial dissolve->sample_vial injection Injection into GC sample_vial->injection separation Separation on Capillary Column injection->separation detection Detection by MS separation->detection data_analysis Data Analysis (Mass Spectrum & Retention Time) detection->data_analysis final_result Identification and Purity Assessment data_analysis->final_result

Caption: Workflow for the GC-MS analysis of this compound.

References

Methodological & Application

Application Note: GC-MS Analysis of Chlorinated Butane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chlorinated butane (B89635) isomers are volatile organic compounds (VOCs) that can be present as intermediates in chemical syntheses, as impurities in industrial products, or as environmental contaminants. Accurate identification and quantification of these isomers are crucial for process optimization, quality control of pharmaceuticals and chemical products, and environmental monitoring. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of these compounds due to its high separation efficiency and definitive identification capabilities. This application note provides a detailed protocol for the separation, identification, and quantification of various chlorinated butane isomers using GC-MS.

Data Presentation

The quantitative analysis of chlorinated butane isomers by GC-MS relies on two key parameters: the retention time (RT), which is characteristic for a specific compound under defined chromatographic conditions, and the mass spectrum, which provides a unique fragmentation pattern for identification and quantification.

Table 1: Gas Chromatography and Mass Spectrometry Data for Chlorinated Butane Isomers

IsomerExpected Retention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
1-Chlorobutane~ 5.892/9456 , 41, 29, 27
2-Chlorobutane~ 5.592/9457 , 41, 29, 27
1,1-Dichlorobutane~ 7.2126/128/13091/93 , 63/65, 56, 41
1,2-Dichlorobutane~ 7.9126/128/13090/92 , 63/65, 55, 41
1,3-Dichlorobutane~ 8.5126/128/13090/92 , 77/79, 55, 41
1,4-Dichlorobutane~ 9.2126/128/13090/92 , 55, 41, 27
2,2-Dichlorobutane~ 6.9126/128/13091/93 , 77/79, 63/65, 43
2,3-Dichlorobutane~ 7.6126/128/13090/92 , 77/79, 63/65, 55

Note: Retention times are approximate and will vary based on the specific instrument, column condition, and exact analytical parameters. The base peak (most intense peak) for each isomer is highlighted in bold.

Table 2: Method Detection and Quantification Limits

Isomer FamilyLimit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)
Monochlorobutanes0.5 - 2.01.5 - 6.0
Dichlorobutanes1.0 - 5.03.0 - 15.0

Note: These are typical achievable limits for volatile chlorinated hydrocarbons in water samples using headspace GC-MS and may vary depending on the sample matrix and instrumentation.

Experimental Protocols

This section details the methodologies for the analysis of chlorinated butane isomers by GC-MS, including sample preparation, instrument parameters, and quality control procedures.

1. Sample Preparation

The choice of sample preparation technique depends on the sample matrix.

  • For Liquid Samples (e.g., reaction mixtures, aqueous solutions):

    • Direct Injection: For concentrated samples, dilute an appropriate volume of the sample in a volatile solvent such as methanol (B129727) or hexane (B92381) to a final concentration within the calibration range (e.g., 1-100 µg/mL).

    • Headspace Analysis (for trace analysis in water):

      • Place 5-10 mL of the aqueous sample into a 20 mL headspace vial.

      • Add a salting-out agent (e.g., 1-2 g of sodium chloride) to increase the volatility of the analytes.

      • Seal the vial immediately with a PTFE-lined septum and crimp cap.

      • Equilibrate the vial in the headspace autosampler at a controlled temperature (e.g., 80°C) for a specific time (e.g., 15 minutes) before injection of the headspace gas.

  • For Solid Samples (e.g., soil, pharmaceutical powders):

    • Solvent Extraction:

      • Weigh a known amount of the homogenized solid sample (e.g., 1-5 g) into a centrifuge tube.

      • Add a suitable extraction solvent (e.g., methanol or a mixture of acetone (B3395972) and hexane).

      • Vortex or sonicate the sample for a set period (e.g., 10-15 minutes) to ensure efficient extraction.

      • Centrifuge the sample to separate the solid material.

      • Carefully transfer the supernatant to a clean vial for GC-MS analysis. A filtration step may be necessary.

2. GC-MS Instrumentation and Parameters

The following parameters are provided as a general guideline and may require optimization based on the specific instrumentation and analytical goals.

Table 3: GC-MS Instrument Conditions

ParameterValue
Gas Chromatograph (GC)
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature250°C
Injection ModeSplit/Splitless (e.g., Split ratio of 20:1 for direct injections, Splitless for headspace)
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial: 40°C, hold for 2 minRamp: 10°C/min to 180°CHold: 5 min
Mass Spectrometer (MS)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Acquisition ModeFull Scan (m/z 35-150) for identification and/or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification
Solvent Delay2-3 minutes

3. Calibration

Prepare a series of calibration standards by diluting a certified stock solution of the target chlorinated butane isomers in a suitable solvent (e.g., methanol). A typical calibration range would be from the LOQ to approximately 100-200 µg/L. Analyze the calibration standards under the same GC-MS conditions as the samples. Construct a calibration curve by plotting the peak area of the target analyte against its concentration. A linear regression with a correlation coefficient (r²) of >0.995 is generally considered acceptable.

4. Quality Control

To ensure the reliability of the analytical results, the following quality control measures should be implemented:

  • Method Blank: Analyze a sample of the pure solvent or matrix to check for any background contamination.

  • Spiked Sample: Analyze a sample to which a known amount of the target analytes has been added to assess matrix effects and recovery.

  • Continuing Calibration Verification (CCV): Analyze a mid-level calibration standard periodically throughout the analytical run to monitor instrument performance.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the GC-MS analysis and a signaling pathway representing the fragmentation of a chlorinated butane isomer.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Liquid or Solid) Dilution Dilution Sample->Dilution Extraction Solvent Extraction Sample->Extraction Headspace Headspace Preparation Sample->Headspace GC_Injection GC Injection Dilution->GC_Injection Extraction->GC_Injection Headspace->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Spectrum_ID Mass Spectrum Identification Mass_Analysis->Spectrum_ID Chromatogram Chromatogram Generation Detection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Quantification Quantification Peak_Integration->Quantification Spectrum_ID->Quantification Report Report Quantification->Report Final Report

Caption: Experimental workflow for GC-MS analysis of chlorinated butane isomers.

Fragmentation_Pathway cluster_molecule Molecular Ion Formation cluster_fragments Fragmentation Molecule 1-Chlorobutane (C4H9Cl) Molecular_Ion Molecular Ion [C4H9Cl]+• (m/z 92/94) Molecule->Molecular_Ion + e- Fragment1 Loss of Cl• [C4H9]+ (m/z 57) Molecular_Ion->Fragment1 Fragment2 Loss of C2H5• [C2H4Cl]+ (m/z 63/65) Molecular_Ion->Fragment2 Fragment3 Loss of HCl [C4H8]+• (m/z 56) (Base Peak) Molecular_Ion->Fragment3

Caption: Simplified fragmentation pathway of 1-Chlorobutane in an EI source.

1,2,3-Trichlorobutane as a Solvent in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Trichlorobutane (CAS No. 18338-40-4) is a chlorinated hydrocarbon with potential applications as a solvent in specialized organic synthesis.[1] Its chemical structure and physical properties, such as a relatively high boiling point and density, suggest its suitability as a reaction medium for certain types of reactions, particularly those involving chlorinated species or requiring a non-polar environment. This document provides an overview of its properties, potential applications derived from related patent literature, and a generalized protocol for its use as a solvent in a representative organic reaction.

Physicochemical Properties

A comprehensive summary of the physical and chemical properties of this compound and its isomers is presented in Table 1. These properties are crucial for determining its suitability as a solvent for specific applications, including considerations of solubility, reaction temperature, and work-up procedures.

Table 1: Physicochemical Properties of Trichlorobutane Isomers

PropertyThis compound1,1,3-Trichlorobutane1,3,3-Trichlorobutane
CAS Number 18338-40-4[1]13279-87-3[2][3]15187-71-0[4]
Molecular Formula C4H7Cl3[1]C4H7Cl3[2][3]C4H7Cl3[4]
Molecular Weight 161.46 g/mol [1]161.46 g/mol [2][3]161.46 g/mol [4]
Boiling Point 168-170 °C152 °C[3]Not available
Density 1.316 g/cm³ at 20 °C1.2514 g/cm³ at 25 °C[3]Not available
IUPAC Name This compound[1]1,1,3-trichlorobutane[2]1,3,3-trichlorobutane[4]
Synonyms Butane, 1,2,3-trichloro-[1]Butane, 1,1,3-trichloro-[3]Butane, 1,3,3-trichloro-[4]

Potential Applications in Organic Synthesis

While specific academic literature detailing the use of this compound as a solvent is limited, patent literature suggests its relevance in the field of chlorination reactions. Several patents describe the synthesis of tetrachlorobutanes from dichlorobutenes, where trichlorobutanes are mentioned as potential byproducts or part of the reaction mixture. This implies that this compound exhibits stability under chlorination conditions and could serve as an inert solvent for such transformations.

The logical relationship for its potential application, as inferred from patent literature, is the synthesis of more highly chlorinated butanes.

G Logical Relationship of this compound in Synthesis A Dichlorobutenes B Chlorination A->B Reactant C 1,2,3,4-Tetrachlorobutane (Primary Product) B->C Forms D This compound (Potential Byproduct/Inert Medium) B->D Can form/Be present as

Caption: Potential role of this compound in chlorination reactions.

Experimental Protocols

Note: Due to the lack of specific published experimental protocols using this compound as a solvent, the following protocol is a generalized example for a free-radical chlorination reaction. This protocol is intended to serve as a starting point for researchers and should be optimized for specific substrates and desired products.

Protocol: General Procedure for Free-Radical Chlorination using this compound as a Solvent

Objective: To perform a free-radical chlorination of an alkane using a chlorinating agent in this compound as a solvent.

Materials:

  • Substrate (e.g., a suitable alkane or alkyl-substituted aromatic compound)

  • Chlorinating agent (e.g., N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2))

  • Radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO))

  • This compound (solvent, dried and distilled)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Heating mantle and temperature controller

  • Work-up and purification supplies (separatory funnel, drying agent, rotary evaporator, silica (B1680970) gel for chromatography)

Procedure:

  • Reaction Setup:

    • Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and a thermometer.

    • Flush the entire system with an inert gas (Argon or Nitrogen) for 10-15 minutes to ensure an inert atmosphere.

  • Charging the Reactor:

    • Under a positive flow of inert gas, add the substrate (1.0 equivalent) to the flask.

    • Add this compound as the solvent. The volume should be sufficient to dissolve the substrate and allow for efficient stirring (typically a 0.1 to 0.5 M solution of the substrate).

    • Add the chlorinating agent (e.g., NCS, 1.1 equivalents).

    • Add the radical initiator (e.g., AIBN, 0.05-0.1 equivalents).

  • Reaction Execution:

    • With continuous stirring, heat the reaction mixture to the desired temperature (typically 70-90 °C, depending on the initiator's decomposition temperature).

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or NMR spectroscopy).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to remove any solid byproducts (e.g., succinimide (B58015) if NCS is used).

    • Wash the filtrate with an appropriate aqueous solution (e.g., saturated sodium bicarbonate solution to neutralize any acid, followed by brine).

    • Separate the organic layer and dry it over a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by a suitable method, such as column chromatography on silica gel or distillation, to isolate the desired chlorinated product.

Experimental Workflow Diagram:

G General Workflow for Organic Synthesis cluster_0 Reaction Stage cluster_1 Work-up Stage cluster_2 Purification Stage A Reaction Setup (Inert Atmosphere) B Charging Reactants & Solvent A->B C Heating & Stirring (Reaction Monitoring) B->C D Cooling & Quenching C->D Reaction Complete E Extraction & Washing D->E F Drying & Concentration E->F G Purification (e.g., Chromatography) F->G Crude Product H Characterization G->H Pure Product

Caption: A typical experimental workflow for a synthetic organic reaction.

Safety Considerations

This compound is a chlorinated hydrocarbon and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

While this compound is not a commonly cited solvent in the academic literature for general organic synthesis, its physical properties and its presence in chlorination reaction mixtures suggest its potential as a specialized solvent. Its inertness under certain reaction conditions, particularly for chlorination reactions, makes it a candidate for further investigation. The provided generalized protocol offers a framework for researchers to explore its utility in their specific synthetic applications. Further research is warranted to fully characterize its solvent effects and expand its applicability in organic synthesis.

References

Application Notes and Protocols: Dehydrochlorination Reactions of 1,2,3-Trichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dehydrochlorination of 1,2,3-trichlorobutane, a reaction of interest in synthetic organic chemistry for the preparation of dichlorobutene (B78561) isomers. While specific quantitative yield and complete product distribution data for this reaction are not extensively reported in readily available literature, this document outlines the theoretical principles, a generalized experimental protocol, and analytical guidance to enable researchers to explore and optimize this transformation.

Introduction

Dehydrochlorination is a fundamental elimination reaction in organic synthesis, typically proceeding via an E2 (bimolecular elimination) mechanism in the presence of a strong base.[1] For a substrate such as this compound, the removal of a molecule of hydrogen chloride (HCl) leads to the formation of a carbon-carbon double bond, resulting in various dichlorobutene isomers. The regioselectivity and stereoselectivity of this reaction are influenced by factors such as the nature of the base, solvent, and the stereochemistry of the starting material. The resulting dichlorobutene isomers are valuable intermediates in the synthesis of polymers and other specialty chemicals.

Reaction Mechanism and Potential Products

The dehydrochlorination of this compound is expected to proceed via an E2 mechanism, which involves a concerted step where a base abstracts a proton and the leaving group (chloride ion) departs simultaneously. The reaction's regioselectivity is dictated by the accessibility and acidity of the protons on the carbon atoms adjacent (β-protons) to the chlorine-bearing carbons.

Based on the structure of this compound, elimination of HCl can occur at different positions, leading to a mixture of dichlorobutene isomers. The primary potential products are isomers of dichlorobutene, including, but not limited to, 1,2-dichloro-2-butene, 1,3-dichloro-2-butene, 2,3-dichloro-1-butene, and 1,4-dichloro-1-butene (via rearrangement). The relative ratios of these products will depend on the reaction conditions.

Data Presentation

As specific quantitative data on the product distribution for the dehydrochlorination of this compound is sparse in the literature, the following table outlines the potential dichlorobutene isomers that may be formed. Researchers should consider this as a guide for product identification and quantification in their own experiments.

Potential Product Molecular Formula Molecular Weight ( g/mol ) Key Spectroscopic Features for Identification
(E/Z)-1,2-dichloro-2-buteneC₄H₆Cl₂124.99Distinct ¹H and ¹³C NMR signals for the vinylic proton and carbons. The E and Z isomers can be differentiated by the coupling constants of the vinylic protons.[2][3]
(E/Z)-1,3-dichloro-2-buteneC₄H₆Cl₂124.99Characteristic NMR signals for the methyl, vinylic, and chloromethyl groups. IR spectroscopy can provide information on the C=C stretching frequency.[4]
2,3-dichloro-1-buteneC₄H₆Cl₂124.99Presence of terminal alkene protons in the ¹H NMR spectrum. Four distinct signals in the ¹³C NMR spectrum due to lack of symmetry.
3,4-dichloro-1-buteneC₄H₆Cl₂124.99Complex ¹H NMR spectrum due to asymmetry. Characteristic IR absorptions for a terminal alkene.[2]
(E/Z)-1,4-dichloro-2-buteneC₄H₆Cl₂124.99Symmetrical structure leading to fewer signals in NMR compared to asymmetric isomers. The trans isomer shows a strong IR absorption around 965 cm⁻¹, which is absent in the cis isomer.[2][5]

Experimental Protocols

The following is a generalized protocol for the dehydrochlorination of this compound based on available information.[2] Optimization of reaction conditions (temperature, reaction time, base concentration, and solvent) is recommended to achieve desired product selectivity and yield.

4.1. Base-Mediated Dehydrochlorination of this compound

Objective: To synthesize a mixture of dichlorobutene isomers from this compound via dehydrochlorination.

Materials:

  • This compound

  • Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

  • Ethanol (B145695) or Methanol (solvent)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (drying agent)

  • Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Analytical instrumentation for product characterization (GC-MS, NMR)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a known amount of potassium hydroxide in ethanol with stirring.

  • Add this compound to the basic solution. The molar ratio of base to substrate can be varied, but a molar excess of the base is typically used to drive the reaction to completion.

  • Heat the reaction mixture to reflux (for ethanol, this is approximately 78°C; a higher temperature of 150°C has been reported in a sealed system) and maintain for a period of 3 hours.[2] Monitor the reaction progress by a suitable technique (e.g., TLC or GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and add deionized water and an organic extraction solvent (e.g., diethyl ether).

  • Shake the funnel vigorously and allow the layers to separate. Collect the organic layer.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

  • Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

  • Analyze the resulting crude product mixture by GC-MS and NMR to identify the isomeric dichlorobutenes and determine their relative ratios.[2][4][5]

  • If desired, the isomers can be separated by fractional distillation or preparative gas chromatography.

Visualizations

5.1. Reaction Pathway

Dehydrochlorination_Pathway cluster_products Potential Products This compound This compound Dichlorobutene Isomer Mixture Dichlorobutene Isomer Mixture This compound->Dichlorobutene Isomer Mixture + KOH / EtOH - HCl, - H2O, - KCl 1,2-Dichloro-2-butene 1,2-Dichloro-2-butene Dichlorobutene Isomer Mixture->1,2-Dichloro-2-butene 1,3-Dichloro-2-butene 1,3-Dichloro-2-butene Dichlorobutene Isomer Mixture->1,3-Dichloro-2-butene 2,3-Dichloro-1-butene 2,3-Dichloro-1-butene Dichlorobutene Isomer Mixture->2,3-Dichloro-1-butene Other Isomers Other Isomers Dichlorobutene Isomer Mixture->Other Isomers

Caption: Dehydrochlorination of this compound to a mixture of dichlorobutene isomers.

5.2. Experimental Workflow

Experimental_Workflow A Reaction Setup (this compound, KOH, Ethanol) B Reflux at 78-150°C for 3h A->B C Workup (Extraction and Washing) B->C D Drying and Solvent Removal C->D E Product Analysis (GC-MS, NMR) D->E F Purification (e.g., Distillation) E->F

Caption: A generalized workflow for the synthesis and analysis of dichlorobutenes.

References

Application Notes and Protocols: 1,2,3-Trichlorobutane as a Versatile Intermediate in Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1,2,3-trichlorobutane as a key intermediate in the synthesis of valuable unsaturated C4 building blocks. Detailed experimental protocols, quantitative data, and reaction mechanisms are presented to facilitate its use in research and development settings, including for the synthesis of precursors for polymers and potentially for pharmaceutical scaffolds.

Introduction

This compound is a chlorinated hydrocarbon that serves as a valuable precursor in organic synthesis. Its primary application lies in its ability to undergo elimination reactions to form various dichlorobutene (B78561) isomers. These dichlorobutenes are important intermediates in the production of polymers, such as neoprene, and can also be utilized as starting materials for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. The reactivity of the chlorine atoms at different positions on the butane (B89635) chain allows for controlled elimination and substitution reactions, making this compound a versatile tool for accessing a range of functionalized four-carbon synthons.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 18338-40-4[1]
Molecular Formula C₄H₇Cl₃[1]
Molecular Weight 161.45 g/mol [1]
Boiling Point 160.7 °C at 760 mmHg[2][3]
Density 1.247 g/cm³[2]
Refractive Index 1.4770[2]

Key Synthetic Application: Dehydrochlorination to Dichlorobutenes

The most prominent application of this compound is its role as a precursor to dichlorobutenes via dehydrochlorination. This elimination reaction typically yields a mixture of isomers, with the product distribution being influenced by the reaction conditions. The primary product of interest is often 1,2-dichloro-2-butene.

General Reaction Scheme

The dehydrochlorination of this compound proceeds via an E2 (elimination, bimolecular) mechanism, where a base abstracts a proton and a chloride ion is simultaneously eliminated.

cluster_legend Reaction Workflow This compound CH₃-CHCl-CHCl-CH₂Cl Products CH₃-CH=CCl-CH₂Cl + CH₃-CCl=CH-CH₂Cl + Other Isomers + Base-H⁺ + Cl⁻ This compound->Products Dehydrochlorination Base Base (e.g., KOH) Reactant This compound Reagent Base Product Dichlorobutenes

Caption: General workflow for the dehydrochlorination of this compound.

Experimental Protocols

Protocol 1: Dehydrochlorination using Potassium Hydroxide (B78521) in Ethanol (B145695)

This protocol describes a common method for the synthesis of a mixture of dichlorobutenes from this compound.

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Absolute ethanol

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Fractional distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve one molar equivalent of potassium hydroxide in absolute ethanol with gentle heating.

  • Once the potassium hydroxide is fully dissolved, add one molar equivalent of this compound to the flask.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing distilled water and diethyl ether.

  • Shake the funnel vigorously and allow the layers to separate. Extract the aqueous layer with two additional portions of diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product, a mixture of dichlorobutene isomers, can be purified by fractional distillation under reduced pressure.

Quantitative Data

The yield and isomer distribution of the dehydrochlorination reaction are highly dependent on the reaction conditions. The following table summarizes expected outcomes based on available literature.

BaseSolventTemperature (°C)Reaction Time (h)Total Yield (%)Major Isomer(s)Reference(s)
KOHEthanolReflux (~78)2-4Moderate to HighMixture of dichlorobutenes
NaOHMethanol40Variable>90% (for related trichlorobutenes)2,3-dichloro-1,3-butadiene (from a related precursor)[4]

Note: Specific yield and isomer ratio for the dehydrochlorination of this compound are not extensively reported and may require optimization.

Spectroscopic Data for a Representative Product: 1,4-Dichloro-2-butene

The following table provides representative spectroscopic data for a common dichlorobutene isomer that may be present in the product mixture.

TechniqueExpected DataReference(s)
¹H NMR Chemical shifts and coupling patterns will be distinct for cis and trans isomers. Vinylic protons will show characteristic coupling constants.[5]
¹³C NMR The number of unique carbon signals will depend on the symmetry of the isomer.[5]
IR Spectroscopy Characteristic C=C stretching and C-H out-of-plane bending vibrations. The trans isomer typically shows a strong absorption around 965 cm⁻¹.[5]
Mass Spectrometry (GC-MS) Molecular ion peak (M⁺) at m/z 124, with characteristic M+2 and M+4 peaks due to the two chlorine isotopes.[6]

Potential Synthetic Application: Nucleophilic Substitution Reactions

While less documented for this compound specifically, polychlorinated alkanes are known to undergo nucleophilic substitution reactions.[7][8] The presence of primary and secondary chlorine atoms in this compound suggests the potential for regioselective substitution, likely favoring an SN2 mechanism at the primary carbon and a mixture of SN1 and SN2 at the secondary carbons depending on the nucleophile and reaction conditions.

General Reaction Scheme

cluster_legend Reaction Workflow This compound CH₃-CHCl-CHCl-CH₂Cl Products CH₃-CHCl-CHCl-CH₂Nu + Other substituted products + Cl⁻ This compound->Products Nucleophilic Substitution Nucleophile Nu⁻ Reactant This compound Reagent Nucleophile Product Substituted Butane

Caption: General workflow for nucleophilic substitution on this compound.

Proposed Experimental Protocol

Protocol 2: Substitution with Azide (B81097) Ion

This hypothetical protocol is based on general procedures for SN2 reactions on primary alkyl halides and would require optimization for this compound.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve this compound in DMF.

  • Add a molar excess (e.g., 1.5 equivalents) of sodium azide to the solution.

  • Heat the reaction mixture to 50-70 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or distillation.

Note: This protocol is illustrative and would require experimental validation and optimization. The regioselectivity of the substitution would need to be determined analytically.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. As a chlorinated hydrocarbon, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Conclusion

This compound is a valuable C4 building block, primarily utilized as a precursor for the synthesis of dichlorobutenes through dehydrochlorination. The provided protocols and data serve as a foundation for researchers to explore its synthetic potential further. While dehydrochlorination is its most established application, the potential for regioselective nucleophilic substitutions offers an avenue for the synthesis of a wider range of functionalized butane derivatives for applications in fine chemical and pharmaceutical synthesis. Further research into optimizing reaction conditions and exploring a broader scope of transformations will undoubtedly expand the utility of this versatile intermediate.

References

Application Notes and Protocols for Chiral Separation of 1,2,3-Trichlorobutane Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2,3-Trichlorobutane is a chiral molecule containing two stereocenters, resulting in the existence of enantiomeric pairs. The separation and quantification of individual enantiomers are crucial in various fields, including environmental analysis and stereoselective synthesis, as enantiomers can exhibit different biological and toxicological properties. Gas chromatography (GC) with chiral stationary phases (CSPs) is a powerful and widely used technique for the enantioselective analysis of volatile compounds such as halogenated hydrocarbons.[1][2] Cyclodextrin-based CSPs, in particular, have demonstrated broad applicability for the separation of a wide range of chiral molecules, including halogenated compounds, due to their ability to form transient diastereomeric complexes with the analytes.[1][3]

This document provides a detailed protocol for the chiral separation of this compound enantiomers using capillary gas chromatography.

Principle of Separation

The chiral separation is achieved through the differential interaction of the this compound enantiomers with a chiral stationary phase coated on the inner wall of a capillary column. Derivatized cyclodextrins are commonly used as chiral selectors.[4] The formation of temporary inclusion complexes between the enantiomers and the chiral cavities of the cyclodextrin (B1172386) stationary phase leads to differences in retention times, allowing for their separation.[4] The stability of these diastereomeric complexes is influenced by factors such as the goodness of fit of the analyte into the cyclodextrin cavity and intermolecular interactions like hydrogen bonding and van der Waals forces.[3]

Experimental Protocol

Instrumentation and Conditions:

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Chiral Capillary Column: A fused silica (B1680970) capillary column coated with a derivatized cyclodextrin-based chiral stationary phase. A commonly effective phase for halogenated compounds is a permethylated beta-cyclodextrin (B164692) stationary phase.[1]

    • Recommended Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or an equivalent column with a similar stationary phase.

  • Carrier Gas: Helium or Hydrogen, at a constant flow or constant pressure.

  • Injector: Split/splitless injector.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Reagents and Materials:

  • Racemic this compound standard.

  • High-purity solvent for sample dilution (e.g., hexane (B92381) or dichloromethane).

  • High-purity carrier gas (Helium or Hydrogen).

Sample Preparation:

  • Prepare a stock solution of racemic this compound in a suitable solvent (e.g., 1000 µg/mL in hexane).

  • From the stock solution, prepare a working standard solution at a concentration of approximately 10 µg/mL.

  • Ensure the sample is free of non-volatile residues by filtering if necessary.

GC Method Parameters:

  • Injector Temperature: 220 °C

  • Injection Mode: Split (split ratio 50:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp Rate: 2 °C/min to 140 °C.

    • Final Temperature: 140 °C, hold for 5 minutes.

  • Detector Temperature (FID): 250 °C

  • Data Acquisition: Collect data from the point of injection until the last enantiomer has eluted.

Data Analysis:

  • Identify the peaks corresponding to the two enantiomers of this compound in the chromatogram.

  • Integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ |(Area₁ - Area₂) / (Area₁ + Area₂)| ] x 100 where Area₁ and Area₂ are the peak areas of the two enantiomers.

  • Calculate the resolution (Rs) between the two enantiomeric peaks to assess the quality of the separation. A resolution of ≥ 1.5 indicates baseline separation.

Data Presentation

The following table summarizes the expected (hypothetical) chromatographic data for the chiral separation of this compound enantiomers based on the protocol described above.

ParameterValue
Column Information
Stationary PhaseRt-βDEXsm (permethylated beta-cyclodextrin)
Dimensions30 m x 0.25 mm ID, 0.25 µm film thickness
Chromatographic Data
Retention Time (Enantiomer 1)~ 28.5 min
Retention Time (Enantiomer 2)~ 29.2 min
Separation Factor (α)~ 1.03
Resolution (Rs)~ 1.6

Note: The retention times, separation factor, and resolution are illustrative and may vary depending on the specific instrument, column condition, and exact analytical parameters.

Visualization of Experimental Workflow

Chiral_Separation_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing racemic_std Racemic this compound Standard dissolve Dissolve in Hexane racemic_std->dissolve injector GC Injector (220°C, Split 50:1) working_std Working Standard (10 µg/mL) dissolve->working_std working_std->injector 1 µL Injection column Chiral Capillary Column (Rt-βDEXsm) injector->column chromatogram Chromatogram Acquisition detector FID Detector (250°C) column->detector oven Oven Temperature Program (60°C to 140°C) detector->chromatogram Signal Output peak_integration Peak Integration chromatogram->peak_integration quantification Quantification (Enantiomeric Excess, Resolution) peak_integration->quantification

Caption: Workflow for the chiral GC separation of this compound enantiomers.

References

Application Notes and Protocols: Mechanistic Studies of 1,2,3-Trichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies employed in the mechanistic investigation of reactions involving 1,2,3-trichlorobutane. Due to the limited specific literature on this compound, the protocols detailed below are adapted from established methods for studying the reaction mechanisms of analogous chlorinated alkanes. These notes are intended to serve as a foundational guide for researchers designing experiments to elucidate the reaction pathways, intermediates, and kinetics of this compound transformations, such as dehydrochlorination.

Introduction to Mechanistic Studies of this compound

This compound presents a fascinating substrate for mechanistic studies due to its multiple stereocenters and the presence of chlorine atoms on adjacent carbons. Understanding its reaction mechanisms, particularly dehydrochlorination, is crucial for predicting product distributions, optimizing reaction conditions, and assessing its environmental fate. Key mechanistic questions to address include:

  • Reaction Kinetics: Determining the rate law and the influence of substrate, base, and solvent on the reaction rate.

  • Reaction Pathways: Elucidating whether the reaction proceeds through an E1, E2, or other elimination pathway.

  • Stereochemistry: Investigating the stereoselectivity and stereospecificity of the reaction.

  • Intermediate Detection: Identifying and characterizing any transient intermediates, such as carbocations or radical species.

Experimental Protocols

Kinetic Studies of Dehydrochlorination

This protocol outlines a method for determining the reaction kinetics of the base-induced dehydrochlorination of this compound.

Objective: To determine the rate law for the dehydrochlorination of this compound.

Materials:

  • This compound (high purity)

  • Sodium hydroxide (B78521) (NaOH) or other suitable base

  • Ethanol (B145695) (anhydrous)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Thermostatted reaction vessel

  • Syringes for sampling

  • Internal standard (e.g., undecane)

Procedure:

  • Prepare stock solutions of this compound and NaOH in anhydrous ethanol of known concentrations.

  • In a thermostatted reaction vessel maintained at a constant temperature (e.g., 50 °C), add a known volume of the this compound solution and the internal standard.

  • Initiate the reaction by adding a known volume of the NaOH solution.

  • At regular time intervals, withdraw aliquots of the reaction mixture using a syringe.

  • Immediately quench the reaction in the aliquot by adding a dilute acid solution (e.g., 0.1 M HCl).

  • Extract the organic components with a suitable solvent (e.g., hexane).

  • Analyze the extracted samples by GC-MS to determine the concentration of this compound and the reaction products over time.

  • Repeat the experiment with varying initial concentrations of this compound and NaOH to determine the order of the reaction with respect to each reactant.

Data Analysis:

Plot the concentration of this compound versus time to determine the initial rate of the reaction. Use the method of initial rates to determine the orders of the reaction with respect to the substrate and the base, and subsequently, the overall rate law and the rate constant.

Product Analysis and Stereochemistry

Objective: To identify the products of dehydrochlorination and determine the stereochemical outcome of the reaction.

Materials:

  • Products from the kinetic studies

  • Nuclear Magnetic Resonance (NMR) spectrometer (¹H and ¹³C)

  • Chiral gas chromatography column

Procedure:

  • Following the kinetic runs, pool and concentrate the reaction mixtures.

  • Isolate the major products using techniques such as distillation or column chromatography.

  • Characterize the structure of the isolated products using ¹H NMR and ¹³C NMR spectroscopy.

  • To determine the stereoisomeric composition of the products (e.g., E/Z isomers of dichlorobutenes), utilize a chiral GC column for separation and quantification.

Spectroscopic Detection of Reaction Intermediates

Objective: To identify and characterize transient intermediates formed during the reaction.

Materials:

  • Stopped-flow UV-Vis spectrophotometer

  • Electron Paramagnetic Resonance (EPR) spectrometer (for radical detection)

  • Electrospray Ionization Mass Spectrometer (ESI-MS)

  • Low-temperature reaction setup

Procedure (for UV-Vis Spectroscopy):

  • Use a stopped-flow apparatus to rapidly mix solutions of this compound and a strong base at a controlled temperature.

  • Monitor the change in absorbance over a range of wavelengths (e.g., 200-800 nm) immediately after mixing.

  • The appearance of new absorption bands that decay over time may indicate the formation of transient intermediates.

Procedure (for EPR Spectroscopy):

  • If a radical mechanism is suspected, perform the reaction in the presence of a spin-trapping agent (e.g., PBN).

  • Analyze the reaction mixture using an EPR spectrometer to detect the formation of spin adducts, which provides evidence for the presence of radical intermediates.

Procedure (for ESI-MS):

  • Directly infuse the reaction mixture into an ESI-MS to detect any charged intermediates, such as carbocations, that may be present in the gas phase.[1]

Data Presentation

Table 1: Hypothetical Kinetic Data for the Dehydrochlorination of this compound

ExperimentInitial [1,2,3-TCB] (M)Initial [NaOH] (M)Initial Rate (M/s)
10.100.101.5 x 10⁻⁵
20.200.103.0 x 10⁻⁵
30.100.203.0 x 10⁻⁵

Table 2: Hypothetical Product Distribution from Dehydrochlorination

ProductStructureYield (%)
(E)-1,2-dichloro-2-buteneCH₃-CH=CCl-CH₂Cl65
(Z)-1,2-dichloro-2-buteneCH₃-CH=CCl-CH₂Cl25
2,3-dichloro-1-buteneCH₂=CCl-CHCl-CH₃10

Mandatory Visualizations

Dehydrochlorination_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis cluster_data Data Interpretation A Prepare Stock Solutions (1,2,3-TCB, NaOH) B Initiate Reaction in Thermostatted Vessel A->B C Withdraw & Quench Aliquots at Intervals B->C F Spectroscopic Analysis (Intermediate Detection) B->F D GC-MS Analysis (Kinetics) C->D E NMR & Chiral GC (Product Identification) C->E G Determine Rate Law D->G H Elucidate Reaction Mechanism E->H F->H G->H

Caption: Experimental workflow for mechanistic studies of this compound.

E2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products R Base + this compound TS [Base---H---C---C---Cl]‡ R->TS Rate-determining step P Alkene + Base-H⁺ + Cl⁻ TS->P Fast

Caption: Proposed E2 elimination pathway for this compound.

References

Application Notes and Protocols for the Environmental Degradation of 1,2,3-Trichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2,3-Trichlorobutane is a chlorinated aliphatic hydrocarbon. Due to the presence of chlorine atoms on its carbon backbone, it is expected to be a recalcitrant environmental contaminant with potential toxicity. Understanding its degradation pathways is crucial for assessing its environmental risk and developing remediation strategies. This document outlines potential abiotic and biotic degradation pathways and provides generalized protocols for their investigation.

Potential Environmental Degradation Pathways

Based on studies of analogous compounds, the environmental degradation of this compound is likely to proceed through both abiotic and biotic mechanisms.

Abiotic Degradation

Abiotic degradation of chlorinated alkanes can occur through processes such as hydrolysis, elimination (dehydrochlorination), and reduction.

  • Hydrolysis: Under ambient environmental conditions (neutral pH and temperature), the hydrolysis of this compound is expected to be a very slow process.[1][2] The rate may increase under extreme pH or elevated temperatures.

  • Elimination (Dehydrochlorination): This process involves the removal of a hydrogen and a chlorine atom from adjacent carbons, leading to the formation of dichlorobutenes. This is a potential pathway in both aqueous and soil environments.

  • Reductive Dechlorination: In anoxic environments, this compound may undergo reductive dechlorination, where chlorine atoms are sequentially replaced by hydrogen atoms. This can be mediated by reduced iron minerals or other reducing agents present in soils and sediments.[3][4] The thermodynamically favored pathway for similar compounds like TCP is β-elimination to form an alkene, followed by hydrogenolysis.[3]

Biotic Degradation

Microbial degradation of this compound could occur under both aerobic and anaerobic conditions, likely involving enzymatic catalysis.

  • Aerobic Biodegradation: Under aerobic conditions, the initial attack on chlorinated alkanes is often catalyzed by oxygenase enzymes.[5] For instance, propane (B168953) monooxygenase (PrMO) has been shown to cometabolically degrade 1,2,3-trichloropropane (B165214).[6] A similar mechanism could be possible for this compound. Another key enzyme type is haloalkane dehalogenase, which catalyzes the hydrolytic removal of chlorine atoms.[7]

  • Anaerobic Biodegradation: In the absence of oxygen, microorganisms can utilize chlorinated compounds as electron acceptors in a process called organohalide respiration.[5] This involves reductive dechlorination. Complete dechlorination of this compound would likely proceed through a series of dichlorobutane and monochlorobutane intermediates to butane.

Data Presentation

Table 1: Hypothetical Abiotic Degradation Products of this compound

Degradation PathwayPotential Primary ProductsPotential Secondary Products
HydrolysisDichlorobutanolsChlorobutanediols
EliminationDichlorobutenesChlorobutadienes
Reductive DechlorinationDichlorobutanes, MonochlorobutanesButane, Butenes

Table 2: Potential Microorganisms and Enzymes for this compound Biodegradation

ConditionPotential MicroorganismsKey Enzyme(s)Degradation Type
AerobicPseudomonas sp., Rhodococcus sp., Mycobacterium sp.Monooxygenases, Haloalkane dehalogenasesCometabolism, Metabolism
AnaerobicDehalococcoides sp., Dehalobacter sp., Clostridium sp.Reductive dehalogenasesOrganohalide respiration

Experimental Protocols

Protocol 1: Aerobic Biodegradation Microcosm Study

Objective: To assess the potential for aerobic biodegradation of this compound in environmental samples.

Materials:

  • Environmental samples (soil, sediment, or water)

  • Sterile serum bottles with Teflon-lined septa

  • Mineral salts medium

  • This compound (neat or as a stock solution in a suitable solvent)

  • Positive control (e.g., a known biodegradable compound like toluene)

  • Sterile controls (autoclaved or poisoned with mercuric chloride)

  • Gas chromatograph (GC) with a suitable detector (e.g., ECD or FID)

Procedure:

  • Set up microcosms in sterile serum bottles containing a known amount of the environmental sample (e.g., 10 g soil or 100 mL water).

  • Add mineral salts medium to bring the final volume to a predetermined level.

  • Spike the microcosms with this compound to a final concentration relevant to environmental contamination levels.

  • Include positive controls spiked with a readily biodegradable substrate and sterile controls to account for abiotic losses.

  • Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) with shaking to ensure aerobic conditions.

  • Periodically sample the headspace or aqueous phase for this compound concentration using a gas-tight syringe and analyze by GC.

  • Monitor for the appearance of potential degradation products by GC-MS.

Protocol 2: Anaerobic Reductive Dechlorination Study

Objective: To evaluate the potential for anaerobic biodegradation of this compound.

Materials:

  • Environmental samples from an anoxic environment

  • Anaerobic glove box or chamber

  • Sterile serum bottles with butyl rubber stoppers and aluminum crimps

  • Anaerobic mineral medium reduced with a suitable reducing agent (e.g., sodium sulfide)

  • Electron donor (e.g., lactate, acetate, or hydrogen)

  • This compound

  • Sterile controls

  • GC for analysis

Procedure:

  • Perform all manipulations inside an anaerobic chamber.

  • Set up microcosms in sterile serum bottles with the environmental sample and anaerobic mineral medium.

  • Add a suitable electron donor to support microbial activity.

  • Spike the microcosms with this compound.

  • Prepare sterile controls.

  • Seal the bottles and incubate in the dark at a constant temperature.

  • Monitor the disappearance of this compound and the formation of daughter products (e.g., dichlorobutanes, monochlorobutanes, butane) over time using GC analysis of the headspace.

Visualizations

This compound This compound Dichlorobutanols Dichlorobutanols This compound->Dichlorobutanols Hydrolysis Dichlorobutanes Dichlorobutanes This compound->Dichlorobutanes Reductive Dechlorination Dichlorobutenes Dichlorobutenes Chlorobutadienes Chlorobutadienes Dichlorobutenes->Chlorobutadienes Elimination Chlorobutanediols Chlorobutanediols Dichlorobutanols->Chlorobutanediols Hydrolysis Monochlorobutanes Monochlorobutanes Dichlorobutanes->Monochlorobutanes Reductive Dechlorination Butane Butane Monochlorobutanes->Butane Reductive Dechlorination

Caption: Hypothetical abiotic degradation pathways of this compound.

This compound This compound Dichlorobutanes Dichlorobutanes This compound->Dichlorobutanes Anaerobic (Reductive Dehalogenase) Chlorinated Butanols Chlorinated Butanols Chlorinated Butanals/Ketones Chlorinated Butanals/Ketones Chlorinated Butanols->Chlorinated Butanals/Ketones Oxidation Central Metabolism Central Metabolism Chlorinated Butanals/Ketones->Central Metabolism Further Degradation Monochlorobutanes Monochlorobutanes Dichlorobutanes->Monochlorobutanes Anaerobic (Reductive Dehalogenase) Butane Butane Monochlorobutanes->Butane Anaerobic (Reductive Dehalogenase)

Caption: Proposed biotic degradation pathways for this compound.

A Environmental Sample (Soil/Water) B Microcosm Setup (Aerobic/Anaerobic) A->B C Spike with this compound B->C D Incubation C->D E Periodic Sampling D->E F GC Analysis (Concentration Monitoring) E->F G GC-MS Analysis (Product Identification) E->G H Data Analysis and Pathway Elucidation F->H G->H

Caption: General experimental workflow for studying degradation.

References

Application Notes and Protocols for Computational Modeling of 1,2,3-Trichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the computational modeling of 1,2,3-trichlorobutane, a molecule of interest in synthetic chemistry and as a potential building block in drug development. The protocols outlined below detail the theoretical framework and practical steps for conducting conformational analysis, calculating thermodynamic properties, and predicting spectroscopic data using computational chemistry methods.

Introduction to Computational Modeling of Halogenated Alkanes

Computational chemistry serves as a powerful tool for investigating the structure, stability, and reactivity of molecules like this compound. Halogenated alkanes exhibit complex conformational landscapes due to the interplay of steric and electronic effects. Theoretical models, particularly those based on Density Functional Theory (DFT), can provide valuable insights into the preferred three-dimensional structures and relative energies of different conformers, which are crucial for understanding their chemical behavior and potential biological interactions.

Conformational Analysis of this compound

Due to the presence of two stereocenters, this compound can exist as four stereoisomers (two pairs of enantiomers). Furthermore, rotation around the C-C single bonds gives rise to various rotational isomers (conformers). A thorough conformational analysis is the first step in understanding the molecule's properties.

Identifying Potential Conformers

The primary rotational isomers of this compound arise from rotations around the C1-C2 and C2-C3 bonds. The relative orientations of the chlorine atoms and the methyl group lead to a complex potential energy surface. Key conformers can be initially identified by considering staggered arrangements (anti and gauche) around these bonds.

Protocol for Conformational Search and Optimization

A systematic conformational search is essential to locate all low-energy minima on the potential energy surface.

Protocol:

  • Initial Structure Generation: Build the different stereoisomers of this compound using a molecular editor.

  • Conformational Search: Employ a conformational search algorithm, such as a systematic search by rotating dihedral angles in discrete steps (e.g., 60° or 120°) or a stochastic search (e.g., molecular dynamics or Monte Carlo methods).

  • Geometry Optimization: Each identified conformer should be subjected to geometry optimization. A common and effective method is DFT.

    • Level of Theory: B3LYP functional.

    • Basis Set: 6-31G(d) or a larger basis set like 6-311+G(d,p) for higher accuracy.

    • Software: Gaussian, ORCA, Spartan, or other quantum chemistry packages.

  • Frequency Calculations: Perform vibrational frequency calculations at the same level of theory for each optimized structure. This confirms that the structure is a true minimum (no imaginary frequencies) and provides thermodynamic data.

Thermochemical Analysis

The relative stability of the different conformers is determined by their Gibbs free energies. These values can be obtained from the frequency calculations performed after geometry optimization.

Key Thermodynamic Properties
  • Relative Electronic Energy (ΔE): The difference in the electronic energies of the conformers.

  • Zero-Point Vibrational Energy (ZPVE): A correction to the electronic energy.

  • Enthalpy (H) and Gibbs Free Energy (G): Calculated at a standard temperature (e.g., 298.15 K).

Data Presentation

The calculated energies for the various conformers of a specific stereoisomer of this compound should be summarized in a table for easy comparison.

Table 1: Calculated Relative Energies of this compound Conformers (Illustrative Data)

ConformerRelative Electronic Energy (ΔE) (kcal/mol)Relative Enthalpy (ΔH) (kcal/mol)Relative Gibbs Free Energy (ΔG) (kcal/mol)
Conformer 1 (Global Minimum)0.000.000.00
Conformer 20.850.820.95
Conformer 31.521.481.65
Conformer 42.102.052.25

Note: This data is illustrative. Actual values would be obtained from the output of the computational chemistry software.

Geometric Parameters

The optimized geometries provide detailed information about bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the steric and electronic interactions within the molecule.

Table 2: Selected Optimized Geometric Parameters of the Most Stable Conformer of this compound (Illustrative Data)

ParameterValue
Bond Lengths (Å)
C1-C21.53
C2-C31.54
C3-C41.53
C1-Cl1.80
C2-Cl1.81
C3-Cl1.82
Bond Angles (°) **
C1-C2-C3112.5
C2-C3-C4111.8
Cl-C1-C2110.5
Cl-C2-C1109.8
Cl-C3-C2110.2
Dihedral Angles (°) **
Cl-C1-C2-Cl-175.2 (anti)
Cl-C2-C3-Cl65.8 (gauche)

Note: This data is illustrative and represents a hypothetical stable conformer.

Vibrational Spectroscopy

Frequency calculations not only confirm energy minima but also allow for the prediction of vibrational spectra (Infrared and Raman). These theoretical spectra can be compared with experimental data to validate the computational model and aid in the assignment of experimental spectral bands.

Protocol for Spectral Prediction
  • Frequency Calculation: Ensure that frequency calculations have been performed on the optimized geometries of the most stable conformers.

  • Spectral Analysis: The output will contain the vibrational frequencies and their corresponding intensities (for IR) and activities (for Raman).

  • Visualization: Use visualization software to animate the vibrational modes, which helps in their assignment (e.g., C-H stretch, C-Cl stretch, bending modes).

  • Scaling: It is common practice to scale the calculated frequencies by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to better match experimental spectra.

Table 3: Calculated Vibrational Frequencies for the Most Stable Conformer of this compound (Illustrative Data)

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)IR Intensity (km/mol)
C-H Stretch (CH₃)3050292825.3
C-H Stretch (CH₂)2980286118.1
C-H Bend (CH₃)1450139212.5
C-C Stretch105010085.2
C-Cl Stretch75072085.7
C-Cl Stretch68065392.4

Note: This data is illustrative. The number of vibrational modes for C₄H₇Cl₃ is 3N-6 = 3(14)-6 = 36.

Visualizations

Diagrams are essential for illustrating the computational workflow and the relationships between different molecular structures.

Computational_Workflow A 1. Initial Structure Generation (Stereoisomers of this compound) B 2. Conformational Search (Systematic or Stochastic) A->B C 3. Geometry Optimization (e.g., DFT: B3LYP/6-31G(d)) B->C D 4. Frequency Calculation C->D E Analysis of Results D->E F Thermodynamic Properties (ΔE, ΔH, ΔG) E->F G Geometric Parameters (Bond Lengths, Angles) E->G H Vibrational Spectra (IR, Raman) E->H

Caption: Computational workflow for the analysis of this compound.

Conformational_Relationship cluster_gauche Gauche Conformers cluster_anti Anti Conformers G1 Gauche 1 A2 Anti 2 G1->A2 Rotation G2 Gauche 2 A1 Anti 1 G2->A1 Rotation A1->G1 Rotation A2->G2 Rotation

Caption: Relationship between anti and gauche conformers via bond rotation.

Conclusion

The protocols and application notes presented here provide a robust framework for the computational investigation of this compound. By following these methodologies, researchers can gain detailed insights into the conformational preferences, thermodynamic stability, and spectroscopic properties of this molecule. This information is invaluable for understanding its chemical reactivity and for the rational design of new molecules in fields such as drug development and materials science. While no specific experimental computational studies on this compound are readily available in the literature, the methods described are standard and have been successfully applied to a wide range of similar halogenated organic compounds.

Troubleshooting & Optimization

Technical Support Center: Selective Synthesis of 1,2,3-Trichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions concerning the selective synthesis of 1,2,3-trichlorobutane. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges in this specific chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include 1-butene, 2-butene, 1,3-butadiene, and crotyl chloride (1-chloro-2-butene).[1][2] The choice of precursor often depends on the desired reaction pathway (e.g., free-radical substitution vs. electrophilic addition) and the availability of reagents. Chlorination of dichlorobutane isomers is also a documented route.[1]

Q2: Which chlorinating agents are typically used?

A2: Elemental chlorine (Cl₂) is a common agent for the chlorination of butene derivatives.[3] Sulfuryl chloride (SO₂Cl₂) is often used in free-radical chlorination reactions, typically in the presence of a radical initiator like dibenzoyl peroxide.[1][4]

Q3: How can I control the regioselectivity of the chlorination?

A3: Controlling regioselectivity is a primary challenge and depends on the reaction mechanism.[5][6]

  • Free-Radical Chlorination: This pathway is generally less selective than ionic pathways.[6][7] The distribution of isomers is influenced by the statistical probability of abstracting different hydrogen atoms and the relative stability of the resulting alkyl radicals (tertiary > secondary > primary).[4][8]

  • Ionic (Electrophilic) Addition: This mechanism proceeds through a more stable carbocation or a cyclic chloronium ion intermediate.[3][9] The addition of chlorine across a double bond can be controlled by reaction conditions that suppress free-radical formation, such as carrying out the reaction in the dark and in the presence of radical inhibitors.[10]

Q4: What are the expected major byproducts in this synthesis?

A4: The formation of isomers and over-chlorinated products are the main challenges. Key byproducts can include:

  • Positional Isomers: Such as 1,2,4-trichlorobutane (B156905) and 1,3,3-trichlorobutane.[1][11]

  • Stereoisomers: The reaction can produce different diastereomers and enantiomers depending on the starting material and mechanism.

  • Over-chlorination Products: Formation of tetrachlorobutanes (e.g., 1,2,3,4-tetrachlorobutane) is a significant issue, especially when using strong chlorinating conditions.[10][12]

  • Rearrangement Products: Carbocation intermediates in ionic pathways can potentially lead to rearranged products.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible CauseSuggested Solution
Incomplete Reaction Monitor the reaction progress using techniques like GC-MS or TLC to ensure it has gone to completion. If necessary, extend the reaction time or slightly increase the temperature.
Suboptimal Temperature The reaction temperature is critical. For free-radical reactions, ensure sufficient heat or UV light is provided for initiation.[4] For ionic additions, lower temperatures (e.g., 0-10 °C) may be required to prevent side reactions.[13]
Poor Reagent Quality Use freshly distilled starting materials and ensure chlorinating agents have not degraded. Impurities in the starting butene or solvent can inhibit the reaction. Commercial crotyl chloride often contains impurities like 3-chloro-1-butene.[14]
Loss During Work-up/Purification This compound is a volatile compound (boiling point ~161 °C).[1][15] Avoid excessive heating during solvent removal. Purification via fractional distillation must be performed carefully to separate isomers with close boiling points.
Problem 2: Poor Selectivity and Formation of Multiple Isomers
Possible CauseSuggested Solution
Mixed Reaction Mechanisms (Radical and Ionic) The reaction conditions may be allowing both free-radical and ionic pathways to occur simultaneously.[3] To favor the ionic pathway, exclude light and add a radical inhibitor (e.g., oxygen or hydroquinone).[10] To favor the radical pathway, use a radical initiator (e.g., AIBN or dibenzoyl peroxide) and a non-polar solvent.[4]
High Reactivity of Chlorination Free-radical chlorination is known to be highly reactive and less selective compared to bromination.[7] This is due to the highly exothermic nature of the hydrogen abstraction step by a chlorine radical. Consider using a milder or more selective chlorinating agent if possible.
Starting Material Isomerization The starting material itself, such as crotyl chloride, can exist as a mixture of isomers which can lead to different products.[2] Purify the starting material if necessary.
Problem 3: Significant Formation of Tetrachlorobutane Byproducts
Possible CauseSuggested Solution
Excess Chlorinating Agent Over-chlorination is a common issue.[12] Use a stoichiometric amount or a slight deficit of the chlorinating agent relative to the starting alkene/chloroalkane. The chlorinating agent should be added slowly and controllably to the reaction mixture to maintain a low concentration.
High Reaction Temperature Elevated temperatures can increase the rate of subsequent chlorination reactions, leading to the formation of tetrachlorinated products. Conduct the reaction at the lowest effective temperature.
Prolonged Reaction Time Once the desired product is formed, it can be further chlorinated if left in the reaction mixture for too long. Monitor the reaction and stop it once the consumption of the starting material plateaus.

Data and Protocols

Table 1: Comparison of Chlorination Pathways
FeatureFree-Radical ChlorinationIonic (Electrophilic) Addition
Typical Substrate Alkane or Chloroalkane (e.g., 1-chlorobutane)Alkene (e.g., 2-butene)
Initiation UV light or heat with a radical initiator (e.g., AIBN)[4]None (spontaneous reaction)
Intermediate Alkyl radical[4]Cyclic chloronium ion or carbocation[3]
Regioselectivity Low; determined by C-H bond strength and statistics[8][16]High; follows Markovnikov's rule (or anti-addition via halonium ion)[9]
Key Challenge Poor selectivity, mixture of isomers[6]Carbocation rearrangements, competition with radical pathway
Conditions to Favor Non-polar solvent, presence of initiator, UV/heatPolar solvent, darkness, radical inhibitors[10]
Experimental Protocol: Free-Radical Chlorination of 1-Chlorobutane (B31608)

This protocol is a representative example for educational purposes. All procedures must be carried out in a well-ventilated fume hood with appropriate personal protective equipment. A thorough risk assessment should be conducted before starting any experiment.[17]

Objective: To synthesize a mixture of dichlorobutanes, which would include this compound if starting from a dichlorobutane, illustrating the free-radical process.

Materials:

  • 1-Chlorobutane

  • Sulfuryl chloride (SO₂Cl₂)

  • Dibenzoyl peroxide (initiator)

  • Anhydrous carbon tetrachloride (CCl₄, solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Setup: Assemble a round-bottom flask with a reflux condenser and a dropping funnel in a fume hood.

  • Reaction Mixture: To the flask, add 1-chlorobutane and a catalytic amount of dibenzoyl peroxide dissolved in anhydrous CCl₄.

  • Initiation: Heat the mixture to reflux (approx. 77 °C for CCl₄) to initiate the radical chain reaction.[4]

  • Addition of Chlorinating Agent: Add a solution of sulfuryl chloride in CCl₄ dropwise from the dropping funnel to the refluxing mixture over 1-2 hours.

  • Reaction Completion: After the addition is complete, continue refluxing for an additional hour to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture to room temperature. Carefully transfer it to a separatory funnel and wash with saturated NaHCO₃ solution to neutralize any acidic byproducts (e.g., HCl, H₂SO₄). Wash with water.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purification: The resulting crude product, a mixture of dichlorobutane isomers, can be analyzed by GC-MS and purified by fractional distillation.

Visualizations

Logical Workflow for Troubleshooting Low Product Yield

Caption: A step-by-step flowchart for diagnosing and resolving low product yield.

Diagram of Competing Reaction Pathways

Reaction_Pathways Competing Pathways in Butene Chlorination cluster_conditions Reaction Conditions cluster_reactants Reactants cluster_products Products UV_Heat UV Light / Heat Radical Initiator Radical_Int Alkyl Radical Intermediate UV_Heat->Radical_Int Favors Dark_Inhibitor Darkness Radical Inhibitor Ionic_Int Chloronium Ion Intermediate Dark_Inhibitor->Ionic_Int Favors Butene Butene Derivative + Cl2 Butene->Radical_Int Free-Radical Pathway Butene->Ionic_Int Ionic Pathway Radical_Products Mixture of Isomers (e.g., this compound) Low Selectivity Ionic_Products Specific Isomer (e.g., anti-addition product) High Selectivity Radical_Int->Radical_Products Ionic_Int->Ionic_Products

Caption: Visualization of how reaction conditions dictate the mechanistic pathway.

References

Technical Support Center: Purification of 1,2,3-Trichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1,2,3-trichlorobutane from its isomeric mixtures.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause Recommended Solution
Poor separation of isomers during fractional distillation Insufficient column efficiency (too few theoretical plates).- Increase the length of the fractionating column. - Use a more efficient packing material (e.g., structured packing instead of random packing).
Incorrect reflux ratio.- Optimize the reflux ratio. A higher reflux ratio generally improves separation but increases distillation time and energy consumption. Start with a higher ratio and gradually decrease it to find the optimal balance.
Fluctuations in heating or pressure.- Ensure a stable heat source for the distillation flask. Use a heating mantle with a controller. - If performing vacuum distillation, ensure the vacuum pump is stable and the system is free of leaks.
Product contamination with solvent (from extractive distillation) Inefficient solvent recovery.- Ensure the solvent recovery column is operating at the correct temperature and pressure to effectively separate the product from the solvent. - Check for flooding or channeling in the solvent recovery column.
Azeotrope formation between product and solvent.- Select a solvent that does not form an azeotrope with this compound. Consult literature or perform vapor-liquid equilibrium (VLE) studies if necessary.
Thermal decomposition of the product Excessive temperature in the reboiler.- Use vacuum distillation to lower the boiling points of the components and reduce the required reboiler temperature.
Presence of impurities that catalyze decomposition.- Pre-treat the crude mixture to remove reactive impurities before distillation.
Inaccurate purity assessment by Gas Chromatography (GC) Co-elution of isomers.- Optimize the GC method. Use a capillary column with a different stationary phase (e.g., a more polar phase if a non-polar one is currently in use) to alter selectivity.[1] - Adjust the temperature program (e.g., use a slower ramp rate) to improve resolution.[1]
Incorrect peak identification.- Run individual standards of the expected isomeric impurities if available. - Use a mass spectrometry (MS) detector for positive peak identification based on fragmentation patterns.
Column flooding during distillation Excessive vapor flow rate.- Reduce the heating rate to the distillation flask.[2]
Blockage in the column or condenser.- Shut down the distillation, allow the apparatus to cool, and inspect for any obstructions.[2]
Formation of acidic byproducts (e.g., HCl) Presence of water in the mixture.- Thoroughly dry the crude isomeric mixture before distillation using a suitable drying agent (e.g., anhydrous magnesium sulfate). Chlorinated hydrocarbons can hydrolyze at elevated temperatures to form hydrogen chloride.[3]

Frequently Asked Questions (FAQs)

Q1: What are the boiling points of the common trichlorobutane isomers?

A1: The boiling points of trichlorobutane isomers can be very close, which makes their separation by fractional distillation challenging. The separation is primarily influenced by their boiling points and their interaction with the GC column's stationary phase.[1] The elution order on a non-polar stationary phase generally follows the boiling points of the isomers.[1]

Data Presentation: Physical Properties of Trichlorobutane Isomers

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
1,1,1-Trichlorobutane13279-85-1C4H7Cl3161.45Not readily available
1,1,2-Trichlorobutane66675-32-9C4H7Cl3161.45Not readily available
This compound18338-40-4C4H7Cl3161.46166 (439.15 K)[4]
1,3,3-Trichlorobutane15187-71-0C4H7Cl3161.45Not readily available
2,2,3-Trichlorobutane10403-60-8C4H7Cl3161.457Not readily available

Note: Experimental boiling point data for all isomers is not consistently available in the literature. The separation of these isomers often relies on a combination of distillation and analytical techniques like GC-MS for confirmation.

Q2: Which purification method is most effective for separating this compound from its isomers?

A2: Fractional distillation is a common method for separating isomers with different boiling points.[5] For isomers with very close boiling points, extractive distillation may be more effective. Extractive distillation involves adding a solvent that alters the relative volatilities of the components, making them easier to separate.

Q3: How can I monitor the purity of my this compound fractions during purification?

A3: Gas chromatography (GC) is an excellent technique for monitoring the purity of fractions.[1] A GC equipped with a flame ionization detector (FID) or a mass spectrometer (MS) can be used to resolve and quantify the different isomers present in a sample.

Q4: What are some potential side products during the synthesis of this compound that might need to be removed?

A4: The synthesis of this compound, for example through the chlorination of dichlorobutanes, can lead to the formation of other trichlorobutane isomers and tetrachlorobutanes.[5] The specific byproducts will depend on the starting materials and reaction conditions.

Experimental Protocols

Protocol 1: Fractional Distillation of Trichlorobutane Isomers

This protocol outlines a general procedure for separating this compound from its isomers by fractional distillation.

Materials and Equipment:

  • Round-bottom flask

  • Heating mantle with stirrer

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Vacuum pump and gauge (for vacuum distillation)

  • Isomeric mixture of trichlorobutanes

  • Boiling chips

Procedure:

  • Assembly: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Charging the Flask: Charge the round-bottom flask with the isomeric mixture and add a few boiling chips. Do not fill the flask more than two-thirds full.

  • Distillation:

    • Begin heating the flask gently.

    • As the mixture begins to boil, vapors will rise into the fractionating column.

    • Control the heating rate to maintain a slow and steady distillation rate.

    • Monitor the temperature at the distillation head. The temperature should hold steady during the collection of a pure fraction.

    • Collect fractions in separate receiving flasks based on the observed boiling point ranges.

  • Fraction Analysis: Analyze the collected fractions using Gas Chromatography (see Protocol 2) to determine their composition.

  • Shutdown: Once the desired separation is achieved or the majority of the material has distilled, turn off the heat and allow the apparatus to cool completely before disassembling.

Protocol 2: Gas Chromatography (GC) Analysis of Trichlorobutane Fractions

This protocol is adapted from methods for analyzing dichlorobutane isomers and can be used to assess the purity of this compound fractions.[1]

Instrumentation and Conditions:

  • Gas Chromatograph: Standard GC system with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[1]

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness with a dimethylpolysiloxane stationary phase) is a good starting point for boiling point-based separation. A polar column (e.g., polyethylene (B3416737) glycol phase) can be used for alternative selectivity.[1]

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 200 °C, hold for 5 minutes.

    • (This program should be optimized based on the specific mixture and column used).

  • Detector Temperature (FID): 280 °C

Procedure:

  • Sample Preparation: Prepare a dilute solution (e.g., 1% in a suitable solvent like hexane (B92381) or dichloromethane) of the trichlorobutane fraction to be analyzed.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Acquisition: Start the data acquisition as the sample is injected.

  • Data Analysis:

    • Identify the peaks corresponding to this compound and its isomers based on their retention times (determined by running standards, if available) or mass spectra.

    • Integrate the peak areas to determine the relative percentage of each isomer in the fraction.

Mandatory Visualization

Purification_Workflow cluster_synthesis Crude Product cluster_purification Purification cluster_analysis Analysis & Final Product crude_mixture Crude this compound (with isomers and impurities) distillation Fractional or Extractive Distillation crude_mixture->distillation Charge into still fractions Collect Fractions distillation->fractions Separate by boiling point gc_analysis GC-MS Analysis of Fractions fractions->gc_analysis Analyze purity pure_product Pure this compound gc_analysis->pure_product Combine pure fractions impure_fractions Impure Fractions (for re-processing) gc_analysis->impure_fractions Isolate impure fractions impure_fractions->distillation Recycle

References

Technical Support Center: Optimizing GC-MS for Trichlorobutane Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the separation and analysis of trichlorobutane isomers using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the best type of GC column to start with for separating trichlorobutane isomers?

A good starting point is a non-polar or mid-polarity column, which separates compounds primarily based on their boiling points.[1][2] A 30m x 0.25mm ID, 0.25µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent) is a common and effective choice.[1] For challenging separations where boiling points are very similar, consider a stationary phase with high isomeric selectivity, such as a liquid crystalline phase.[3] For MS detection, always select a column with low bleed characteristics to minimize background noise and improve sensitivity.[4][5]

Q2: I'm not sure what GC oven temperature program to use. What are the recommended starting parameters?

A generic "scouting" gradient is highly recommended to determine the elution range of the isomers.[6] Start with a low initial oven temperature (e.g., 40°C) and hold for 1-2 minutes to ensure sharp peaks for early eluting compounds.[6][7] Then, ramp the temperature at a moderate rate, such as 10°C/minute, to a final temperature of around 250°C.[6] This initial run will provide the basis for further optimization.

Q3: How do I choose between split and splitless injection?

The choice depends on the concentration of your sample.

  • Splitless Injection: Use this mode for trace analysis when sample concentrations are very low. The entire injected sample is transferred to the column, maximizing sensitivity. For this mode, the initial oven temperature should be about 20°C below the boiling point of your sample solvent to effectively focus the analytes at the head of the column.[8]

  • Split Injection: Use this for higher concentration samples to avoid overloading the column and detector. A split ratio of 50:1 is a common starting point, meaning only 1/51st of your sample enters the column.

Q4: For the mass spectrometer, should I use Full Scan or Selected Ion Monitoring (SIM) mode?

This depends on the goal of your analysis:

  • Full Scan Mode: This is ideal for qualitative analysis, method development, and identifying unknown compounds. The MS scans a wide mass range (e.g., m/z 40-200), providing a complete mass spectrum for each isomer.

  • Selected Ion Monitoring (SIM) Mode: This is preferred for quantitative analysis of target compounds. The MS only monitors a few specific ions characteristic of trichlorobutane. This significantly increases sensitivity and reduces background noise, allowing for lower detection limits.[9]

Q5: My trichlorobutane isomers are co-eluting (not separating). What is the first parameter I should adjust?

The first and most impactful parameter to adjust is the temperature program.[8][10] Decreasing the temperature ramp rate (e.g., from 10°C/min to 5°C/min) will increase the time analytes spend interacting with the stationary phase, often improving resolution between closely eluting peaks.[6][11] If this is insufficient, further optimization of the stationary phase or carrier gas flow rate may be necessary.

Experimental Protocols

Detailed Methodology: GC-MS Analysis of Trichlorobutane Isomers

This protocol provides a robust starting point for method development.

  • Sample Preparation:

    • Accurately prepare a stock solution of your trichlorobutane isomer standard mixture in a volatile solvent such as hexane (B92381) or methanol.

    • Create a series of calibration standards by diluting the stock solution to the desired concentration range.

    • Dilute your unknown samples with the same solvent to fall within the calibration range.

  • GC-MS Instrument Setup:

    • Install a suitable capillary column, such as a 30m x 0.25mm, 0.25µm DB-5ms column.

    • Set the instrument parameters according to the values in the tables below.

    • Perform a leak check to ensure system integrity.

  • Data Acquisition:

    • Inject a solvent blank first to check for system contamination or ghost peaks.[12]

    • Run your series of calibration standards, starting with the lowest concentration.

    • Inject your unknown samples.

  • Data Analysis:

    • Qualitative Identification: In Full Scan mode, identify the peaks corresponding to trichlorobutane isomers by comparing their retention times and mass spectra to your standards. The mass spectra should exhibit the characteristic chlorine isotope pattern.[13]

    • Quantitative Analysis: In SIM mode, create a calibration curve by plotting the peak area against the concentration for each isomer. Use this curve to determine the concentration of the isomers in your unknown samples.

Data Presentation

Table 1: Recommended Starting GC Parameters
ParameterRecommended SettingPurpose
Column 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm, 0.25µmGeneral purpose, separates based on boiling point.[1]
Injector Type Split/SplitlessAccommodates a wide range of concentrations.
Injector Temp. 250 °CEnsures complete vaporization of the sample.
Carrier Gas HeliumInert and provides good efficiency.
Flow Rate 1.0 - 1.2 mL/min (Constant Flow)Optimal for 0.25mm ID columns.
Oven Program 40 °C (hold 2 min), then 10 °C/min to 250 °C"Scouting" gradient to establish retention times.[6]
Injection Vol. 1 µLStandard volume for capillary GC.
Table 2: Recommended Starting MS Parameters
ParameterRecommended SettingPurpose
Ionization Mode Electron Ionization (EI)Standard, robust ionization for volatile compounds.
Electron Energy 70 eVStandard energy for reproducible fragmentation and library matching.[12]
Ion Source Temp. 230 °CPrevents condensation of analytes in the source.
Mass Range m/z 40 - 200 (Full Scan)Covers the expected molecular ion and fragment masses.
SIM Ions Select characteristic ions (e.g., molecular ion cluster, major fragments)For high-sensitivity quantitative analysis.[9]
Transfer Line Temp. 250 °CPrevents condensation between the GC and MS.

Troubleshooting Guide

Problem 1: Poor Peak Shape (Tailing Peaks)

  • Possible Cause A: Active Sites: The injector liner, column, or packing material may have active sites that interact with the halogenated analytes.

    • Solution: Use a deactivated or inert inlet liner. If the column is old, trim the first 10-15 cm from the inlet side or replace the column.[14]

  • Possible Cause B: Ion Source Contamination: Halogenated solvents and analytes can react with ion source surfaces, leading to the formation of deposits (e.g., ferrous chloride) that cause peak tailing.[15]

    • Solution: Clean the MS ion source according to the manufacturer's instructions. This is a common issue with halogenated compounds and may require periodic maintenance.[15]

  • Possible Cause C: Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Dilute the sample or increase the split ratio.

Problem 2: Inadequate Separation / Co-elution of Isomers

  • Possible Cause A: Temperature Program Not Optimized: The oven ramp rate may be too fast.

    • Solution: Decrease the ramp rate (e.g., from 10°C/min to 5°C/min or even 2°C/min) to increase the separation between closely eluting peaks. You can also add an isothermal hold at a temperature just below the elution temperature of the critical pair.[8]

  • Possible Cause B: Incorrect Column Phase: A standard non-polar column may not have enough selectivity for the isomers.

    • Solution: Switch to a column with a different stationary phase. A more polar column or a specialized liquid crystalline phase can provide the necessary selectivity for isomer separations.[3]

  • Possible Cause C: Carrier Gas Flow Rate Too High: Excessively high linear velocity reduces the interaction time with the stationary phase.

    • Solution: Verify that the carrier gas flow rate is optimal for your column dimensions (typically around 1.0-1.2 mL/min for a 0.25mm ID column).

Problem 3: Low Sensitivity / Small Peaks

  • Possible Cause A: Using Full Scan Mode: Full scan mode is inherently less sensitive than SIM mode.

    • Solution: For quantifying low-level analytes, develop a SIM method that targets the most abundant and specific ions for trichlorobutane.[9]

  • Possible Cause B: Leaks in the System: Leaks in the injector septum, column fittings, or vacuum system can reduce the amount of sample reaching the detector.

    • Solution: Use an electronic leak detector to systematically check for and repair any leaks.

  • Possible Cause C: Contaminated Ion Source: A dirty ion source will have reduced ionization efficiency.

    • Solution: Clean the ion source.

Problem 4: Baseline Noise or Drift

  • Possible Cause A: Column Bleed: The stationary phase is degrading at high temperatures, causing an elevated and often rising baseline.

    • Solution: Ensure the final oven temperature does not exceed the column's maximum operating limit. Use a specific low-bleed MS-certified column.[4] Condition the column according to the manufacturer's instructions before use.

  • Possible Cause B: Contaminated Carrier Gas: Impurities in the helium gas or gas lines are entering the system.

    • Solution: Use high-purity (99.999% or higher) carrier gas and ensure that high-quality, functioning gas purifiers (for moisture, oxygen, and hydrocarbons) are installed.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing prep_standards Prepare Standards injection Inject Sample prep_standards->injection Calibrants prep_sample Dilute Sample prep_sample->injection Analytes separation GC Separation (Temp Program) injection->separation ionization EI Ionization separation->ionization detection MS Detection (Scan or SIM) ionization->detection identification Peak Identification detection->identification quantification Quantification identification->quantification report Generate Report quantification->report

Caption: Experimental workflow from sample preparation to final report.

troubleshooting_resolution rect_node rect_node start Poor Isomer Resolution? q1 Is the oven ramp rate optimized? start->q1 a1 Decrease ramp rate (e.g., 10 -> 5 °C/min) or add isothermal hold. q1->a1 No q2 Is the column phase appropriate? q1->q2 Yes a1->q2 a2 Select column with higher selectivity (e.g., Liquid Crystal). q2->a2 No q3 Is the carrier gas flow rate correct? q2->q3 Yes a2->q3 a3 Verify and set optimal flow rate for column ID (e.g., 1.0 mL/min). q3->a3 No end_node Resolution Improved q3->end_node Yes a3->end_node

Caption: Logical workflow for troubleshooting poor peak resolution.

References

Side reactions and byproducts in the chlorination of butane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of butane (B89635).

Frequently Asked Questions (FAQs)

Q1: What are the primary products and major side products in the free-radical chlorination of n-butane?

The free-radical chlorination of n-butane primarily yields a mixture of two isomeric monochlorobutanes: 1-chlorobutane (B31608) and 2-chlorobutane (B165301).[1][2] The reaction is initiated by the homolytic cleavage of chlorine (Cl₂) into two chlorine radicals (Cl•), typically using UV light or heat.[3] These radicals then abstract a hydrogen atom from butane, forming a butyl radical.

The major side reactions and byproducts include:

  • Polychlorination: Further reaction of the initial monochlorobutane products with chlorine radicals leads to the formation of a mixture of dichlorobutanes.[4] If 1-chlorobutane is the substrate for a subsequent chlorination, four different dichlorobutane isomers can be formed: 1,1-dichlorobutane, 1,2-dichlorobutane, 1,3-dichlorobutane (B52869), and 1,4-dichlorobutane.[5][6][7][8] To minimize polychlorination, a large excess of butane relative to the chlorinating agent should be used.

  • Termination Byproducts: The chain reaction is terminated when two radicals combine. This can lead to the formation of various byproducts. For instance, the combination of two butyl radicals can form octane (B31449) isomers. The coupling of a butyl radical and a chlorine radical will form a chlorobutane, which is a desired product in this case.

  • Stereoisomers: The chlorination at the second carbon of butane creates a chiral center, resulting in the formation of a racemic mixture of (R)-2-chlorobutane and (S)-2-chlorobutane.[2]

Skeletal rearrangements are not a common side reaction in the free-radical chlorination of simple alkanes like butane under typical conditions.

Q2: What factors influence the ratio of 1-chlorobutane to 2-chlorobutane?

Two main factors govern the regioselectivity of the monochlorination of n-butane:

  • Statistical Factor: n-Butane has six primary hydrogens (on C1 and C4) and four secondary hydrogens (on C2 and C3). Based on probability alone, one would expect a higher yield of 1-chlorobutane. The statistical ratio of abstraction would be 6:4, or 3:2, in favor of the primary hydrogens.[1]

  • Energetic Factor (Radical Stability): The stability of the intermediate butyl radical plays a crucial role. Secondary radicals are more stable than primary radicals due to hyperconjugation. Therefore, the abstraction of a secondary hydrogen to form a secondary butyl radical is energetically more favorable than the abstraction of a primary hydrogen.[1]

The interplay of these factors determines the final product distribution. The greater stability of the secondary radical intermediate is the dominant factor, leading to 2-chlorobutane being the major product.[1]

Q3: How does temperature affect the selectivity of the reaction?

As a general rule, lower reaction temperatures lead to higher selectivity. At lower temperatures, the chlorine radical is less energetic and more selective, preferentially abstracting the hydrogen atom that leads to the more stable secondary butyl radical. Conversely, at higher temperatures, the chlorine radical is more reactive and less discriminating, and the product distribution will more closely reflect the statistical ratio of available hydrogens.

Q4: How does the presence of a chlorine atom on the butane chain affect further chlorination?

The presence of a chlorine atom on the butane chain influences the regioselectivity of subsequent chlorination reactions through polar effects. The electron-withdrawing inductive effect of the chlorine atom deactivates the C-H bonds on the carbons to which it is attached and on the adjacent carbons. This effect diminishes with distance. For example, in the chlorination of 1-chlorobutane, the C-H bonds on C1 and C2 are strengthened, making them less susceptible to radical attack. Consequently, the C-H bonds on C3 are the most reactive, leading to 1,3-dichlorobutane being the major dichlorinated product.[8]

Data Presentation

Table 1: Product Distribution in the Monochlorination of n-Butane

ProductType of Hydrogen AbstractedNumber of HydrogensRelative Reactivity per H (approx. at 25°C)Predicted Product Ratio (Statistical x Reactivity)Observed Product Distribution (approx.)
1-ChlorobutanePrimary616 x 1 = 628%
2-ChlorobutaneSecondary43.94 x 3.9 = 15.672%

Table 2: Product Distribution in the Chlorination of 1-Chlorobutane

ProductPosition of ChlorinationType of Hydrogen AbstractedObserved Product Distribution (Example)
1,1-DichlorobutaneC1PrimaryMinor Product
1,2-DichlorobutaneC2SecondarySignificant Product
1,3-DichlorobutaneC3SecondaryMajor Product
1,4-DichlorobutaneC4PrimarySignificant Product

Note: The exact distribution can vary based on reaction conditions.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Ineffective initiation. 2. Presence of radical inhibitors (e.g., oxygen). 3. Incorrect reaction temperature.1. Ensure the UV lamp is functional or the thermal initiator (e.g., AIBN) is not expired and the temperature is sufficient for its decomposition. 2. Degas the solvent and reactants and maintain an inert atmosphere (e.g., nitrogen or argon). 3. Verify and maintain the correct reaction temperature.
High Percentage of Polychlorinated Products Incorrect reactant ratio.Use a significant molar excess of butane relative to the chlorinating agent (e.g., Cl₂ or sulfuryl chloride). This increases the probability that a chlorine radical will react with a butane molecule rather than a chlorobutane molecule.
Unexpected Product Ratios (Poor Selectivity) Reaction temperature is too high.Lower the reaction temperature to increase the selectivity for the formation of the more stable secondary radical intermediate.
Unexpected Peaks in GC/GC-MS Analysis 1. Formation of termination byproducts (e.g., octane isomers). 2. Contamination of starting materials or solvent. 3. Incomplete reaction.1. Analyze the unexpected peaks by GC-MS to identify their mass spectra. Termination products like octanes will have a higher molecular weight. 2. Run a GC/GC-MS of the starting materials and solvent to check for impurities. 3. The presence of a large starting material peak indicates an incomplete reaction. Check initiation conditions and reaction time.
Difficulty in Product Separation Similar boiling points of isomers.Use a high-efficiency capillary GC column for better separation. Optimize the temperature program of the GC oven. Fractional distillation can also be used for larger scale separations, though it may be challenging for isomers with very close boiling points.

Experimental Protocols

Free-Radical Chlorination of n-Butane using Sulfuryl Chloride

Safety Precautions: This experiment should be performed in a well-ventilated fume hood. Sulfuryl chloride is corrosive and a lachrymator. Butane is highly flammable. Appropriate personal protective equipment (goggles, lab coat, gloves) must be worn.

Apparatus:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Gas trap (containing a solution of sodium bicarbonate to neutralize HCl and SO₂ gases)

  • Dropping funnel

Procedure:

  • Setup: Assemble a dry reflux apparatus with a gas trap.

  • Reaction Mixture: In the round-bottom flask, place n-butane (in a suitable solvent if necessary) and a radical initiator such as azobisisobutyronitrile (AIBN).

  • Reagent Addition: Slowly add sulfuryl chloride (SO₂Cl₂) to the reaction mixture from a dropping funnel.

  • Initiation and Reflux: Heat the mixture to reflux with stirring. The temperature will depend on the boiling point of the solvent and the decomposition temperature of the initiator (for AIBN, this is typically around 80°C).

  • Reaction Monitoring: Monitor the reaction by observing the evolution of gases. The reaction is typically complete within 30-60 minutes.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully transfer the mixture to a separatory funnel.

    • Wash the organic layer with a saturated solution of sodium bicarbonate to remove any remaining acidic byproducts, followed by washing with water.

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

    • Filter to remove the drying agent.

  • Product Analysis: Analyze the product mixture using Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product distribution.

Product Analysis by Gas Chromatography (GC)

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Capillary column suitable for separating volatile organic compounds (e.g., a non-polar or medium-polarity column).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the product mixture in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Separation: The different components of the mixture will be separated based on their boiling points and interactions with the stationary phase of the column. The typical elution order is n-butane, 1-chlorobutane, 2-chlorobutane, followed by the dichlorobutane isomers.[9]

  • Detection and Quantification: The FID will detect the separated components as they elute from the column, generating a chromatogram. The area of each peak is proportional to the amount of that component in the mixture. The product distribution can be calculated from the relative peak areas.

Visualizations

Free_Radical_Chlorination_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination Cl2 Cl₂ 2Cl_rad 2 Cl• Cl2->2Cl_rad UV light or heat Butane CH₃CH₂CH₂CH₃ Butyl_rad CH₃CH₂CH₂CH₂• (Primary Radical) CH₃CH₂CH•CH₃ (Secondary Radical) Butane->Butyl_rad Hydrogen Abstraction Cl_rad Cl• Cl_rad->Butyl_rad HCl HCl Chlorobutane 1-Chlorobutane 2-Chlorobutane Butyl_rad->Chlorobutane Reaction with Cl₂ Cl2_2 Cl₂ Cl2_2->Chlorobutane Cl_rad_2 Cl• Cl_rad_2->Butane Chain Continues 2Cl_rad_term 2 Cl• Cl2_term Cl₂ 2Cl_rad_term->Cl2_term Butyl_rad_term R• RCl_term R-Cl Butyl_rad_term->RCl_term Cl_rad_term Cl• Cl_rad_term->RCl_term 2Butyl_rad_term 2 R• RR_term R-R (Octane) 2Butyl_rad_term->RR_term

Caption: Free-radical chlorination mechanism of butane.

Troubleshooting_Workflow Start Experiment Problem Check_Yield Low Yield? Start->Check_Yield Check_Selectivity Poor Selectivity? Check_Yield->Check_Selectivity No Check_Initiation Verify Initiator & Temp/UV Check_Yield->Check_Initiation Yes Check_Ratio Use Large Excess of Butane Check_Selectivity->Check_Ratio Yes (Polychlorination) Check_Temp Lower Reaction Temperature Check_Selectivity->Check_Temp Yes (Isomer Ratio) Analyze_Byproducts Analyze by GC-MS Check_Selectivity->Analyze_Byproducts No (Unexpected Peaks) Check_Inhibitors Degas Solvents & Use Inert Atm. Check_Initiation->Check_Inhibitors End Problem Resolved Check_Inhibitors->End Check_Ratio->End Check_Temp->End Analyze_Byproducts->End

Caption: Troubleshooting workflow for butane chlorination.

References

Troubleshooting low yields in 1,2,3-trichlorobutane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 1,2,3-trichlorobutane. The information is presented in a question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of this compound is significantly lower than expected. What are the common causes?

Low yields in the synthesis of this compound can stem from several factors, primarily related to reaction specificity and conditions. The most common causes include the formation of isomeric byproducts, over-chlorination, and incomplete reaction. The chlorination of butene derivatives can proceed through different mechanisms (ionic vs. free-radical), each favoring different products.[1]

Troubleshooting Steps:

  • Analyze Your Byproducts: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the impurities in your crude product. Common isomers include 1,2,2-trichlorobutane, 1,1,3-trichlorobutane, 1,2,4-trichlorobutane, and 1,3,3-trichlorobutane.[2][3][4] The presence of tetrachlorobutanes indicates over-chlorination.

  • Control Reaction Conditions: Temperature, solvent, and the presence or absence of light and catalysts are critical. Free-radical chlorination, often initiated by UV light, can lead to a less selective reaction and a wider range of products.[1] For targeted addition of chlorine across a double bond, an ionic mechanism in the dark is often preferred.

  • Optimize Stoichiometry: Ensure the molar ratio of your chlorinating agent to the starting material is appropriate. An excess of the chlorinating agent can lead to the formation of higher chlorinated products.[5]

Q2: I am observing a significant amount of tetrachlorobutane in my product mixture. How can I prevent this over-chlorination?

The formation of tetrachlorobutanes and other more highly chlorinated "heavy ends" is a common issue when the concentration of chlorine is too high.[5]

Strategies to Minimize Over-chlorination:

  • Control Chlorine Addition: Introduce the chlorine gas or liquid chlorinating agent to the reaction mixture slowly and at a controlled rate. This maintains a low concentration of chlorine in the reaction at any given time.[5]

  • Use a Diluent Gas: If using chlorine gas, diluting it with an inert gas like nitrogen can help to control the reaction rate and reduce local high concentrations of chlorine.[5]

  • Monitor the Reaction: Closely monitor the progress of the reaction (e.g., by GC) and stop the addition of the chlorinating agent once the starting material is consumed.

Q3: My reaction is producing a complex mixture of trichlorobutane isomers. How can I improve the regioselectivity for this compound?

The formation of multiple isomers is often dependent on the starting material and the reaction mechanism.

Improving Regioselectivity:

  • Choice of Starting Material: The choice of precursor is crucial. Starting from 1-butene (B85601) or 2-butene (B3427860) will lead to different intermediates and potentially a mixture of products.[1] Synthesis from crotyl chloride (1-chloro-2-butene) can also be a viable route.[6]

  • Reaction Mechanism Control: For the chlorination of an alkene, an ionic mechanism generally provides more predictable anti-addition across the double bond.[1][7] This can be favored by carrying out the reaction in the dark, in a polar aprotic solvent, and at a controlled temperature. The presence of Lewis acids can also promote the ionic pathway.

  • Temperature Control: Higher temperatures can favor free-radical substitution reactions, especially at allylic positions, leading to a more complex product mixture.[1] Maintaining a lower reaction temperature is often beneficial.

Summary of Reaction Conditions

The following table summarizes typical reaction conditions for chlorination reactions that can be adapted for the synthesis of this compound.

ParameterIonic ChlorinationFree-Radical Chlorination
Initiator Lewis Acid (optional)UV light or radical initiator (e.g., AIBN)
Solvent Polar aprotic (e.g., CH₂Cl₂, CCl₄)Non-polar (e.g., alkanes) or gas phase
Temperature Low to moderate (e.g., 0-50 °C)Moderate to high
Light Excluded (dark)Required (UV)
Primary Products Vicinal dihalides (from alkenes)Mixture of addition and substitution products

Experimental Protocols

Protocol 1: Synthesis of this compound via Chlorination of 1-Chloro-2-butene (B1196595) (Crotyl Chloride)

This protocol is a representative method for the synthesis of this compound.

Materials:

  • 1-Chloro-2-butene (Crotyl chloride)

  • Chlorine (gas)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Nitrogen (gas)

  • 5% Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a condenser connected to a drying tube and a gas scrubber.

  • Purge the apparatus with nitrogen.

  • In the flask, dissolve 1-chloro-2-butene in anhydrous dichloromethane.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly bubble chlorine gas through the stirred solution. The rate of addition should be controlled to maintain the temperature below 10 °C.

  • Monitor the reaction progress by GC analysis of aliquots.

  • Once the starting material is consumed, stop the chlorine flow and purge the system with nitrogen to remove any excess chlorine.

  • Wash the reaction mixture with a 5% sodium bicarbonate solution to neutralize any HCl, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation under reduced pressure.

Diagrams

logical_relationship cluster_synthesis This compound Synthesis cluster_troubleshooting Troubleshooting Low Yield Starting Material Starting Material Chlorination Reaction Chlorination Reaction Starting Material->Chlorination Reaction Crude Product Crude Product Chlorination Reaction->Crude Product Low Yield Low Yield Chlorination Reaction->Low Yield leads to Purification Purification Crude Product->Purification Final Product Final Product Purification->Final Product Side Reactions Side Reactions Low Yield->Side Reactions Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Product Loss Product Loss Low Yield->Product Loss

Caption: Relationship between the synthesis workflow and troubleshooting low yields.

experimental_workflow Setup Reaction Apparatus Setup Reaction Apparatus Add Reactants Add Reactants Setup Reaction Apparatus->Add Reactants Controlled Chlorination Controlled Chlorination Add Reactants->Controlled Chlorination Reaction Monitoring (GC) Reaction Monitoring (GC) Controlled Chlorination->Reaction Monitoring (GC) Workup Workup Reaction Monitoring (GC)->Workup Purification (Distillation) Purification (Distillation) Workup->Purification (Distillation) signaling_pathway cluster_ionic Ionic Pathway (Dark, Polar Solvent) cluster_radical Radical Pathway (UV Light) Alkene + Cl2 Alkene + Cl2 Chloronium Ion Intermediate Chloronium Ion Intermediate Alkene + Cl2->Chloronium Ion Intermediate Chlorine Radical (Cl•) Chlorine Radical (Cl•) Alkene + Cl2->Chlorine Radical (Cl•) Anti-addition Product Anti-addition Product Chloronium Ion Intermediate->Anti-addition Product Alkyl Radical Intermediate Alkyl Radical Intermediate Chlorine Radical (Cl•)->Alkyl Radical Intermediate Mixture of Products Mixture of Products Alkyl Radical Intermediate->Mixture of Products

References

Technical Support Center: Improving Chromatographic Resolution of 1,2,3-Trichlorobutane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing the chromatographic separation of 1,2,3-trichlorobutane isomers. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your analytical experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate this compound isomers?

A1: The primary challenge in separating isomers of this compound lies in their similar physicochemical properties. Positional isomers often have very close boiling points and polarities, leading to co-elution on standard chromatography columns. Furthermore, this compound possesses two chiral centers, resulting in the existence of enantiomers (non-superimposable mirror images) and diastereomers. Enantiomers have identical boiling points and polarities, making their separation impossible on achiral stationary phases.[1]

Q2: What are the different types of isomers of trichlorobutane I should be aware of?

A2: Trichlorobutane (C₄H₇Cl₃) can exist as several structural isomers depending on the positions of the chlorine atoms on the butane (B89635) chain. For this compound specifically, the presence of two chiral carbons (at positions 2 and 3) means it can exist as a pair of enantiomers ((2R,3R) and (2S,3S)) and a pair of diastereomers ((2R,3S) and (2S,3R), which are a meso compound). Each of these may need to be separated for complete characterization. Other structural isomers of trichlorobutane, such as 1,1,1-trichlorobutane (B78919) and 1,3,3-trichlorobutane, will also have different physicochemical properties.[2][3][4]

Q3: What is the first step in developing a separation method for these isomers?

A3: The first step is to determine the primary goal of the separation. If the objective is to separate the structural isomers of trichlorobutane, a standard gas chromatography (GC) method using a non-polar column that separates compounds based on boiling point is a good starting point. If the goal is to separate the enantiomers of this compound, a chiral GC column is mandatory.

Q4: Can I use HPLC to separate these isomers?

A4: While GC is generally preferred for volatile compounds like trichlorobutanes, High-Performance Liquid Chromatography (HPLC) can also be employed. A reversed-phase HPLC method using a C18 column might separate structural isomers based on subtle differences in polarity. For enantiomeric separation, a chiral stationary phase (CSP) designed for HPLC would be necessary.

Troubleshooting Guides

Gas Chromatography (GC) Based Separation

Issue 1: Poor resolution between structural isomers on a non-polar column.

  • Question: I am using a DB-5 column, but the peaks for different trichlorobutane isomers are overlapping. What can I do?

  • Answer:

    • Optimize the Temperature Program: A slow temperature ramp will increase the interaction time of the analytes with the stationary phase and can significantly improve resolution. Try decreasing the ramp rate (e.g., from 10°C/min to 2-3°C/min).

    • Adjust the Carrier Gas Flow Rate: Ensure your carrier gas (Helium or Hydrogen) flow rate is optimal for the column dimensions to maximize efficiency. A lower flow rate can sometimes improve separation, but be mindful of increasing analysis time.

    • Increase Column Length: A longer column provides more theoretical plates, which enhances separation efficiency. Consider using a 60 m column instead of a 30 m column.

    • Decrease Film Thickness: A thinner stationary phase film can lead to sharper peaks and better resolution for volatile analytes.

Issue 2: No separation of this compound enantiomers.

  • Question: I have a single peak for this compound on my standard GC column, but I know it should have enantiomers. How can I separate them?

  • Answer:

    • Select a Chiral Stationary Phase: Enantiomers cannot be separated on a standard, achiral column. You must use a chiral stationary phase (CSP). For halogenated hydrocarbons, cyclodextrin-based CSPs are highly effective.[1] Consider columns with derivatized β- or γ-cyclodextrins.

    • Optimize Chiral Separation Conditions:

      • Temperature: Lowering the column temperature often increases the enantioselectivity of chiral columns.

      • Carrier Gas: The choice and linear velocity of the carrier gas can impact chiral resolution.

      • Sample Concentration: Overloading the column can lead to peak broadening and loss of resolution. Inject a smaller sample volume or a more dilute sample.

Logical Workflow for Troubleshooting Poor Resolution

Caption: A logical workflow for troubleshooting poor resolution of this compound isomers.

Data Presentation

Physicochemical Properties of Trichlorobutane Isomers
IsomerCAS NumberBoiling Point (°C)
This compound18338-40-4160.7
1,1,1-Trichlorobutane13279-85-1~145-147
1,3,3-Trichlorobutane15187-71-0~165-167

Note: Boiling points are approximate and can vary slightly based on the data source.[2][4][5]

Representative Chromatographic Data (Hypothetical)

Table 1: Expected Elution Order on a Non-Polar GC Column (e.g., DB-5)

CompoundExpected Retention Time (min)Elution Order
1,1,1-Trichlorobutane8.51
This compound9.22
1,3,3-Trichlorobutane9.83

Disclaimer: The retention times are hypothetical and for illustrative purposes only. The elution order is based on the boiling points of the isomers.

Table 2: Hypothetical Chiral Separation of this compound Enantiomers

EnantiomerExpected Retention Time (min)
(2R,3R)-1,2,3-Trichlorobutane15.2
(2S,3S)-1,2,3-Trichlorobutane15.5
meso-(2R,3S/2S,3R)-1,2,3-Trichlorobutane14.8

Disclaimer: This data is hypothetical to illustrate the expected separation on a chiral column. Actual retention times and elution order will depend on the specific chiral stationary phase and analytical conditions.

Experimental Protocols

Protocol 1: GC-MS Method for the Separation of Structural Trichlorobutane Isomers

This method is designed to separate trichlorobutane isomers based on their boiling points using a standard non-polar capillary column.

Workflow Diagram:

GC_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Dilute trichlorobutane isomer mixture in a suitable solvent (e.g., hexane) Inject Inject 1 µL of the prepared sample Sample->Inject Separate Separate on DB-5 column with temperature program Inject->Separate Detect Detect with Mass Spectrometer (MS) Separate->Detect Process Process chromatogram and mass spectra Detect->Process Identify Identify isomers by retention time and fragmentation pattern Process->Identify

References

Minimizing rearrangement products in butane chlorination

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the control of product distribution in the free-radical chlorination of butane (B89635).

Frequently Asked Questions (FAQs)

Q1: How can I minimize rearrangement products during the chlorination of butane?

This is a common point of confusion. The free-radical chlorination of butane does not proceed through a carbocation intermediate, which is where rearrangements like hydride or alkyl shifts typically occur.[1][2][3] The reaction follows a free-radical mechanism.[4][5] Therefore, skeletal rearrangement of the butane chain is not an issue.

The challenge in this reaction is controlling the formation of constitutional isomers: 1-chlorobutane (B31608) and 2-chlorobutane (B165301).[6][7] The goal is to improve the regioselectivity of the reaction, not to prevent rearrangement.

Q2: What determines the ratio of 1-chlorobutane to 2-chlorobutane?

The product distribution is determined by a competition between two main factors:

  • Statistical Probability: Butane has six primary hydrogens (at C1 and C4) and four secondary hydrogens (at C2 and C3).[4] Based on statistics alone, you would expect a 60:40 ratio of 1-chlorobutane to 2-chlorobutane.[4]

  • Radical Stability: The stability of the intermediate free radical is a crucial energetic factor. Secondary free radicals are more stable than primary free radicals due to hyperconjugation.[4][8] This increased stability lowers the activation energy for the abstraction of a secondary hydrogen, making this process faster.[4]

In practice, the energetic factor of radical stability is more influential, leading to 2-chlorobutane being the major product.[6][9]

Q3: Why is chlorination considered unselective compared to bromination?

Chlorine radicals are highly reactive and therefore less selective.[10][11] They do not discriminate significantly between the different types of C-H bonds (primary, secondary, tertiary). Bromine radicals, being less reactive, are far more selective and will preferentially abstract the hydrogen that leads to the most stable radical intermediate.[12][13] This is an example of the reactivity-selectivity principle.[13]

Q4: How can I favor the formation of 1-chlorobutane?

While 2-chlorobutane is the thermodynamically favored product, you can slightly influence the ratio. Increasing the reaction temperature makes the chlorine radical even more reactive and less selective, causing the product ratio to move closer to the purely statistical distribution (60:40 in favor of 1-chlorobutane).[12] However, high temperatures can also lead to more side reactions and polychlorination.

Q5: What causes the formation of di- and trichlorinated products?

Polychlorination occurs when a monochlorinated product reacts further with chlorine.[11] For example, 1-chlorobutane can be chlorinated again to form various dichlorobutane isomers.[14][15] This is a common issue in free-radical halogenation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High percentage of polychlorinated products (e.g., dichlorobutane). The ratio of chlorine to butane is too high, increasing the probability that a chlorinated product will react again.Use a high concentration of butane relative to chlorine. This ensures a chlorine radical is more likely to encounter a butane molecule than a chlorobutane molecule.[11]
The reaction was allowed to proceed for too long.Control the reaction time carefully. Quench the reaction after a shorter period to favor the formation of the monochlorinated product.[11]
Product ratio of 1- and 2-chlorobutane is not as expected. Reaction temperature is affecting selectivity.For higher selectivity towards 2-chlorobutane, conduct the reaction at a lower temperature. To shift the ratio closer to the statistical distribution (favoring 1-chlorobutane), increase the temperature.[12]
Presence of solvents affecting selectivity.The selectivity of chlorination can be increased in the presence of aromatic solvents like benzene, which form complexes with chlorine atoms.[12]
Reaction is not initiating or is very slow. Insufficient energy (light or heat) to initiate the homolytic cleavage of Cl₂.Ensure a sufficiently strong UV light source is used for photochemical initiation. If using thermal initiation, ensure the temperature is high enough (around 300°C) for the thermal dissociation of chlorine molecules.[12]

Data Presentation

The final product ratio in the chlorination of butane is a result of both the number of available hydrogens and their relative reactivity.

ProductType of HydrogenNumber of Hydrogens (Statistical Factor)Relative Reactivity per H (at ~25°C)Calculated Product Ratio (Statistic x Reactivity)Observed Product Distribution (Approx.)
1-Chlorobutane Primary (1°)616 x 1 = 628%
2-Chlorobutane Secondary (2°)4~3.94 x 3.9 = 15.672%

Relative reactivity can vary with reaction conditions. The value of ~3.9 is derived from the observed product distribution (72/28) / (4/6).[9]

Visual Guides

Reaction Mechanism

The following diagram illustrates the free-radical mechanism for the monochlorination of butane. Note the formation of primary (1°) and secondary (2°) radical intermediates, which dictates the final product mixture.

G Free-Radical Chlorination of Butane cluster_initiation Initiation cluster_propagation Propagation cluster_path1 Path 1: Formation of 1-Chlorobutane cluster_path2 Path 2: Formation of 2-Chlorobutane (Major) cluster_termination Termination Cl2 Cl₂ two_Cl_rad 2 Cl• Cl2->two_Cl_rad UV Light or Heat Cl_rad1 Cl• Cl_rad2 Cl• butane1 Butane primary_rad Primary Butyl Radical (1°) butane1->primary_rad H Abstraction (1°) HCl1 HCl butane1->HCl1 Cl_rad1->primary_rad prod1 1-Chlorobutane primary_rad->prod1 Cl_rad_regen1 Cl• primary_rad->Cl_rad_regen1 Cl2_1 Cl₂ Cl2_1->prod1 t1 Cl• + Cl• → Cl₂ butane2 Butane secondary_rad Secondary Butyl Radical (2°) (More Stable) butane2->secondary_rad H Abstraction (2°) HCl2 HCl butane2->HCl2 Cl_rad2->secondary_rad prod2 2-Chlorobutane secondary_rad->prod2 Cl_rad_regen2 Cl• secondary_rad->Cl_rad_regen2 Cl2_2 Cl₂ Cl2_2->prod2 t2 R• + Cl• → R-Cl t3 R• + R• → R-R

Caption: Mechanism of butane chlorination.

Factors Influencing Product Ratio

This diagram shows the logical relationship between the competing factors that determine the final product distribution.

G start Butane Chlorination factor_stat Statistical Factor (Number of H atoms) start->factor_stat factor_energy Energetic Factor (Radical Stability) start->factor_energy h_primary 6 Primary (1°) Hydrogens factor_stat->h_primary h_secondary 4 Secondary (2°) Hydrogens factor_stat->h_secondary rad_primary Primary (1°) Radical (Less Stable) factor_energy->rad_primary rad_secondary Secondary (2°) Radical (More Stable) factor_energy->rad_secondary prod_1_chloro Favors 1-Chlorobutane h_primary->prod_1_chloro 60% probability prod_2_chloro Favors 2-Chlorobutane h_secondary->prod_2_chloro 40% probability rad_primary->prod_1_chloro Higher Activation Energy rad_secondary->prod_2_chloro Lower Activation Energy final_dist Final Product Distribution (2-Chlorobutane is Major Product) prod_1_chloro->final_dist prod_2_chloro->final_dist G start Start setup 1. Assemble and Seal Quartz Reaction Vessel start->setup purge 2. Purge System with Inert Gas (N₂ or Ar) setup->purge react 3. Initiate Reaction: - Start Butane Flow (Excess) - Turn on UV Lamp - Introduce Cl₂ Flow purge->react monitor 4. Monitor Reaction (30-60 min) react->monitor quench 5. Stop Reaction: - Turn off Cl₂ and UV - Flush with Butane/N₂ monitor->quench workup 6. Product Work-up: - Collect Condensate - Wash with NaHCO₃ - Dry Organic Layer quench->workup analyze 7. Analyze Product Ratio (Gas Chromatography) workup->analyze end End analyze->end

References

Technical Support Center: Quenching and Workup Procedures for Chlorination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding quenching and workup procedures for common chlorination reactions. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

General Quenching and Workup

Q1: What is the first step I should always take before starting a workup for a chlorination reaction?

A1: Before any aqueous workup, it is crucial to remove the excess chlorinating agent, especially when using highly reactive reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This is often achieved by quenching the reaction mixture. For volatile reagents, removal under reduced pressure (rotary evaporation) can be a first step, but a chemical quench is typically necessary for safety and to prevent unwanted side reactions during the aqueous wash.[1] Always perform quenching procedures in a well-ventilated fume hood.[2]

Q2: How do I neutralize the HCl generated during the chlorination reaction?

A2: The most common method to neutralize HCl is to wash the reaction mixture with a mild aqueous base.[3] Saturated sodium bicarbonate (NaHCO₃) solution is widely used because it effectively neutralizes the acid while being gentle enough to avoid degrading many organic products.[4] Other options include sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) solutions. For very acid-sensitive products, a hindered amine base like triethylamine (B128534) might be added directly to the reaction mixture to scavenge HCl as it is formed.[3]

Q3: My product is water-soluble. How can I effectively work up my reaction?

A3: For water-soluble products, a standard aqueous workup is not feasible. In such cases, consider the following alternatives:

  • Filtration: If the byproducts are insoluble solids (e.g., pyridinium (B92312) hydrochloride), they can be removed by filtration.[4]

  • Azeotropic Removal of HCl: Adding a solvent like toluene (B28343) and removing it under reduced pressure can help co-distill residual HCl.[3]

  • Chromatography: Direct purification of the crude reaction mixture by column chromatography on silica (B1680970) gel can separate the product from non-volatile impurities. The HCl is often adsorbed by the silica gel.[3]

Thionyl Chloride (SOCl₂) Reactions

Q4: How do I safely quench unreacted thionyl chloride (SOCl₂)?

A4: Thionyl chloride reacts violently with water in a highly exothermic reaction, producing toxic gases (SO₂ and HCl).[4] Therefore, quenching must be done with extreme caution. Procedure:

  • Cool the reaction mixture in an ice bath (0 °C).

  • Slowly and carefully add a protic solvent like methanol (B129727) or ethanol. These alcohols react with SOCl₂ to form less reactive alkyl chlorosulfites.

  • Alternatively, very slowly add the reaction mixture to a separate flask containing cold water or a cold, dilute aqueous base, ensuring vigorous stirring.[4] Never add water directly to the reaction flask containing excess SOCl₂.[4]

Q5: I've quenched my SOCl₂ reaction, but my product layer is still acidic after washing with sodium bicarbonate. What should I do?

A5: This indicates that a significant amount of acid is still present. Repeat the wash with saturated sodium bicarbonate solution. If the acidity persists, consider a wash with a slightly stronger, yet still mild, base like a dilute (e.g., 5-10%) sodium carbonate solution. Ensure that your product is stable to these conditions. After the base wash, a final wash with brine (saturated aqueous NaCl) is recommended to reduce the amount of dissolved water in the organic layer before drying.[4]

Phosphorus Pentachloride (PCl₅) and Phosphorus Oxychloride (POCl₃) Reactions

Q6: What is the best way to remove phosphorus-based impurities after a chlorination reaction with PCl₅ or POCl₃?

A6: Phosphorus byproducts can be challenging to remove.

  • Hydrolysis and Extraction: PCl₅ and POCl₃ hydrolyze in water to form phosphoric acid and HCl.[5][6] A common procedure involves carefully quenching the reaction mixture with cold water or ice, followed by extraction with an organic solvent. The resulting phosphoric acid is water-soluble and will be removed in the aqueous layer.

  • Basic Wash: A subsequent wash with a dilute base like sodium bicarbonate will neutralize any remaining acidic byproducts.[7]

  • Precipitation: In some cases, phosphorus byproducts can be precipitated as insoluble salts and removed by filtration.[8]

Q7: My reaction with PCl₅ is very vigorous and difficult to control. What can I do?

A7: The reaction of PCl₅ with alcohols can be violent.[9] To moderate the reaction:

  • Cooling: Perform the reaction at a lower temperature, typically starting at 0 °C in an ice bath.[10]

  • Slow Addition: Add the PCl₅ portion-wise to the solution of the alcohol.[10]

  • Solvent Choice: Using an inert solvent like dichloromethane (B109758) can help to dissipate heat and control the reaction rate.[10]

N-Chlorosuccinimide (NCS) Reactions

Q8: How do I remove the succinimide (B58015) byproduct from my reaction mixture?

A8: Succinimide, the byproduct of NCS chlorinations, has moderate solubility in many organic solvents but is more soluble in water.

  • Aqueous Wash: A simple wash with water is often sufficient to remove the bulk of the succinimide.[11]

  • Basic Wash: Washing with a dilute aqueous base (e.g., NaOH or Na₂CO₃) will deprotonate the succinimide, forming a water-soluble salt that is easily extracted into the aqueous layer.[11]

  • Filtration: In non-polar solvents like carbon tetrachloride, succinimide is often insoluble and can be removed by filtration.[11]

Q9: My NCS chlorination is not going to completion. What are some common reasons?

A9: Incomplete reaction can be due to several factors:

  • Reagent Quality: NCS can decompose over time. It is recommended to use freshly recrystallized NCS for important reactions.[12]

  • Initiation: Some NCS reactions, particularly radical chlorinations, require an initiator such as AIBN or light.

  • Catalyst: Electrophilic chlorinations with NCS may require an acid catalyst.[13]

  • Solvent: The choice of solvent can significantly impact the reaction. Acetonitrile is a common solvent for these reactions.[11]

Troubleshooting Guides

Problem: Low Yield of Chlorinated Product
Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction by TLC or another appropriate analytical technique to ensure it has gone to completion. - Consider increasing the reaction time or temperature. - For NCS reactions, check the purity of the reagent and consider adding a catalyst or initiator.[12][13]
Product Degradation - The product may be unstable to the reaction conditions (e.g., high temperature, strong acid). Try running the reaction under milder conditions. - The product may be sensitive to the workup procedure. For example, acid-sensitive products can be degraded by the HCl generated. In such cases, add a base like pyridine (B92270) or triethylamine to the reaction mixture to neutralize the HCl as it forms.[14]
Product Loss During Workup - If the product has some water solubility, it may be lost in the aqueous washes. Minimize the volume of aqueous washes or back-extract the aqueous layers with fresh organic solvent. - Ensure the pH of the aqueous layer is appropriate to keep your product in the organic phase (i.e., for a neutral product, ensure the solution isn't so basic that it would deprotonate and solubilize it).
Side Reactions - Elimination reactions can compete with substitution, especially for secondary and tertiary alcohols.[15] Use milder conditions or a different chlorinating agent.
Problem: Product Contamination with Byproducts
Byproduct Removal Strategy
Unreacted Starting Material - If the reaction has gone to completion, this shouldn't be an issue. If not, consider driving the reaction further. - Purification by column chromatography or recrystallization is often necessary.
Succinimide (from NCS) - Wash the organic layer with dilute aqueous base (e.g., 1M NaOH) to form the water-soluble sodium salt of succinimide.[11]
Phosphorus Compounds (from PCl₅, POCl₃) - Quench the reaction with water and perform aqueous washes.[6] A basic wash can help remove acidic phosphorus byproducts.[7]
Pyridine/Triethylamine - Wash the organic layer with dilute aqueous acid (e.g., 5% HCl) to protonate the amine and extract it into the aqueous layer.[4]

Experimental Protocols

General Protocol for Quenching a Thionyl Chloride Reaction
  • Once the reaction is complete, cool the reaction flask to 0 °C using an ice-water bath.

  • In a separate flask, prepare a volume of cold water or saturated sodium bicarbonate solution approximately 5-10 times the volume of thionyl chloride used.

  • Under vigorous stirring, slowly add the reaction mixture dropwise to the cold aqueous solution using an addition funnel. Caution: This process is exothermic and will release SO₂ and HCl gas; perform in a well-ventilated fume hood.[4]

  • Once the addition is complete, allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and proceed with the standard extraction and washing procedure.[4]

General Workup for an NCS Chlorination
  • After the reaction is complete, cool the mixture to room temperature.

  • If the succinimide byproduct has precipitated, it can be removed by filtration.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Water (to remove the bulk of the succinimide).[11]

    • Dilute aqueous base (e.g., 1M NaOH or 10% Na₂CO₃) to remove any remaining succinimide.[11]

    • Water.

    • Brine (to facilitate separation and pre-dry the organic layer).[4]

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[4]

Visualizations

Quenching_Workflow cluster_main General Quenching and Workup Logic for Chlorination Reactions start Reaction Complete check_reagent Is Excess Chlorinating Agent Highly Reactive? (e.g., SOCl₂, PCl₅) start->check_reagent quench Cautious Quenching (e.g., add to cold water/alcohol) check_reagent->quench Yes rotovap Concentrate under Reduced Pressure (for volatile reagents) check_reagent->rotovap No/Volatile workup Aqueous Workup quench->workup rotovap->workup neutralize Wash with Aqueous Base (e.g., NaHCO₃) workup->neutralize wash_brine Wash with Brine neutralize->wash_brine dry Dry Organic Layer (e.g., MgSO₄) wash_brine->dry concentrate_final Concentrate to Crude Product dry->concentrate_final end Purification concentrate_final->end

Caption: A generalized workflow for quenching and working up chlorination reactions.

Troubleshooting_Low_Yield cluster_troubleshooting Troubleshooting Low Yield in Chlorination Reactions low_yield Low Product Yield check_completion Check Reaction Completion (TLC, NMR, etc.) low_yield->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes incomplete_solutions Increase Time/Temp Check Reagent Purity Add Catalyst/Initiator incomplete->incomplete_solutions check_stability Is Product Stable to Reaction/Workup Conditions? complete->check_stability unstable Product Degradation check_stability->unstable No stable Product is Stable check_stability->stable Yes unstable_solutions Use Milder Conditions Add Base to Neutralize HCl in situ unstable->unstable_solutions check_workup_loss Potential Loss During Aqueous Workup? stable->check_workup_loss loss Minimize Aqueous Washes Back-extract Aqueous Layers check_workup_loss->loss Yes no_loss Purify Crude Product check_workup_loss->no_loss No

Caption: A decision tree for troubleshooting low yields in chlorination reactions.

References

Technical Support Center: Stability and Storage of Chlorinated Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of chlorinated hydrocarbons. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during laboratory experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter with chlorinated hydrocarbons.

Issue 1: Inconsistent or unexpected results in reactions using a chlorinated solvent.

  • Possible Cause: The solvent may have degraded, leading to the presence of contaminants such as hydrochloric acid (HCl) or phosgene (B1210022), which can interfere with your reaction chemistry.

  • Troubleshooting Steps:

    • Check for Acidity: Test the pH of your solvent. A low pH can indicate the presence of HCl, a product of degradation.[1] You can do this by shaking a small amount of the solvent with deionized water and testing the pH of the aqueous layer.

    • Test for Phosgene: For chloroform (B151607), which is known to degrade into highly toxic phosgene, you can use test strips. These are filter papers treated with a solution of 5% diphenylamine (B1679370) and 5% dimethylaminobenzaldehyde in ethanol (B145695). A yellow color indicates the presence of phosgene.[1][2][3]

    • Purify the Solvent: If the solvent is found to be acidic, you can wash it with a saturated aqueous sodium bicarbonate solution to neutralize the HCl and remove phosgene.[2] After washing, dry the solvent over a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or calcium chloride) and consider redistilling it.

    • Use a Fresh Bottle: If purification is not feasible or the degradation is severe, it is best to use a new, unopened bottle of stabilized solvent.

Issue 2: Discoloration (e.g., yellowing) of the chlorinated hydrocarbon.

  • Possible Cause: Discoloration is a visual indicator of chemical decomposition.[4] For example, the formation of phosgene and other degradation products in chloroform can lead to a yellowish hue.[4]

  • Troubleshooting Steps:

    • Do Not Use: Avoid using discolored solvents in your experiments, as the impurities can lead to unpredictable results and potential safety hazards.

    • Properly Dispose: Dispose of the discolored solvent as hazardous waste according to your institution's guidelines.[1][4]

    • Review Storage Conditions: Ensure that your storage practices align with the recommendations in the "Best Practices for Storage" FAQ section to prevent future degradation.

Issue 3: Inconsistent results in Gas Chromatography (GC) analysis of samples containing chlorinated hydrocarbons.

  • Possible Cause: Several factors related to the solvent and the GC system can cause issues like peak tailing, broad peaks, or the appearance of unexpected peaks.

  • Troubleshooting Steps:

    • Contamination of the GC System: Run a solvent blank to check for carryover from previous injections. If the blank shows contaminant peaks, bake out the injection port and column according to the manufacturer's instructions.[5]

    • Degradation of Calibration Standards: Prepare fresh calibration standards from a new stock solution. Chlorinated hydrocarbon standards can degrade over time, even when stored properly.[5]

    • Improper Sample Preparation: Review your sample extraction and dilution procedures to ensure accuracy and consistency. For aqueous samples, confirm that the pH is correctly adjusted before extraction.[5]

    • Solvent-Induced Peak Tailing: Halogenated solvents can interact with the ion source in GC-MS systems, causing peak tailing.[6][7] If you observe this, cleaning the ion source may be necessary.[7]

    • Broad Solvent Peak: A very broad solvent peak can be caused by a large injection volume, a low injector temperature, or an inappropriate split ratio. Adjusting these parameters can help to achieve a sharper peak.[5][8]

Frequently Asked Questions (FAQs)

Stability and Degradation

Q1: What are the primary degradation pathways for common chlorinated hydrocarbons?

A1: The primary degradation pathway for many chlorinated hydrocarbons is dehydrochlorination, which is the elimination of hydrogen chloride (HCl).[7] This process can be initiated by heat, UV light, or contact with certain metals.[9][7] For chloroform, a major concern is its slow oxidation in the presence of air and light to form highly toxic phosgene (COCl₂) and HCl.[2][3][9] Dichloromethane is generally more stable than chloroform and carbon tetrachloride but can decompose at high temperatures.[10][11]

Q2: How do stabilizers prevent the degradation of chlorinated hydrocarbons?

A2: Stabilizers work through several mechanisms. For example, ethanol is a common stabilizer for chloroform. It acts by reacting with any phosgene that is formed, converting it into the much less harmful diethyl carbonate.[2][9] Other stabilizers, like amylene, are also used.[9][10] Some stabilizers function by inhibiting free radical chain reactions that lead to decomposition.

Q3: What is the expected shelf life of common chlorinated hydrocarbons?

A3: The shelf life depends heavily on the specific compound, the presence and type of stabilizer, and storage conditions. See the table below for a summary of typical shelf lives.

Storage and Handling

Q4: What are the optimal storage conditions for chlorinated hydrocarbons?

A4: To maximize stability and ensure safety, store chlorinated hydrocarbons in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[12] They should be stored in tightly sealed, appropriate containers, such as amber glass bottles, to prevent evaporation and exposure to light and moisture.[4][12][13] It is also recommended to store them away from incompatible materials like strong bases, reactive metals (e.g., aluminum, magnesium), and acetone.[1][14] For bulk storage, carbon steel or stainless steel tanks are often used.[15]

Q5: What type of container should I use for storing chlorinated hydrocarbons?

A5: For laboratory use, amber glass bottles with tight-fitting caps (B75204) are recommended to protect the contents from light.[4][13] The cap liner should also be resistant to the solvent.[13] For bulk storage, carbon steel and stainless steel are suitable materials.[15] Avoid using plastic containers unless they are specifically rated for the chlorinated hydrocarbon , as many plastics can be degraded by these solvents.[12][15] Do not use aluminum containers.[16]

Q6: Can I use a chlorinated hydrocarbon that has passed its expiration date?

A6: It is strongly advised not to use chlorinated hydrocarbons past their expiration date, especially if they are not stabilized or if the stabilizer has been depleted. The risk of degradation into hazardous substances like phosgene and HCl is significant.[9][10] Always handle expired chlorinated hydrocarbons as hazardous waste and dispose of them according to your institution's safety protocols.[10]

Data Presentation

Table 1: Shelf Life of Common Chlorinated Hydrocarbons

CompoundStabilizerRecommended Shelf Life (Unopened)Recommended Shelf Life (Opened)Key Considerations
Chloroform Ethanol~5 years[9][10]1 year[17]Ethanol is an effective stabilizer against phosgene formation.[2][9]
Amylene< 12 months[9][10]Use promptlyAmylene is less effective than ethanol as a stabilizer.[2]
NoneVery shortDispose within 6 months[4][10]Highly susceptible to degradation into phosgene and HCl.[4]
Dichloromethane Amylene or other stabilizers~5 years1 yearGenerally more stable than chloroform.[10][11]
Carbon Tetrachloride Not typically stabilized for lab useVaries, check manufacturerUse promptlyProne to slow decomposition, especially in the presence of light and moisture.

Experimental Protocols

Protocol 1: Accelerated Stability Testing of Chlorinated Hydrocarbons

This protocol is adapted from the EPA's accelerated stability testing guidelines and is designed to assess the stability of a chlorinated hydrocarbon under elevated temperatures.[11]

  • Objective: To determine the short-term stability of a chlorinated hydrocarbon and its packaging.

  • Materials:

    • Chlorinated hydrocarbon sample in its commercial or equivalent packaging.

    • Oven capable of maintaining a constant temperature of 54 ± 2 °C.

    • Analytical equipment for quantifying the active ingredient (e.g., GC-FID or GC-MS).

    • Validated analytical method for the specific chlorinated hydrocarbon.

  • Procedure:

    • Initial Analysis: Before starting the study, take a representative sample of the chlorinated hydrocarbon and determine the initial concentration of the active ingredient using a validated analytical method.[11] Record any relevant physical properties (e.g., color, clarity).

    • Storage: Place the packaged chlorinated hydrocarbon sample in the oven at 54 ± 2 °C for 14 days.[11]

    • Final Analysis: After 14 days, remove the sample from the oven and allow it to cool to room temperature.

    • Observation: Visually inspect the product and its packaging for any changes, such as discoloration, precipitation, or container corrosion.

    • Quantification: Determine the final concentration of the active ingredient using the same validated analytical method as in step 1.[11]

  • Evaluation: Compare the initial and final concentrations of the active ingredient. A significant decrease in concentration indicates instability under the test conditions. Also, document any observed changes in physical properties or packaging integrity.

Protocol 2: Qualitative and Quantitative Analysis of Phosgene in Chloroform

This protocol outlines methods for detecting and quantifying phosgene, a critical degradation product of chloroform.

  • Part A: Qualitative Detection using Indicator Strips [1]

    • Preparation of Indicator Solution: In a fume hood, prepare a solution containing 5% (w/v) diphenylamine and 5% (w/v) dimethylaminobenzaldehyde in ethanol.

    • Preparation of Test Strips: Dip strips of filter paper into the indicator solution and allow them to dry completely. The dried strips should be a very light yellow.

    • Testing: In a well-ventilated fume hood, hold a prepared test strip over the opening of the chloroform container. Do not let the strip touch the liquid.

    • Result: The development of a distinct yellow to orange color on the strip indicates the presence of phosgene.[1]

  • Part B: Quantitative Analysis by HPLC (based on EPA Method TO-6) [18] This is a summary of a more complex analytical method and should be performed by trained personnel.

    • Principle: Phosgene is derivatized with aniline (B41778) to form carbanilide (B493258) (1,3-diphenylurea), which is then quantified by High-Performance Liquid Chromatography (HPLC).[18]

    • Sampling and Derivatization: A known volume of air from the headspace of the chloroform container is drawn through an impinger containing a solution of aniline in toluene. Phosgene reacts with aniline to form carbanilide.[18]

    • Sample Preparation: The solution from the impinger is collected, and the impinger is rinsed with toluene. The combined solution is stored refrigerated until analysis.[18]

    • HPLC Analysis: The carbanilide in the sample is separated and quantified using HPLC with a UV detector.

    • Calibration: A calibration curve is generated using standards of known carbanilide concentrations.

    • Calculation: The concentration of phosgene in the original sample is calculated based on the amount of carbanilide detected and the volume of air sampled.[18]

Visualizations

CHCL3 Chloroform (CHCl3) Phosgene Phosgene (COCl2) (Highly Toxic) CHCL3->Phosgene Oxidation O2 Oxygen (O2) O2->Phosgene LightHeat Light / Heat LightHeat->Phosgene HCl Hydrogen Chloride (HCl) (Corrosive) Phosgene->HCl + H2O DEC Diethyl Carbonate (Less Harmful) Phosgene->DEC Reaction with Stabilizer Ethanol Ethanol Stabilizer Ethanol->DEC

Caption: Degradation pathway of chloroform and the role of ethanol stabilizer.

Start Inconsistent Experimental Results CheckSolvent Is the chlorinated solvent a potential cause? Start->CheckSolvent CheckStorage Review storage conditions (age, light/heat exposure) CheckSolvent->CheckStorage InvestigateOther Investigate other experimental parameters CheckSolvent->InvestigateOther No, solvent is unlikely cause TestSolvent Test solvent quality CheckStorage->TestSolvent IsDiscolored Is the solvent discolored? TestSolvent->IsDiscolored TestAcidity Test for acidity (pH) IsDiscolored->TestAcidity No Dispose Dispose of old solvent and use a new bottle IsDiscolored->Dispose Yes TestPhosgene Test for phosgene (if chloroform) TestAcidity->TestPhosgene IsDegraded Degradation confirmed? TestPhosgene->IsDegraded Purify Purify solvent (wash, dry, distill) IsDegraded->Purify Yes ReRun Re-run experiment with purified/new solvent IsDegraded->ReRun No, but still suspect Purify->ReRun ReRun->InvestigateOther Problem persists

Caption: Troubleshooting workflow for inconsistent experimental results.

Start Start: Receive/Purchase Chlorinated Hydrocarbon InitialAnalysis Timepoint 0: Initial Analysis - Concentration (GC) - Physical Properties Start->InitialAnalysis SetupStorage Set up storage conditions - Commercial packaging - 54 ± 2 °C oven InitialAnalysis->SetupStorage Store Store for 14 days SetupStorage->Store FinalAnalysis Timepoint 14 days: Final Analysis - Concentration (GC) - Physical Properties - Package Integrity Store->FinalAnalysis Compare Compare Timepoint 0 and 14 days data FinalAnalysis->Compare Stable Conclusion: Stable under accelerated conditions Compare->Stable No significant change Unstable Conclusion: Unstable under accelerated conditions Compare->Unstable Significant degradation or package corrosion

Caption: Experimental workflow for accelerated stability testing.

References

Technical Support Center: Interpreting Complex NMR Spectra of 1,2,3-Trichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of 1,2,3-trichlorobutane.

Frequently Asked Questions (FAQs)

Q1: Why is the ¹H NMR spectrum of this compound so complex?

The complexity arises from the presence of two chiral centers at carbons 2 and 3. This results in the existence of diastereomers (specifically, the syn and anti isomers). Within each diastereomer, protons on the same carbon can be diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and coupling constants. This leads to a greater number of signals and more intricate splitting patterns than would be expected for a simpler, achiral molecule.

Q2: What are diastereotopic protons and how do they affect the spectrum?

Diastereotopic protons are non-equivalent protons that are not related by a plane of symmetry or an axis of rotation. In this compound, the methylene (B1212753) protons on carbon 1 (CH₂Cl) are diastereotopic because of the adjacent chiral center at carbon 2. This means they will appear as two separate signals, each with its own distinct chemical shift and coupling to neighboring protons. This further complicates the spectrum, turning what might be expected as a simple triplet or quartet into a more complex multiplet.

Q3: How do the spectra of the syn and anti diastereomers of this compound differ?

The spatial arrangement of the chlorine atoms and alkyl groups is different in the syn and anti diastereomers. This leads to variations in the electronic environments of the protons and carbons in each isomer. Consequently, the ¹H and ¹³C NMR spectra of the two diastereomers will exhibit different chemical shifts and coupling constants, allowing for their distinction and quantification in a mixture.

Troubleshooting Guide

Issue 1: Overlapping and Unresolved Multiplets in the ¹H NMR Spectrum

  • Possible Cause: The chemical shifts of different protons may be very close, leading to overlapping signals that are difficult to interpret. This is common in complex molecules like this compound.

  • Troubleshooting Steps:

    • Higher Field Strength: Acquire the spectrum on a higher field NMR spectrometer (e.g., 600 MHz instead of 300 MHz). This will increase the dispersion of the signals, potentially resolving the overlapping multiplets.

    • 2D NMR Spectroscopy: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

      • COSY will help identify which protons are coupled to each other.

      • HSQC will correlate each proton signal to its directly attached carbon, aiding in the assignment of both ¹H and ¹³C spectra.

    • Solvent Effects: Change the deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆). The change in solvent can induce small changes in chemical shifts, which may be sufficient to resolve overlapping signals.

Issue 2: Broadened NMR Signals

  • Possible Cause 1: Sample Concentration: A highly concentrated sample can lead to increased viscosity, causing peak broadening.

    • Solution: Dilute the sample to an optimal concentration (typically 5-10 mg in 0.6-0.7 mL of solvent for ¹H NMR).

  • Possible Cause 2: Paramagnetic Impurities: The presence of paramagnetic substances, such as dissolved oxygen or metal ions, can cause significant line broadening.

    • Solution: Degas the sample by bubbling an inert gas (e.g., nitrogen or argon) through the solution or by using the freeze-pump-thaw method. Ensure all glassware is scrupulously clean.

  • Possible Cause 3: Poor Shimming: An inhomogeneous magnetic field across the sample will lead to broad and distorted peaks.

    • Solution: Carefully shim the spectrometer before acquiring the spectrum. Most modern spectrometers have automated shimming routines that are highly effective.

Issue 3: Unexpected Peaks in the Spectrum

  • Possible Cause 1: Solvent Impurities: Residual non-deuterated solvent or impurities in the deuterated solvent can give rise to extra peaks.

    • Solution: Consult a table of common NMR solvent impurities to identify the extraneous peaks. For example, residual CHCl₃ in CDCl₃ appears at ~7.26 ppm.

  • Possible Cause 2: Water: The presence of water in the sample or solvent will result in a broad singlet, the chemical shift of which is solvent-dependent (e.g., ~1.56 ppm in CDCl₃).

    • Solution: Use dry NMR solvents and glassware. A small amount of D₂O can be added to the sample; the water peak will disappear due to proton exchange.

  • Possible Cause 3: Grease: Contamination from stopcock grease can introduce broad signals in the aliphatic region (typically 0.5-1.5 ppm).

    • Solution: Avoid using greased joints or be extremely careful during sample preparation and transfer.

Data Presentation

Predicted ¹H NMR Chemical Shifts (ppm) and Coupling Constants (Hz) for this compound Diastereomers

Protonsyn-Isomer (Predicted)anti-Isomer (Predicted)Multiplicity (Predicted)
H4 (CH₃)~1.70~1.65Doublet
H3~4.30~4.40Multiplet
H2~4.50~4.60Multiplet
H1a~3.85~3.90Doublet of Doublets
H1b~3.75~3.80Doublet of Doublets

Note: These are predicted values and may vary depending on the solvent and experimental conditions. The protons on C1 are diastereotopic and are labeled as H1a and H1b.

Predicted ¹³C NMR Chemical Shifts (ppm) for this compound Diastereomers

Carbonsyn-Isomer (Predicted)anti-Isomer (Predicted)
C4 (CH₃)~20~19
C3~65~66
C2~70~71
C1 (CH₂Cl)~50~49

Experimental Protocols

1. Standard ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Filter the solution through a pipette with a small cotton plug into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse sequence: Standard 1D proton experiment (e.g., 'zg30').

    • Spectral width: ~12 ppm.

    • Acquisition time: ~3-4 seconds.

    • Relaxation delay: 1-2 seconds.

    • Number of scans: 16-64 (depending on sample concentration).

  • Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum manually.

    • Perform baseline correction.

    • Integrate the signals.

    • Reference the spectrum to the residual CHCl₃ peak at 7.26 ppm.

2. COSY (Correlation Spectroscopy) Experiment

  • Sample Preparation: Use the same sample prepared for the ¹H NMR experiment.

  • Instrument Setup: Lock and shim as for the 1D experiment.

  • Acquisition Parameters:

    • Pulse sequence: Standard COSY experiment (e.g., 'cosygpqf').

    • Set the spectral width in both dimensions (F1 and F2) to be the same as the ¹H spectrum.

    • Number of increments in F1: 256-512.

    • Number of scans per increment: 2-8.

  • Processing:

    • Apply a sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Symmetrize the spectrum.

    • Phase and baseline correct the spectrum.

Visualizations

troubleshooting_workflow start Complex/Overlapping NMR Spectrum higher_field Acquire at Higher Field Strength start->higher_field Resolution Issue? twod_nmr Perform 2D NMR (COSY, HSQC) start->twod_nmr Connectivity Unknown? change_solvent Change Deuterated Solvent start->change_solvent Persistent Overlap? resolved Spectrum Resolved higher_field->resolved not_resolved Still Unresolved higher_field->not_resolved twod_nmr->resolved twod_nmr->not_resolved change_solvent->resolved change_solvent->not_resolved consult Consult NMR Specialist not_resolved->consult

Caption: A logical workflow for troubleshooting complex NMR spectra.

spin_spin_coupling cluster_c2 C2 cluster_c1 C1 cluster_c3 C3 cluster_c4 C4 H2 H2 H3 H3 H2->H3 Jvic H1a H1a H1a->H2 Jvic H1b H1b H1a->H1b Jgem H1b->H2 Jvic H4 H4 (x3) H3->H4 Jvic

Caption: Spin-spin coupling network in this compound.

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 1,2,3-Trichlorobutane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 1,2,3-trichlorobutane. Due to the limited availability of direct validation data for this compound, this document leverages established and validated methods for the structurally analogous and chemically similar compound, 1,2,3-trichloropropane (B165214) (TCP). The presented methodologies, particularly Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC/MS), are considered the most applicable for the analysis of this compound and can be adapted and validated for this specific purpose.

Comparison of Analytical Methods

The primary recommended method for the quantification of this compound is P&T-GC/MS, which is widely used for volatile organic compounds (VOCs). Alternative methods, though less common for this specific analyte, are also discussed.

Method Principle Typical Instrumentation Sample Throughput Selectivity Sensitivity Primary Application
Purge and Trap GC/MS Volatiles are purged from a sample matrix with an inert gas, trapped on an adsorbent, then thermally desorbed into a GC/MS system for separation and detection.Purge and Trap Concentrator, Gas Chromatograph, Mass Spectrometer (Quadrupole or Ion Trap)ModerateHighHigh (ng/L levels achievable)Trace-level quantification in environmental and biological matrices.
Headspace GC/MS Volatiles in the headspace above a sample are injected into a GC/MS for analysis.Headspace Autosampler, Gas Chromatograph, Mass SpectrometerHighHighModerate to HighScreening and quantification of volatiles in solid and liquid samples.
Liquid-Liquid Extraction GC/MS The analyte is extracted from an aqueous sample into an immiscible organic solvent, which is then concentrated and injected into a GC/MS.Gas Chromatograph, Mass SpectrometerLow to ModerateHighModerateAnalysis of semi-volatile and some volatile compounds in aqueous samples.

Experimental Protocols

Detailed methodologies for the key recommended technique, P&T-GC/MS, are provided below. These protocols are based on validated methods for 1,2,3-trichloropropane and serve as a strong starting point for the validation of a method for this compound.

Purge and Trap GC/MS (Based on EPA Method 524.2/8260C Modifications)

This method is suitable for the trace-level analysis of this compound in aqueous samples such as drinking water, groundwater, and wastewater.[1]

1. Sample Preparation:

  • Collect samples in 40 mL amber VOA (Volatile Organic Analysis) vials with a septum cap.

  • If the sample contains residual chlorine, add a quenching agent like ascorbic acid (approximately 25 mg) to the vial before sample collection.

  • Store samples at 4°C and analyze within 14 days.[2]

  • For analysis, a 5-25 mL aliquot of the sample is typically used.

2. Purge and Trap Concentrator Conditions:

  • Purge Gas: Helium at a defined flow rate (e.g., 40 mL/min).

  • Purge Time: Typically 11 minutes.

  • Purge Temperature: Ambient to slightly elevated (e.g., 50°C) to improve the recovery of less volatile compounds.[1]

  • Trap: A multi-sorbent trap (e.g., Tenax/silica gel/carbon molecular sieve) is used to efficiently trap a wide range of VOCs.

  • Desorb Time: Typically 1-4 minutes at a high temperature (e.g., 250°C).[1]

  • Bake Time: The trap is baked at a higher temperature (e.g., 270°C) after each analysis to prevent carryover.

3. Gas Chromatography (GC) Conditions:

  • Column: A capillary column suitable for VOC analysis, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms) or a 6% cyanopropylphenyl-94% dimethylpolysiloxane (e.g., Rtx-624) is recommended.

  • Carrier Gas: Helium.

  • Oven Temperature Program: A temperature program is used to separate the target analyte from other components. An example program could be: initial temperature of 40°C held for 2 minutes, ramp to 200°C at 10°C/min, and hold for 2 minutes.

  • Injector: Split/splitless injector, typically operated in splitless mode during desorption from the trap.

4. Mass Spectrometry (MS) Conditions:

  • Detector: A quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: For high sensitivity, Selected Ion Monitoring (SIM) is recommended.[1] For this compound, characteristic ions would need to be determined from its mass spectrum. For the analogous 1,2,3-trichloropropane, the quantification ion is often m/z 110, with confirming ions at m/z 75 and 112.[1]

  • Data Acquisition: Data is acquired over a mass range that includes the characteristic ions of the target analyte.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of a P&T-GC/MS method for this compound, based on data from validated methods for 1,2,3-trichloropropane.[2][3] These values should be considered as targets for the in-house validation of a method for this compound.

Performance Parameter Expected Performance (based on 1,2,3-trichloropropane data) Acceptance Criteria (Typical)
Linearity (R²) > 0.995≥ 0.99
Accuracy (% Recovery) 80 - 120%70 - 130%
Precision (%RSD) < 15%≤ 20%
Limit of Detection (LOD) 0.5 - 5 ng/LMethod dependent, but should be sufficient for the intended application.
Limit of Quantification (LOQ) 2 - 10 ng/LTypically 3-5 times the LOD.

Method Validation Workflow

The validation of an analytical method ensures that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of a P&T-GC/MS method for this compound quantification.

Method_Validation_Workflow start Method Development & Optimization specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ Determination linearity->lod_loq accuracy Accuracy (Recovery) lod_loq->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision robustness Robustness precision->robustness system_suitability System Suitability Criteria robustness->system_suitability documentation Validation Report & SOP system_suitability->documentation end Method Implementation documentation->end PT_GCMS_Pathway sample Sample Vial Aqueous Sample with this compound purge Purge Vessel Purging with Inert Gas (He) sample:f0->purge:f0 Transfer trap Sorbent Trap Adsorption of Volatiles purge:f0->trap:f0 Purge Gas Flow desorb Thermal Desorption Rapid Heating trap:f0->desorb:f0 Heating gc GC Column Chromatographic Separation desorb:f0->gc:f0 Injection ms Mass Spectrometer Ionization & Detection gc:f0->ms:f0 Elution data {Data System| Data Acquisition & Analysis} ms:f0->data:f0 Signal

References

Comparative Reactivity Analysis: 1,2,3-Trichlorobutane vs. 1,2,4-Trichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Synthetic Chemistry and Drug Development

Executive Summary

The reactivity of 1,2,3-trichlorobutane and 1,2,4-trichlorobutane (B156905) is primarily governed by the interplay of steric hindrance and electronic effects imparted by the chlorine substituents. In general, 1,2,4-trichlorobutane is predicted to be more susceptible to nucleophilic substitution, especially via an SN2 mechanism at the C1 and C4 positions, due to lower steric congestion. Conversely, this compound, with its vicinal chlorine atoms, is expected to more readily undergo elimination reactions. The potential for carbocation formation and subsequent rearrangement is a key consideration for both isomers under solvolytic conditions.

Structural and Electronic Considerations

The positioning of the electron-withdrawing chlorine atoms in these isomers leads to distinct electronic environments and steric profiles.

  • This compound: The three chlorine atoms are located on adjacent carbons. This arrangement results in significant steric shielding, particularly at the C2 and C3 positions. The inductive effect of the multiple chlorine atoms will also influence the stability of any potential carbocation intermediates.

  • 1,2,4-Trichlorobutane: The chlorine atoms are more dispersed along the carbon chain. This leads to less steric hindrance at the C1 and C4 positions compared to the substituted carbons in the 1,2,3-isomer. The electronic influence of the chlorine at C4 on the C1 and C2 positions is less pronounced than the cumulative effect in the 1,2,3-isomer.

Comparative Reactivity in Nucleophilic Substitution and Elimination Reactions

Based on the structural and electronic differences, the following predictions can be made regarding the reactivity of the two isomers in common reaction types.

Bimolecular Nucleophilic Substitution (SN2)

SN2 reactions are sensitive to steric hindrance. Therefore, the less sterically hindered positions will be more reactive.

  • 1,2,4-Trichlorobutane: The primary carbon at C4 and the primary carbon at C1 are the most likely sites for SN2 attack. The C2 position is a secondary carbon and will be less reactive.

  • This compound: The primary carbon at C1 is a potential site for SN2 attack, but the adjacent chlorine at C2 will offer some steric hindrance. The secondary carbons at C2 and C3 are significantly more hindered and thus less likely to undergo SN2 reactions.

Prediction: 1,2,4-trichlorobutane will be more reactive towards SN2 reactions than this compound, with the reaction preferentially occurring at the C1 and C4 positions.

Unimolecular Nucleophilic Substitution (SN1)

SN1 reactions proceed through a carbocation intermediate. The stability of this intermediate is the primary determinant of the reaction rate.

  • This compound: Formation of a carbocation at C2 or C3 would be destabilized by the inductive effect of the adjacent chlorine atoms. Rearrangements are possible but the initial carbocation formation will be slow.

  • 1,2,4-Trichlorobutane: Formation of a carbocation at C2 would be more favorable than in the 1,2,3-isomer due to the less pronounced inductive effect of the more distant chlorine at C4.

Prediction: While both isomers are not ideal substrates for SN1 reactions, 1,2,4-trichlorobutane would likely react faster than this compound under SN1 conditions.

Bimolecular Elimination (E2)

E2 reactions are favored by strong, bulky bases and require an anti-periplanar arrangement of a proton and a leaving group.

  • This compound: The presence of vicinal chlorines provides multiple possibilities for dehydrochlorination, making it well-suited for E2 reactions to form various dichlorobutenes.

  • 1,2,4-Trichlorobutane: E2 reactions are also possible, leading to the formation of chlorobutenes.

Prediction: this compound is expected to be more prone to E2 elimination than 1,2,4-trichlorobutane due to the higher number of adjacent protons and chlorine leaving groups.

Data Presentation

FeatureThis compound1,2,4-Trichlorobutane
Predicted SN2 Reactivity LowerHigher (at C1 and C4)
Predicted SN1 Reactivity LowerHigher (at C2)
Predicted E2 Reactivity HigherLower
Major Reaction with Strong, Non-bulky Base E2 EliminationSN2 Substitution/E2 Elimination
Major Reaction with Weak Nucleophile/Solvent Slow SN1/E1SN1/E1

Experimental Protocols

The following is a generalized experimental protocol to qualitatively and quantitatively compare the reactivity of this compound and 1,2,4-trichlorobutane in a dehydrochlorination reaction.

Objective: To compare the rates of dehydrochlorination of this compound and 1,2,4-trichlorobutane under basic conditions.

Materials:

  • This compound

  • 1,2,4-Trichlorobutane

  • Potassium tert-butoxide (a strong, bulky base)

  • tert-Butanol (B103910) (solvent)

  • Internal standard (e.g., undecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: Prepare two separate reaction flasks, each containing a solution of potassium tert-butoxide in tert-butanol at a constant temperature (e.g., 50 °C).

  • Initiation: To each flask, add a known amount of either this compound or 1,2,4-trichlorobutane, along with a known amount of the internal standard. Start a timer immediately.

  • Sampling: At regular time intervals (e.g., 5, 10, 20, 40, 60 minutes), withdraw a small aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a dilute acid solution (e.g., aqueous HCl) and an organic extraction solvent (e.g., diethyl ether).

  • Analysis: Analyze the organic layer of each quenched sample by GC-MS.

  • Data Analysis: Quantify the disappearance of the starting trichlorobutane isomer relative to the internal standard over time. Plot the concentration of the reactant versus time for each isomer. The initial slope of this plot will be proportional to the initial reaction rate.

Expected Outcome: The rate of disappearance of this compound is expected to be faster than that of 1,2,4-trichlorobutane, indicating a higher reactivity towards elimination.

Mandatory Visualization

G Factors Influencing Reactivity cluster_123 This compound cluster_124 1,2,4-Trichlorobutane S123 Structure: Cl atoms on C1, C2, C3 E123 Electronic Effect: Strong inductive withdrawal S123->E123 St123 Steric Hindrance: High at C2, C3 S123->St123 R123 Predicted Reactivity: Favors E2 Elimination E123->R123 St123->R123 Comparative Outcome Comparative Outcome R123->Comparative Outcome S124 Structure: Cl atoms on C1, C2, C4 E124 Electronic Effect: Dispersed inductive withdrawal S124->E124 St124 Steric Hindrance: Lower at C1, C4 S124->St124 R124 Predicted Reactivity: Favors SN2 Substitution E124->R124 St124->R124 R124->Comparative Outcome G Generalized Experimental Workflow start Start prep Prepare separate reactions for each isomer with base start->prep react Initiate reaction and start timer prep->react sample Withdraw aliquots at regular time intervals react->sample quench Quench reaction in aliquots sample->quench analyze Analyze samples by GC-MS quench->analyze data Plot concentration vs. time to determine rates analyze->data compare Compare reaction rates data->compare

Reactivity differences between primary, secondary, and tertiary C-H bonds in chlorination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of primary (1°), secondary (2°), and tertiary (3°) carbon-hydrogen (C-H) bonds in free-radical chlorination. The information presented is supported by experimental data to elucidate the factors governing product distribution in alkane halogenation, a fundamental reaction in organic synthesis.

Introduction

Free-radical chlorination is a key method for the functionalization of alkanes.[1][2] However, the reaction often yields a mixture of constitutional isomers, making it notoriously unselective.[3] The distribution of these products is not random but is dictated by the inherent reactivity of the different types of C-H bonds within the alkane substrate. Understanding these reactivity differences is crucial for predicting and controlling the outcomes of such reactions. This guide will delve into the underlying principles and present experimental data to quantify these differences.

The Role of Bond Dissociation Energy and Radical Stability

The rate-determining step in free-radical chlorination is the abstraction of a hydrogen atom by a chlorine radical, forming an alkyl radical and hydrogen chloride. The stability of the resulting alkyl radical intermediate significantly influences the activation energy of this step and, consequently, the reaction rate.

The stability of alkyl radicals follows the order: tertiary > secondary > primary > methyl.[4][5] This trend is attributed to hyperconjugation, where the interaction of the singly occupied p-orbital of the radical with adjacent C-H σ-bonds helps to delocalize the unpaired electron.[4]

This stability trend is inversely correlated with the C-H bond dissociation energy (BDE).[5][6] Weaker C-H bonds require less energy to break and lead to the formation of more stable radicals.[5] Therefore, tertiary C-H bonds, being the weakest, are the most reactive, followed by secondary, and then primary C-H bonds.[6][7]

Quantitative Analysis of Reactivity

The relative rates of chlorination at different C-H positions can be determined experimentally. These rates are typically normalized to the reactivity of a primary C-H bond. The following table summarizes the bond dissociation energies and the experimentally determined relative reactivity of primary, secondary, and tertiary C-H bonds in chlorination at room temperature.

Bond TypeExampleBond Dissociation Energy (kcal/mol)Relative Reactivity at 25°C
Primary (1°)Propane (C1-H)~1001
Secondary (2°)Propane (C2-H)~973.8 - 4
Tertiary (3°)2-Methylpropane (C2-H)~94.55

Note: The relative reactivity values can vary slightly depending on the specific alkane and reaction conditions.[8][9]

Predicting Product Distribution: A Case Study of 2-Methylbutane

While the inherent reactivity of C-H bonds is a primary factor, the statistical probability of chlorination at a given position must also be considered to predict the product distribution.[8][10] The number of equivalent hydrogens of each type influences the overall yield of each monochlorinated product.

The chlorination of 2-methylbutane provides an excellent example:

ProductC-H Bond TypeNumber of HydrogensRelative ReactivityCalculated Ratio (No. of H x Reactivity)Predicted % YieldExperimental % Yield[10][11]
1-chloro-2-methylbutanePrimary616 x 1 = 6(6 / 20.3) x 100 ≈ 29.6%30%
2-chloro-2-methylbutaneTertiary151 x 5 = 5(5 / 20.3) x 100 ≈ 24.6%22%
2-chloro-3-methylbutaneSecondary23.82 x 3.8 = 7.6(7.6 / 20.3) x 100 ≈ 37.4%33%
1-chloro-3-methylbutanePrimary313 x 1 = 3(3 / 20.3) x 100 ≈ 14.8%15%

As the data shows, the predicted product distribution, which accounts for both reactivity and the number of hydrogens, closely aligns with the experimental results.[10][11]

Experimental Protocol: Determination of Relative Reactivity

The following protocol outlines a general method for determining the relative reactivity of C-H bonds in the chlorination of an alkane, such as 2-methylbutane, using gas chromatography (GC) for product analysis.

1. Reaction Setup:

  • A reaction vessel (e.g., a three-necked flask) equipped with a reflux condenser, a gas inlet, and a dropping funnel is assembled.

  • The alkane (e.g., 2-methylbutane) is placed in the reaction vessel. To favor monochlorination, the alkane should be in large excess relative to the chlorinating agent.[8][12]

  • The apparatus is shielded from ambient light to prevent premature reaction initiation.

2. Chlorination Reaction:

  • A solution of the chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) which provides a controlled source of chlorine radicals, in an inert solvent (e.g., carbon tetrachloride) is prepared.

  • A radical initiator, such as azobisisobutyronitrile (AIBN), is added to the alkane.

  • The alkane is heated to reflux, and the chlorinating agent solution is added dropwise while the reaction mixture is irradiated with UV light to initiate the reaction.[3]

  • The reaction is allowed to proceed for a specific time, ensuring it does not go to completion to minimize polychlorination.[8][12]

3. Work-up:

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The reaction mixture is washed with a dilute solution of sodium bicarbonate to neutralize any acidic byproducts, followed by washing with water.

  • The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate).

4. Product Analysis by Gas Chromatography (GC):

  • The dried organic solution is analyzed using a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) detector.[13][14]

  • GC Conditions (Typical):

    • Column: A non-polar capillary column (e.g., DB-1 or equivalent).

    • Injector Temperature: 250°C.

    • Detector Temperature: 280°C.

    • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 150°C) to ensure separation of all isomeric products.

    • Carrier Gas: Helium or nitrogen at a constant flow rate.

  • The relative peak areas in the chromatogram correspond to the relative amounts of each monochlorinated product.

5. Data Analysis:

  • The percentage of each product is determined from the integrated peak areas in the gas chromatogram.

  • The relative reactivity of each type of C-H bond is calculated by dividing the percentage of the corresponding product by the number of equivalent hydrogens of that type.

  • The reactivities are then normalized by dividing each value by the reactivity of the primary C-H bond.

Logical Relationships in Free-Radical Chlorination

The following diagram illustrates the relationship between C-H bond type, bond dissociation energy, the stability of the resulting radical intermediate, and the final product distribution.

G Factors Influencing Product Distribution in Alkane Chlorination cluster_0 Reactant Properties cluster_1 Energetics cluster_2 Intermediate Stability cluster_3 Reactivity cluster_4 Product Formation Primary C-H Primary C-H High BDE High BDE Primary C-H->High BDE Secondary C-H Secondary C-H Medium BDE Medium BDE Secondary C-H->Medium BDE Tertiary C-H Tertiary C-H Low BDE Low BDE Tertiary C-H->Low BDE Primary Radical (Less Stable) Primary Radical (Less Stable) High BDE->Primary Radical (Less Stable) Secondary Radical (More Stable) Secondary Radical (More Stable) Medium BDE->Secondary Radical (More Stable) Tertiary Radical (Most Stable) Tertiary Radical (Most Stable) Low BDE->Tertiary Radical (Most Stable) Low Reactivity Low Reactivity Primary Radical (Less Stable)->Low Reactivity Medium Reactivity Medium Reactivity Secondary Radical (More Stable)->Medium Reactivity High Reactivity High Reactivity Tertiary Radical (Most Stable)->High Reactivity Primary Chloride Primary Chloride Low Reactivity->Primary Chloride Secondary Chloride Secondary Chloride Medium Reactivity->Secondary Chloride Tertiary Chloride Tertiary Chloride High Reactivity->Tertiary Chloride

References

GC-MS vs. NMR: A Comparative Guide for the Identification of Chlorinated Butane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous identification of isomers is a critical analytical challenge. Chlorinated butanes, with their various structural arrangements, present a classic case where the choice of analytical technique can significantly impact the accuracy and efficiency of identification. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the differentiation of chlorinated butane (B89635) isomers. We will delve into the principles of each technique, present supporting experimental data, and provide detailed methodologies to aid in the selection of the most appropriate method for your specific needs.

Head-to-Head Comparison: GC-MS versus NMR

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Strength Excellent for separating volatile isomers and providing fragmentation patterns for identification.Provides detailed structural information, including connectivity of atoms, making it definitive for structure elucidation.
Sample Requirements Small sample volume, typically in the microliter range for liquid samples.Requires a larger sample amount, typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR.[1]
Sensitivity Highly sensitive, capable of detecting trace amounts of analytes.Less sensitive than GC-MS, making it less suitable for trace analysis.[2]
Isomer Differentiation Can separate isomers based on differences in boiling points and polarity. Fragmentation patterns can aid in differentiation.Excellent for distinguishing isomers based on unique chemical shifts, splitting patterns, and the number of signals for each unique nucleus.[3][4][5]
Data Complexity Mass spectra can be complex to interpret, especially for isomers with similar fragmentation patterns.NMR spectra provide a wealth of structural information that can be complex but is often definitive for isomer identification.
Hyphenation Inherently a hyphenated technique, combining the separation power of GC with the detection capabilities of MS.[6][7]Can be hyphenated with liquid chromatography (LC-NMR) for mixture analysis.[6][7]

Experimental Workflow for Isomer Identification

The following diagram illustrates a logical workflow for the identification of chlorinated butane isomers using GC-MS and NMR.

G cluster_sample Sample Preparation cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis cluster_identification Isomer Identification Sample Chlorinated Butane Isomer Mixture GC_Separation GC Separation Sample->GC_Separation Injection NMR_Acquisition NMR Data Acquisition (¹H & ¹³C) Sample->NMR_Acquisition Dissolution in Deuterated Solvent MS_Detection MS Detection GC_Separation->MS_Detection Elution Data_Analysis_MS Mass Spectra Analysis MS_Detection->Data_Analysis_MS Data Acquisition Identification Isomer Identification Data_Analysis_MS->Identification Fragmentation Patterns Data_Analysis_NMR NMR Spectra Analysis NMR_Acquisition->Data_Analysis_NMR FID Processing Data_Analysis_NMR->Identification Chemical Shifts & Splitting Patterns

Caption: A logical workflow for the identification of chlorinated butane isomers using GC-MS and NMR.

Technology Overview: GC-MS

Gas Chromatography-Mass Spectrometry is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[6][7] In the context of chlorinated butane isomers, GC separates the different isomers based on their boiling points and interactions with the stationary phase of the GC column. As each isomer elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification.

Key Differentiating Features for Chlorinated Butane Isomers using GC-MS:

  • Retention Time: Each isomer will have a characteristic retention time under specific GC conditions.

  • Molecular Ion Peak: All chlorinated butane isomers will exhibit a molecular ion peak (M+) and an M+2 peak due to the presence of the chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[8]

  • Base Peak and Fragmentation Pattern: The most abundant ion in the mass spectrum is the base peak. The fragmentation patterns, which result from the breaking of bonds within the molecule, are unique to each isomer and provide crucial information for identification.[5][8] For example, the base peak for 1-chlorobutane (B31608) is m/z 56, while for 1-chloro-2-methylpropane (B167039) it is m/z 43.[5][8]

Experimental Protocol: GC-MS Analysis of Chlorinated Butane Isomers

This protocol provides a general framework for the analysis of chlorinated butane isomers. Optimization of parameters may be required for specific instrumentation and sample matrices.

1. Sample Preparation:

  • Prepare a dilute solution of the chlorinated butane isomer or mixture in a volatile solvent such as hexane (B92381) or dichloromethane. The concentration should be in the low ppm range.

2. GC-MS Instrumentation:

  • Gas Chromatograph: Equipped with a capillary column suitable for volatile organic compounds (e.g., DB-5ms, HP-5ms).

  • Mass Spectrometer: Capable of electron ionization (EI).

3. GC Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at a rate of 10 °C/min.

    • Final hold: Hold at 150 °C for 5 minutes.

  • Injection Mode: Split or splitless, depending on the sample concentration.

4. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

  • Mass Range: Scan from m/z 35 to 200.

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.[9]

5. Data Analysis:

  • Identify the retention time for each separated peak.

  • Analyze the mass spectrum of each peak, paying close attention to the molecular ion, the M+2 peak, the base peak, and the overall fragmentation pattern.

  • Compare the obtained spectra with a mass spectral library (e.g., NIST) for confirmation.

Technology Overview: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules.[10] It provides detailed information about the chemical environment of each nucleus (typically ¹H and ¹³C) in a molecule. For chlorinated butane isomers, NMR can definitively distinguish between them by analyzing the unique set of signals for each isomer.

Key Differentiating Features for Chlorinated Butane Isomers using NMR:

  • Number of Signals: The number of signals in a ¹H or ¹³C NMR spectrum corresponds to the number of non-equivalent protons or carbons in the molecule. This can immediately differentiate isomers with different symmetries.[4] For instance, 1-chlorobutane and 2-chlorobutane (B165301) both show four signals in their ¹³C NMR spectra, while 1-chloro-2-methylpropane has three, and 2-chloro-2-methylpropane (B56623) has only two.[4][11]

  • Chemical Shift (δ): The position of a signal in the NMR spectrum (chemical shift) is highly sensitive to the electronic environment of the nucleus. The presence of the electronegative chlorine atom causes nearby protons and carbons to be deshielded, resulting in a downfield shift.

  • Splitting Pattern (Multiplicity): In ¹H NMR, the signal for a particular proton is split into a multiplet by the influence of neighboring protons. The splitting pattern (e.g., singlet, doublet, triplet) provides information about the number of adjacent protons.

  • Integration: In ¹H NMR, the area under each signal is proportional to the number of protons giving rise to that signal. The integration ratios are often unique for each isomer. For example, the integrated proton ratio for 1-chlorobutane is 3:2:2:2, for 2-chlorobutane it is 3:3:2:1, for 1-chloro-2-methylpropane it is 6:2:1, and 2-chloro-2-methylpropane shows a single peak.[3][5]

Quantitative NMR Data for Chlorinated Butane Isomers

¹H NMR Spectral Data

IsomerStructureChemical Shifts (δ, ppm) & SplittingIntegration Ratio
1-ChlorobutaneCH₃CH₂CH₂CH₂Cl~3.5 (t, 2H), ~1.8 (m, 2H), ~1.5 (m, 2H), ~0.9 (t, 3H)2:2:2:3
2-ChlorobutaneCH₃CHClCH₂CH₃~4.0 (m, 1H), ~1.7 (m, 2H), ~1.5 (d, 3H), ~1.0 (t, 3H)1:2:3:3
1-Chloro-2-methylpropane(CH₃)₂CHCH₂Cl~3.3 (d, 2H), ~2.1 (m, 1H), ~1.0 (d, 6H)2:1:6
2-Chloro-2-methylpropane(CH₃)₃CCl~1.6 (s, 9H)9

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.[3]

¹³C NMR Spectral Data

IsomerStructureNumber of SignalsChemical Shifts (δ, ppm)
1-ChlorobutaneCH₃CH₂CH₂CH₂Cl4~45, ~35, ~20, ~13
2-ChlorobutaneCH₃CHClCH₂CH₃4~60, ~34, ~25, ~11
1-Chloro-2-methylpropane(CH₃)₂CHCH₂Cl3~52, ~31, ~20
2-Chloro-2-methylpropane(CH₃)₃CCl2~67, ~34

Note: Chemical shifts are approximate values.[3][4]

Experimental Protocol: NMR Analysis of Chlorinated Butane Isomers

This protocol outlines the general steps for acquiring ¹H and ¹³C NMR spectra of chlorinated butane isomers.

1. Sample Preparation:

  • Dissolve 5-25 mg of the chlorinated butane isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.[1][12][13][14][15]

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.[1][16]

  • Ensure the sample is completely dissolved and free of any solid particles.[1][13][14][15]

2. NMR Instrumentation:

  • A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better resolution.

3. ¹H NMR Acquisition:

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • Typically, 16 to 64 scans are sufficient for a good signal-to-noise ratio.

4. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • A larger number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio due to the lower natural abundance of ¹³C.

5. Data Processing:

  • Apply a Fourier transform to the raw free induction decay (FID) data.

  • Phase and baseline correct the resulting spectra.

  • Reference the spectra to the TMS signal at 0.00 ppm.

  • For ¹H NMR, integrate the signals to determine the relative ratios of the different types of protons.

  • Analyze the number of signals, chemical shifts, and splitting patterns to elucidate the structure of the isomer.

Conclusion

Both GC-MS and NMR are indispensable tools for the identification of chlorinated butane isomers, each offering distinct advantages. GC-MS excels in the separation and sensitive detection of these volatile compounds, providing valuable information through their fragmentation patterns. However, for unambiguous structural elucidation, NMR spectroscopy is the more definitive technique. The detailed information on atomic connectivity, derived from chemical shifts, splitting patterns, and the number of signals, allows for a confident assignment of the isomeric structure.

For routine analysis and screening of known isomers, the speed and sensitivity of GC-MS may be preferable. In contrast, for the characterization of unknown isomers or when absolute structural confirmation is required, NMR is the superior choice. Ultimately, the most comprehensive approach often involves the complementary use of both techniques, leveraging the separation power of GC-MS and the detailed structural insights of NMR to achieve a complete and confident identification of chlorinated butane isomers.

References

Comparison of different synthesis routes for 1,2,3-trichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemical synthesis and drug development, the efficient and selective synthesis of halogenated alkanes is of paramount importance. 1,2,3-Trichlorobutane, a chlorinated hydrocarbon, serves as a versatile intermediate in various organic transformations. This guide provides a comparative analysis of different synthetic routes to this compound, presenting available experimental data and detailed protocols to aid in the selection of the most suitable method.

Synthesis Routes and Methodologies

The synthesis of this compound can be approached through several pathways, primarily involving the chlorination of butane (B89635) derivatives. The two main strategies involve the free-radical chlorination of dichlorobutane isomers and the chlorination of butene isomers.

Route 1: Free-Radical Chlorination of Dichlorobutanes

This approach typically starts with the chlorination of 1-chlorobutane (B31608) to produce a mixture of dichlorobutanes, which are then further chlorinated. The predominant isomer formed in the initial step is 1,3-dichlorobutane (B52869), making it a key precursor for the synthesis of this compound.

Experimental Protocol: Chlorination of 1,3-Dichlorobutane

A common method for the chlorination of 1,3-dichlorobutane involves the use of sulfuryl chloride (SO₂Cl₂) as the chlorinating agent and a radical initiator, such as dibenzoyl peroxide.

  • Reaction Setup: A reaction vessel equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with 1,3-dichlorobutane.

  • Reagents: Sulfuryl dichloride is added dropwise to the 1,3-dichlorobutane, with dibenzoyl peroxide added as a catalyst.

  • Reaction Conditions: The reaction mixture is typically heated to initiate the radical chain reaction. The temperature is maintained throughout the addition of sulfuryl chloride.

  • Workup: After the reaction is complete, the mixture is cooled, and any remaining sulfuryl chloride and dissolved gases are removed. The product mixture is then washed, dried, and purified, often by fractional distillation.

While specific yield and purity data for the direct synthesis of this compound from 1,3-dichlorobutane is not extensively reported in readily available literature, the free-radical chlorination of alkanes is known to produce a mixture of isomers. The distribution of these isomers is influenced by the statistical probability of chlorination at different carbon atoms and the relative stability of the resulting free radicals.

Logical Workflow for Route 1

cluster_0 Step 1: Dichlorobutane Synthesis cluster_1 Step 2: Trichlorobutane Synthesis 1-Chlorobutane 1-Chlorobutane Dichlorobutane Mixture Dichlorobutane Mixture 1-Chlorobutane->Dichlorobutane Mixture SO2Cl2, Initiator 1,3-Dichlorobutane 1,3-Dichlorobutane Dichlorobutane Mixture->1,3-Dichlorobutane Purification Trichlorobutane Mixture Trichlorobutane Mixture 1,3-Dichlorobutane->Trichlorobutane Mixture SO2Cl2, Initiator This compound This compound Trichlorobutane Mixture->this compound Purification

Caption: Synthesis of this compound via Dichlorobutane Intermediate.

Route 2: Chlorination of Butenes

The direct chlorination of butenes presents another viable route. The reaction of 1-butene (B85601) with chlorine and water is one such method. This reaction likely proceeds through the formation of a chlorohydrin intermediate, which is then further chlorinated.

Conceptual Experimental Protocol: Chlorination of 1-Butene

  • Reaction Setup: 1-Butene gas is bubbled through an aqueous solution containing a source of chlorine.

  • Reaction Conditions: The reaction is typically carried out at or below room temperature to control the exothermicity and selectivity.

  • Product Formation: The reaction is expected to yield a mixture of chlorinated butanols and dichlorobutanes, which can then be converted to this compound through subsequent chlorination steps.

Detailed experimental data, including yields and purities for the direct conversion of 1-butene to this compound, is scarce in the surveyed literature. This route often leads to a complex mixture of products, making the isolation of the desired isomer challenging.

Reaction Pathway for Route 2

1-Butene 1-Butene Intermediates Chlorohydrins & Dichlorobutanes 1-Butene->Intermediates Cl2, H2O This compound This compound Intermediates->this compound Further Chlorination

Caption: Synthesis of this compound starting from 1-Butene.

Comparative Data

Due to the limited availability of specific experimental data for the synthesis of this compound, a direct quantitative comparison of yields and purities is challenging. However, a qualitative comparison can be made based on the general principles of the reaction types.

Synthesis RouteStarting MaterialReagentsProbable Yield of this compoundKey Challenges
Route 1 1,3-DichlorobutaneSulfuryl dichloride, Dibenzoyl peroxideModerate to LowFormation of a complex mixture of trichlorobutane isomers requiring extensive purification.
Route 2 1-ButeneChlorine, WaterLowFormation of multiple byproducts including chlorinated alcohols and other dichlorobutane isomers.

Byproduct Formation

A significant consideration in the synthesis of this compound is the formation of isomeric byproducts. For instance, in the chlorination of meso-2,3-dichlorobutane, this compound is known to be formed as a byproduct, while the main products are 2,2,3- and 1,3,3-trichlorobutanes. The chlorination of 2,2-dichlorobutane, however, does not yield this compound. This information is crucial for selecting a starting material that minimizes the formation of undesired isomers.

Conclusion

The synthesis of this compound is achievable through multiple routes, with the free-radical chlorination of 1,3-dichlorobutane appearing to be a more direct, albeit non-selective, method. The chlorination of butenes offers an alternative but is likely to produce a more complex product mixture. For researchers and drug development professionals, the choice of synthesis route will depend on the desired purity of the final product, the availability of starting materials, and the capabilities for purification. Further research and publication of detailed experimental procedures with quantitative data are needed to provide a more definitive comparison of these synthetic pathways.

A Comparative Guide to the Relative Stability of 1,2,3-Trichlorobutane and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the relative stability of 1,2,3-trichlorobutane and its various structural and stereoisomers. Understanding the thermodynamic stability of these halogenated alkanes is crucial for predicting reaction outcomes, designing synthetic pathways, and for applications in materials science and drug development where conformational preferences can dictate biological activity. This document outlines the theoretical basis for stability differences, presents a qualitative and semi-quantitative analysis, and details the experimental and computational protocols used for such assessments.

Understanding Isomer Stability

The stability of alkane isomers is primarily influenced by steric and electronic effects. In the context of chlorinated butanes, the key factors are:

  • Steric Hindrance: Repulsive interactions between bulky substituents (in this case, chlorine atoms and methyl groups) destabilize a molecule. These interactions are particularly significant in gauche conformations, where substituents on adjacent carbons are approximately 60° apart. The energy penalty associated with a gauche interaction between a methyl group and a chlorine atom, and between two chlorine atoms, will be a primary determinant of conformational stability.

  • Electronic Effects (Gauche Effect): In some cases, particularly with electronegative substituents like halogens, a gauche conformation can be unexpectedly more stable than the anti conformation. This phenomenon, known as the gauche effect, arises from hyperconjugation between the C-H bonding orbital and the C-Cl antibonding orbital.[1]

  • 1,3-Diaxial Interactions: In cyclic systems, and by analogy in highly constrained acyclic conformers, steric repulsion between substituents on the first and third carbon atoms can be highly destabilizing.

Isomers of Trichlorobutane

The molecular formula C₄H₇Cl₃ can correspond to several structural isomers, each with the potential for multiple stereoisomers. This guide focuses on the isomers of this compound.

This compound has two chiral centers (at C2 and C3), leading to the possibility of four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are enantiomers, as are the (2R,3S) and (2S,3R) isomers. The relationship between these pairs is diastereomeric.

Relative Stability Analysis

The most stable conformations will seek to minimize the number and severity of gauche interactions between the bulkiest groups: the methyl group and the three chlorine atoms. The anti conformation, where substituents are 180° apart, is generally the most stable, while gauche conformations are higher in energy.[3][4][5] The energy cost of a gauche interaction between two methyl groups in butane (B89635) is approximately 3.8 kJ/mol (0.9 kcal/mol).[3][5] The energy penalties for Cl/CH₃ and Cl/Cl gauche interactions are expected to be of a similar magnitude or greater.

Conformational Analysis of this compound Stereoisomers

To assess the relative stability of the stereoisomers, we can examine their most stable staggered conformations by performing a Newman projection analysis along the C2-C3 bond.

Table 1: Qualitative Stability Analysis of this compound Stereoisomers

StereoisomerKey Gauche Interactions in Most Stable Conformer(s)Estimated Relative Stability
(2R,3S) / (2S,3R) - meso-like One Cl/Cl, one Cl/CH₃, and one Cl/H interaction.Least Stable
(2R,3R) / (2S,3S) - enantiomeric pair One Cl/Cl and two Cl/H interactions.More Stable

The (2R,3S) and (2S,3R) isomers are expected to be less stable due to unavoidable gauche interactions between two chlorine atoms and a chlorine and a methyl group in their most stable conformations. The (2R,3R) and (2S,3S) enantiomeric pair can adopt a conformation that avoids the Cl/CH₃ gauche interaction, suggesting greater stability.

Experimental and Computational Protocols

Precise determination of isomer stability relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

Gas Chromatography (GC)

Gas chromatography is a primary experimental method for separating and quantifying volatile isomers. The relative abundance of isomers in a reaction mixture, particularly under thermodynamic equilibrium, can reflect their relative stabilities.

  • Objective: To separate and quantify the isomers of this compound.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A high-resolution capillary column is essential. A non-polar stationary phase (e.g., polydimethylsiloxane) will separate isomers based on boiling points, while a more polar stationary phase (e.g., polyethylene (B3416737) glycol) can provide different selectivity based on dipole moments.[6]

  • Sample Preparation: A dilute solution of the trichlorobutane isomer mixture is prepared in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

  • GC Conditions (Typical):

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp at 5 °C/min to 200 °C.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Detector Temperature: 280 °C (FID) or as appropriate for the MS interface.

  • Data Analysis: The retention time is used to identify each isomer (with confirmation by MS if available), and the peak area is proportional to the concentration of each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules and can be used to deduce the preferred conformation in solution.

  • Objective: To determine the major conformation of each this compound isomer in solution.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in a deuterated solvent (e.g., CDCl₃).

  • Experiments:

    • ¹H NMR: The coupling constants (³JHH) between vicinal protons on C2 and C3 are dependent on the dihedral angle (Karplus equation). Larger coupling constants are typically observed for anti-protons, while smaller values are seen for gauche-protons.

    • ¹³C NMR: The chemical shifts of the carbon atoms can be sensitive to the local steric and electronic environment.

    • 2D NMR (COSY, HSQC, HMBC): These experiments aid in the unambiguous assignment of all proton and carbon signals.

    • NOESY/ROESY: Nuclear Overhauser Effect experiments can provide through-space distance information between protons, helping to confirm conformational preferences.[7]

Computational Chemistry Protocol

Computational chemistry provides a theoretical means to calculate the relative energies of different isomers and their conformers.

  • Objective: To calculate the optimized geometries and relative energies of all this compound isomers.

  • Methodology: Density Functional Theory (DFT) is a widely used and reliable method for such calculations.

  • Software: Gaussian, ORCA, or other quantum chemistry packages.

  • Protocol:

    • Structure Building: Create 3D models of all possible stereoisomers of this compound.

    • Conformational Search: Perform a systematic or stochastic conformational search for each isomer to identify all low-energy conformers.

    • Geometry Optimization: Optimize the geometry of each conformer using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d) or larger).[8] This process finds the lowest energy structure for each conformer.[9][10]

    • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to confirm that each optimized structure is a true minimum (no imaginary frequencies) and to obtain thermochemical data such as zero-point vibrational energy (ZPVE) and Gibbs free energy.

    • Relative Energy Calculation: The relative stability of the isomers is determined by comparing their calculated Gibbs free energies.

Visualization of Isomeric Relationships

The relationship between the different isomers and the factors influencing their stability can be visualized to aid in understanding.

G Logical Workflow for Stability Assessment of this compound Isomers cluster_isomers Isomers of this compound cluster_stereoisomers Stereoisomers cluster_analysis Stability Analysis cluster_methods Determination Methods Structural_Isomers Other Trichlorobutane Structural Isomers (e.g., 1,2,4-trichlorobutane) 123_TCB This compound Enantiomers (2R,3R) & (2S,3S) 123_TCB->Enantiomers Diastereomers (2R,3S) & (2S,3R) 123_TCB->Diastereomers Conformational_Analysis Conformational Analysis (Newman Projections) Enantiomers->Conformational_Analysis Diastereomers->Conformational_Analysis Gauche_Interactions Gauche Interactions (Cl/Cl, Cl/CH3) Conformational_Analysis->Gauche_Interactions Electronic_Effects Electronic Effects (Gauche Effect) Conformational_Analysis->Electronic_Effects Experimental Experimental Gauche_Interactions->Experimental Computational Computational Electronic_Effects->Computational GC Gas Chromatography Experimental->GC NMR NMR Spectroscopy Experimental->NMR DFT DFT Calculations Computational->DFT G Factors Influencing Conformational Stability Conformer Conformational Isomer Energy Relative Energy Conformer->Energy Steric_Strain Steric Strain Conformer->Steric_Strain Torsional_Strain Torsional Strain Conformer->Torsional_Strain Electronic_Effects Electronic Effects Conformer->Electronic_Effects Stability Thermodynamic Stability Energy->Stability Gauche_Interactions Gauche Interactions Steric_Strain->Gauche_Interactions Eclipsing_Interactions Eclipsing Interactions Torsional_Strain->Eclipsing_Interactions Gauche_Interactions->Energy Eclipsing_Interactions->Energy Hyperconjugation Hyperconjugation (Gauche Effect) Electronic_Effects->Hyperconjugation Hyperconjugation->Energy

References

Distinguishing Trichlorobutane Isomers: A Guide to Fragmentation Pattern Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and chemical analysis, the unambiguous identification of constitutional isomers is a critical challenge. Trichlorobutane (C₄H₇Cl₃), with its various isomers, presents a classic case where subtle structural differences necessitate precise analytical techniques for differentiation. This guide provides a comparative analysis of the mass spectrometric fragmentation patterns of four trichlorobutane isomers: 1,1,1-trichlorobutane, 1,1,2-trichlorobutane, 1,2,3-trichlorobutane, and 1,2,4-trichlorobutane. The data presented herein, obtained through Gas Chromatography-Mass Spectrometry (GC-MS), offers a clear methodology for their distinction.

Comparative Analysis of Fragmentation Patterns

The primary technique for distinguishing trichlorobutane isomers is Electron Ionization (EI) Mass Spectrometry, often coupled with Gas Chromatography (GC) for prior separation. While all isomers share the same molecular weight (160 g/mol ), their fragmentation patterns upon electron impact are distinct, providing a unique fingerprint for each structure. The presence of three chlorine atoms leads to characteristic isotopic clusters for chlorine-containing fragments, with patterns at M, M+2, M+4, and M+6, depending on the number of chlorine atoms in the fragment.

The stability of the resulting carbocations and radical species governs the fragmentation pathways. Key fragmentation reactions include the cleavage of C-C and C-Cl bonds, as well as rearrangement reactions. The position of the chlorine atoms directly influences the relative abundance of key fragment ions.

Table 1: Key Mass Fragments and Relative Abundance for Trichlorobutane Isomers

m/z1,1,1-Trichlorobutane1,1,2-TrichlorobutaneThis compound1,2,4-Trichlorobutane
Molecular Ion (M⁺) Not Observed160 (low)160 (low)160 (low)
125 [C₄H₇Cl₂]⁺[C₄H₇Cl₂]⁺[C₄H₇Cl₂]⁺[C₄H₇Cl₂]⁺
117/119/121 [CCl₃]⁺---
97/99 -[C₂H₃Cl₂]⁺ (Base Peak)[C₃H₄Cl]⁺[C₂H₄Cl]⁺
83/85 -[CHCl₂]⁺--
61/63 -[CH₂Cl]⁺[C₂H₂Cl]⁺[C₂H₄Cl]⁺
55 [C₄H₇]⁺[C₄H₇]⁺[C₄H₇]⁺[C₄H₇]⁺
41 [C₃H₅]⁺ (Base Peak)[C₃H₅]⁺[C₃H₅]⁺[C₃H₅]⁺

Note: Relative abundances can vary slightly depending on the instrument and conditions. The most characteristic peaks for differentiation are highlighted.

Experimental Protocols

The following is a representative experimental protocol for the analysis of trichlorobutane isomers using GC-MS.

Sample Preparation: A dilute solution of the trichlorobutane isomer mixture or individual isomer (e.g., 100 ppm) is prepared in a volatile solvent such as dichloromethane (B109758) or hexane.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Instrumentation: A GC system coupled to a mass spectrometer with a quadrupole mass analyzer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness) is suitable for the separation of these isomers.

  • Injector:

    • Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Range: m/z 35-200

Visualization of Fragmentation Pathways

The following diagrams illustrate the proposed primary fragmentation pathways for each trichlorobutane isomer, leading to the characteristic ions observed in their mass spectra.

1_1_1_Trichlorobutane M [C₄H₇Cl₃]⁺˙ m/z 160 (not observed) F1 [CCl₃]⁺ m/z 117/119/121 M->F1 - C₃H₇• F2 [C₃H₅]⁺ m/z 41 (Base Peak) M->F2 - CCl₃• - H₂ F3 [C₄H₇]⁺ m/z 55 M->F3 - Cl₃•

Fragmentation of 1,1,1-Trichlorobutane

1_1_2_Trichlorobutane M [C₄H₇Cl₃]⁺˙ m/z 160 F1 [C₂H₃Cl₂]⁺ m/z 97/99 (Base Peak) M->F1 - C₂H₄Cl• F2 [CHCl₂]⁺ m/z 83/85 M->F2 - C₂H₄Cl• - H₂ F3 [CH₂Cl]⁺ m/z 61/63 M->F3 - C₃H₄Cl₂•

Fragmentation of 1,1,2-Trichlorobutane

1_2_3_Trichlorobutane M [C₄H₇Cl₃]⁺˙ m/z 160 F1 [C₃H₄Cl]⁺ m/z 97/99 M->F1 - CHCl₂• F2 [C₄H₇Cl₂]⁺ m/z 125 M->F2 - Cl• F3 [C₃H₅]⁺ m/z 41 M->F3 - CCl₃• - H₂

Fragmentation of this compound

1_2_4_Trichlorobutane M [C₄H₇Cl₃]⁺˙ m/z 160 F1 [C₂H₄Cl]⁺ m/z 61/63 M->F1 - C₂H₃Cl₂• F2 [C₄H₇Cl₂]⁺ m/z 125 M->F2 - Cl• F3 [C₃H₅]⁺ m/z 41 M->F3 - CCl₃• - H₂

Fragmentation of 1,2,4-Trichlorobutane

Alternative Methods for Isomer Distinction

While GC-MS is a powerful and widely used technique, other analytical methods can also be employed to distinguish trichlorobutane isomers:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information. The chemical shifts, coupling constants, and number of unique signals will differ for each isomer, allowing for their unambiguous identification.

  • Infrared (IR) Spectroscopy: Although the IR spectra of these isomers may show broad similarities in the C-H and C-Cl stretching regions, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation, particularly when comparing with reference spectra.

Conclusion

The differentiation of trichlorobutane isomers is readily achievable through the careful analysis of their mass spectrometric fragmentation patterns. The position of the chlorine atoms on the butane (B89635) chain dictates the primary cleavage points, leading to a unique set of fragment ions for each isomer. By utilizing the experimental protocols and comparative data presented in this guide, researchers can confidently identify and distinguish between these closely related compounds. For confirmation, especially in complex matrices, coupling GC-MS with other spectroscopic techniques such as NMR is recommended.

Correlating Spectroscopic Data with Computational Models for 1,2,3-Trichlorobutane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of predicted spectroscopic data with established theoretical principles for the small organic molecule, 1,2,3-trichlorobutane. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on correlating data generated from computational models with expected spectroscopic behaviors based on its chemical structure. This approach serves as a valuable tool for structure verification, analysis, and prediction in the absence of empirical data.

Introduction to this compound and its Stereoisomers

This compound is a chlorinated alkane with the chemical formula C₄H₇Cl₃. Its structure contains two chiral centers at the second and third carbon atoms, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are enantiomers, as are the (2R,3S) and (2S,3R) isomers. The relationship between the (2R,3R) and (2R,3S) pairs (and their respective enantiomers) is diastereomeric.

The spatial arrangement of the chlorine atoms and alkyl groups in these stereoisomers is expected to influence their spectroscopic properties, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy. However, without experimental data for the individual, separated stereoisomers, the predicted spectra presented in this guide are based on the general structure of this compound and may represent an average or one of the possible diastereomers.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, generated using online computational tools based on its SMILES (Simplified Molecular Input Line Entry System) string: CC(C(CCl)Cl)Cl[1][2][3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

ProtonsPredicted Chemical Shift (ppm)Multiplicity (Predicted)
CH₃1.7 - 1.9Doublet
CH₂Cl3.8 - 4.0Multiplet
CHCl (C2)4.2 - 4.4Multiplet
CHCl (C3)4.5 - 4.7Multiplet

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

Carbon AtomPredicted Chemical Shift (ppm)
CH₃20 - 25
CH₂Cl45 - 50
CHCl (C2)60 - 65
CHCl (C3)65 - 70

Correlating Theory with Predicted NMR Data

The predicted chemical shifts align with the general principles of NMR spectroscopy for haloalkanes. The electronegative chlorine atoms deshield the adjacent protons and carbons, causing their signals to appear at a lower field (higher ppm values)[4][5][6]. The protons on the carbon bearing a chlorine atom (CHCl) are the most deshielded. The methyl group (CH₃), being furthest from the electron-withdrawing chlorine atoms, is the most shielded and appears at the highest field (lowest ppm value). The diastereotopic nature of the protons in the CH₂Cl group, due to the adjacent chiral center, would likely result in a complex multiplet, which is consistent with the prediction.

Infrared (IR) Spectroscopy

Table 3: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹)Bond Vibration
2950 - 3000C-H stretch (sp³ hybridized)
1450 - 1470C-H bend (methylene and methyl)
1380 - 1400C-H bend (methyl)
650 - 800C-Cl stretch

Correlating Theory with Predicted IR Data

The predicted IR absorption bands are characteristic of a saturated alkyl halide[7][8][9]. The strong absorptions in the 2950-3000 cm⁻¹ region are typical for C-H stretching vibrations in alkanes. The various bending vibrations for the methylene (B1212753) and methyl groups are also expected in the fingerprint region. The presence of multiple C-Cl bonds is indicated by the predicted absorptions in the 650-800 cm⁻¹ range. The exact position and number of these C-Cl stretching bands can be influenced by the conformation and stereochemistry of the molecule.

Mass Spectrometry (MS)

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) and their Interpretation

m/zInterpretation
160/162/164Molecular ion peak ([M]⁺) cluster, showing the isotopic pattern for three chlorine atoms.
125/127/129Loss of a chlorine radical ([M-Cl]⁺).
97/99Loss of a CH₂Cl group.
63/65Loss of a C₂H₄Cl group.
49/51Chloromethyl cation ([CH₂Cl]⁺).

Correlating Theory with Predicted MS Data

The predicted mass spectrum is consistent with the fragmentation patterns expected for a polychlorinated alkane[10][11][12]. A key feature would be the isotopic pattern of the molecular ion peak, which would exhibit a characteristic ratio of M, M+2, and M+4 peaks due to the presence of ³⁵Cl and ³⁷Cl isotopes. The fragmentation is predicted to proceed through the loss of chlorine radicals and the cleavage of carbon-carbon bonds, leading to the formation of various chlorinated fragments. The relative abundances of these fragments would depend on the stability of the resulting carbocations.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the liquid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Process the data using Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Process the data similarly to the ¹H spectrum.

FT-IR Spectroscopy
  • Sample Preparation: For a neat liquid, place a drop of the sample between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty salt plates.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, data is collected over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for direct infusion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Visualizing the Correlation Workflow and Logic

The following diagrams, created using the DOT language, illustrate the workflow for correlating spectroscopic data with computational models and the logical relationships between different spectroscopic techniques.

Correlation_Workflow Workflow for Correlating Spectroscopic Data and Computational Models cluster_experimental Experimental Data Acquisition cluster_computational Computational Modeling cluster_analysis Data Analysis and Correlation exp_nmr NMR Spectroscopy compare_nmr Compare Chemical Shifts & Multiplicities exp_nmr->compare_nmr exp_ir IR Spectroscopy compare_ir Compare Absorption Bands exp_ir->compare_ir exp_ms Mass Spectrometry compare_ms Compare m/z Values & Fragmentation exp_ms->compare_ms smiles Obtain SMILES String CC(C(CCl)Cl)Cl predict_nmr Predict NMR Spectra smiles->predict_nmr predict_ir Predict IR Spectrum smiles->predict_ir predict_ms Predict Mass Spectrum smiles->predict_ms predict_nmr->compare_nmr predict_ir->compare_ir predict_ms->compare_ms structure_verification Structure Verification/ Elucidation compare_nmr->structure_verification compare_ir->structure_verification compare_ms->structure_verification

Caption: Workflow for correlating experimental and computational spectroscopic data.

Spectroscopic_Logic Logical Relationships in Spectroscopic Analysis cluster_technique Spectroscopic Technique cluster_information Structural Information Provided nmr NMR (¹H, ¹³C) connectivity Connectivity (Neighboring atoms) nmr->connectivity J-coupling stereochemistry Stereochemistry (Diastereomers) nmr->stereochemistry Chemical environment ir IR functional_groups Functional Groups (C-Cl, C-H) ir->functional_groups ms Mass Spec. molecular_formula Molecular Formula & Fragmentation ms->molecular_formula

Caption: Logical relationships between spectroscopic methods and structural information.

Conclusion

This guide demonstrates a methodology for correlating predicted spectroscopic data with fundamental chemical principles for this compound. While experimental data remains the gold standard for structural elucidation, computational models provide a powerful and accessible means for preliminary analysis, hypothesis generation, and interpretation of expected spectroscopic features. For a complete understanding of this compound, future work should focus on the synthesis and isolation of its individual stereoisomers and the acquisition of their experimental spectroscopic data. Such data would allow for a more detailed and nuanced comparison with advanced computational models, further refining our understanding of the structure-spectra relationship in halogenated alkanes.

References

Safety Operating Guide

Proper Disposal of 1,2,3-Trichlorobutane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 1,2,3-trichlorobutane, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this hazardous chemical.

I. Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. In cases of potential splashing, an apron or chemical-resistant suit is recommended.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

In Case of Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

II. Operational Disposal Plan

The disposal of this compound is regulated as hazardous waste. It falls under the category of chlorinated aliphatic hydrocarbons.[1][2][3][4][5] The U.S. Environmental Protection Agency (EPA) has specific codes for wastes from the production of chlorinated aliphatic hydrocarbons, such as F024 and F025, which include distillation residues, heavy ends, and tars.[1][2][3][4][5]

Step-by-Step Disposal Procedure:

  • Waste Identification and Classification:

    • Label this compound waste clearly as "Hazardous Waste," "this compound," and include the date of accumulation.

    • Based on EPA regulations for chlorinated hydrocarbons, this waste must be managed as hazardous.

  • Waste Segregation and Storage:

    • Store this compound waste in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.

    • Use a chemically resistant, leak-proof container with a tightly sealing lid.

    • Do not mix with other types of waste unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup.

    • Provide the waste manifest with all necessary information, including the chemical name and quantity.

    • Never dispose of this compound down the drain or in regular trash.

III. Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₄H₇Cl₃
Molecular Weight 161.46 g/mol
Boiling Point 168 °C
Density 1.3164 g/cm³ at 20 °C
Physical State Liquid
Solubility in Water Insoluble
CAS Number 18338-40-4

IV. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_collection Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A 1. Generate this compound Waste B 2. Wear Appropriate PPE A->B C 3. Transfer to Designated Hazardous Waste Container B->C D 4. Securely Seal and Label Container C->D E 5. Store in a Ventilated, Secure Area D->E F 6. Maintain Waste Log E->F G 7. Contact EHS or Licensed Disposal Vendor F->G H 8. Prepare for Shipment (Manifesting) G->H I 9. Professional Collection and Transport H->I J 10. Final Disposal at a Permitted Facility I->J

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1,2,3-Trichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific safety and toxicity data for 1,2,3-Trichlorobutane is limited. The following guidance is based on general best practices for handling chlorinated hydrocarbons and data from structurally similar compounds. A comprehensive, substance-specific risk assessment should be conducted before use.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling this compound in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of researchers and minimizing environmental impact.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is necessary to protect against the potential hazards of this compound, which may include skin and eye irritation, and potential toxicity through inhalation or ingestion.

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesTightly fitting, compliant with EN 166 (EU) or ANSI Z87.1 (US) standards.Protects against splashes and airborne particles.
Face ShieldTo be worn in conjunction with safety goggles, especially when handling larger quantities or splash potential exists.Provides a secondary layer of protection for the entire face.
Hand Protection Chemical-Resistant GlovesViton®, Butyl rubber, or multi-layer laminate gloves are recommended for chlorinated hydrocarbons.Provides a barrier against skin contact and absorption. Always inspect gloves for integrity before use.
Body Protection Laboratory CoatFire/flame resistant and impervious material.Protects skin and personal clothing from contamination.
Chemical-Resistant ApronTo be worn over the lab coat when handling significant quantities or when there is a high risk of splashing.Offers an additional layer of protection against chemical splashes.
Respiratory Protection Chemical Fume HoodAll handling of this compound should be conducted in a certified and properly functioning chemical fume hood.Minimizes inhalation exposure to vapors or aerosols.
Air-Purifying Respirator (APR)For emergency situations such as spills outside of a fume hood. Use cartridges rated for organic vapors.Provides respiratory protection in the event of an uncontrolled release.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Engineering Controls: Ensure a certified chemical fume hood and a functional eyewash station and safety shower are readily accessible.[1]
  • PPE Inspection: Before handling the chemical, thoroughly inspect all PPE for any signs of damage or degradation.
  • Material Review: Review the Safety Data Sheet (SDS) for any available information, even if limited. For similar chlorinated compounds, note the specific handling precautions.[2]
  • Spill Kit: Ensure a spill kit containing absorbent materials suitable for chlorinated solvents is available and personnel are trained in its use.

2. Handling:

  • Location: Conduct all transfers, manipulations, and reactions involving this compound inside a chemical fume hood to minimize inhalation exposure.[3]
  • Dispensing: Use appropriate tools (e.g., glass pipettes, syringes) for transferring the liquid to prevent splashes and drips.
  • Avoid Contact: Avoid direct contact with skin and eyes.[4] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4]
  • Housekeeping: Maintain a clean and organized workspace to prevent accidental spills and contamination.

3. Post-Handling:

  • Decontamination: Wipe down the work area within the fume hood with an appropriate solvent and cleaning agent.
  • Glove Removal: Remove gloves using the proper technique to avoid contaminating your hands.
  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete.
  • Storage: Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[1]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Halogenated Waste: All liquid waste containing this compound must be collected in a designated, properly labeled hazardous waste container for halogenated organic solvents.
  • Contaminated Solids: Any solid waste, such as absorbent materials from spill cleanup, contaminated gloves, and disposable labware, must be collected in a separate, clearly labeled hazardous waste container.

2. Container Management:

  • Compatibility: Use waste containers that are chemically resistant to chlorinated hydrocarbons.
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound."
  • Closure: Keep waste containers securely closed at all times, except when adding waste.[5]

3. Disposal Procedure:

  • Collection: Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
  • Empty Containers: Thoroughly rinse empty this compound containers with a suitable solvent (e.g., acetone). The first rinseate must be collected and disposed of as hazardous waste.[6][7] Subsequent rinses may also need to be collected depending on local regulations. After rinsing and air-drying, deface the label before disposal.

Experimental Workflow for Safe Handling of this compound

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Storage Phase cluster_disposal Disposal Phase prep_sds Review SDS & Risk Assessment prep_ppe Inspect & Don PPE prep_sds->prep_ppe prep_eng Verify Fume Hood & Safety Shower prep_ppe->prep_eng prep_spill Prepare Spill Kit prep_eng->prep_spill handle_transfer Transfer & Use Chemical prep_spill->handle_transfer handle_monitor Monitor for Spills/Exposure handle_transfer->handle_monitor cleanup_decon Decontaminate Work Area handle_monitor->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash cleanup_store Store Chemical Properly cleanup_wash->cleanup_store disp_label Label Waste Container cleanup_store->disp_label disp_request Request EHS Pickup disp_label->disp_request

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.